molecular formula C21H22F3NO4 B195944 Fluoxetine Succinamic Acid CAS No. 1026723-45-4

Fluoxetine Succinamic Acid

Cat. No.: B195944
CAS No.: 1026723-45-4
M. Wt: 409.4 g/mol
InChI Key: SAIPSZMZTANCFE-UHFFFAOYSA-N
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Description

Fluoxetine Related Compound C is an impurity of the selective serotonin reuptake inhibitor, fluoxetine. Fluoxetine is commonly used in the treatment of depression.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO4/c1-25(19(26)11-12-20(27)28)14-13-18(15-5-3-2-4-6-15)29-17-9-7-16(8-10-17)21(22,23)24/h2-10,18H,11-14H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIPSZMZTANCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441271
Record name Fluoxetine Succinamic Acid
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Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026723-45-4
Record name Fluoxetine succinate ester
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Record name Fluoxetine Succinamic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1026723-45-4
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOXETINE SUCCINATE ESTER
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Fluoxetine Succinamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of fluoxetine succinamic acid, a known related compound of the widely prescribed antidepressant, fluoxetine. This document details a proposed synthetic pathway, analytical characterization methods, and presents available data in a structured format to aid researchers and professionals in drug development and quality control.

Introduction

Fluoxetine, the active ingredient in Prozac®, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions. As with any pharmaceutical compound, the identification and characterization of related substances and potential impurities are critical for ensuring its safety and efficacy. This compound, also known as 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid, is identified as USP Fluoxetine Related Compound A.[1] Understanding its synthesis and spectral characteristics is essential for the development of analytical methods for impurity profiling and quality control of fluoxetine active pharmaceutical ingredient (API) and formulated products.

Synthesis of this compound

The synthesis of this compound is predicated on the reaction between fluoxetine and succinic anhydride. This reaction involves the nucleophilic attack of the secondary amine in fluoxetine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of a succinamic acid derivative.

Proposed Reaction Scheme

The proposed synthesis proceeds as a straightforward acylation of the secondary amine of fluoxetine.

Synthesis Fluoxetine Fluoxetine Product This compound Fluoxetine->Product + SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Product Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

The following is a general experimental protocol for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve desired yield and purity.

  • Dissolution: Dissolve fluoxetine hydrochloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To obtain the free base, a mild base (e.g., triethylamine or sodium bicarbonate) can be added to neutralize the hydrochloride salt, followed by filtration of the resulting salt.

  • Reactant Addition: To the solution of fluoxetine free base, add a stoichiometric equivalent of succinic anhydride.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed for this purpose are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Physicochemical Properties
PropertyValueReference
IUPAC Name4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid[1]
Molecular FormulaC₂₁H₂₂F₃NO₄[1]
Molecular Weight409.4 g/mol [1]
CAS Number1026723-45-4[1]
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

TechniqueIonization ModePrecursor m/zAdduct
LC-MSESI410.1574[M+H]⁺

Data sourced from PubChem CID 10525558.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl and trifluoromethylphenoxy groups, the aliphatic protons of the propyl chain and the succinyl moiety, and the N-methyl protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum would display distinct signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the aliphatic carbons of the propyl and succinyl chains, and the N-methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
C-H stretch (Aromatic)3100-3000
C-H stretch (Aliphatic)3000-2850
C=O stretch (Amide)~1650
C=O stretch (Carboxylic Acid)~1710
C-N stretch1250-1020
C-F stretch1350-1150
Experimental Protocol: Characterization

A reverse-phase HPLC method can be developed for purity assessment.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to the complete characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Fluoxetine & Succinic Anhydride Reaction Acylation Reaction Start->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Product Pure this compound Purification->Product HPLC HPLC (Purity) Product->HPLC MS Mass Spectrometry (Molecular Weight) Product->MS NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy (Functional Groups) Product->IR

Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide outlines a practical approach to the synthesis and characterization of this compound. The proposed synthesis via the reaction of fluoxetine with succinic anhydride is a robust and straightforward method. The characterization data, including mass spectrometry and predicted NMR and IR spectral features, provide a solid foundation for the identification and quality control of this fluoxetine-related compound. The detailed experimental protocols serve as a valuable resource for researchers and analytical scientists working on the analysis and control of impurities in fluoxetine.

References

Physicochemical Properties of Fluoxetine Succinamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxetine succinamic acid, a derivative and potential impurity of the widely prescribed antidepressant fluoxetine, necessitates a thorough understanding of its physicochemical properties for effective drug development, formulation, and quality control. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its chemical identity, and outlines detailed experimental protocols for determining key parameters such as pKa, melting point, lipophilicity, and stability. While experimental data for this compound is limited in publicly available literature, this guide furnishes the methodologies required to generate these crucial data points. Furthermore, this document explores the presumed mechanism of action based on its structural relationship to fluoxetine and provides visualizations of relevant pathways and experimental workflows.

Chemical Identity and Computed Properties

This compound is identified by the following chemical descriptors and computed properties.

PropertyValueSource
Chemical Name 4-(Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid[1]
Molecular Formula C₂₁H₂₂F₃NO₄[1]
Molecular Weight 409.4 g/mol [1]
CAS Number 1026723-45-4[1]
Appearance Off-white solid[1]
Computed XLogP3 3.4[2]
Solubility (Qualitative) Soluble in Methanol-DMSO[1]

Experimental Physicochemical Properties

Acid Dissociation Constant (pKa)

The pKa is a critical parameter influencing a drug's solubility, absorption, distribution, and excretion.

Table 2: pKa of Fluoxetine (for reference)

CompoundpKaSource
Fluoxetine9.80[3]

No experimental pKa value for this compound was found in the searched sources.

Melting Point

The melting point is a key indicator of purity and is crucial for various formulation processes.

No experimental melting point for this compound was found in the searched sources. For reference, the melting point of fluoxetine hydrochloride is 158.4-158.9 °C[4].

Lipophilicity (LogP/LogD)

Lipophilicity is a primary determinant of a drug's ability to cross biological membranes.

No experimental LogP or LogD value for this compound was found in the searched sources. A computed XLogP3 value is 3.4[2]. For reference, the LogP of fluoxetine is 4.05[5].

Aqueous Solubility

Solubility significantly impacts a drug's bioavailability.

No quantitative aqueous solubility data for this compound was found in the searched sources. For reference, fluoxetine hydrochloride has a solubility of 14 mg/mL in water[6].

Stability

Stability studies are essential to ensure the safety and efficacy of a drug substance over its shelf life.

No specific stability data for this compound was found. However, studies on fluoxetine indicate it is stable at -20°C and 5°C but unstable at room temperature in plasma, aqueous, and methanolic solutions[7][8]. Fluoxetine is also susceptible to degradation under acidic, photolytic, and oxidative stress conditions[9].

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method is considered the gold standard for pKa determination of ionizable compounds.[10][11][12]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[10]

  • Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. To maintain a constant ionic strength, add potassium chloride to a final concentration of 0.15 M.[10][11]

  • Titration Setup: Place the sample solution in a thermostated vessel (25 ± 0.5 °C) under constant stirring. Purge the solution with nitrogen to remove dissolved carbon dioxide.[11]

  • Titration: Titrate the sample solution with standardized 0.1 M HCl or 0.1 M NaOH. Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve. Perform the titration in triplicate to ensure reproducibility.[10]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare 1 mM Sample Solution A->B C Add 0.15 M KCl B->C D Purge with Nitrogen C->D E Titrate with 0.1 M HCl/NaOH D->E F Record pH vs. Volume E->F G Plot Titration Curve F->G H Determine pKa G->H

Potentiometric Titration Workflow for pKa Determination
Determination of Melting Point by Capillary Method

This is a common and straightforward method for determining the melting point of a crystalline solid.[13][14][15]

Principle: A small amount of the powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded.

Methodology:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered.[14]

  • Capillary Packing: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[15]

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion). The melting point is reported as this range.[14][15]

G A Dry and Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating C->D E Slow Heating (1-2°C/min) D->E F Observe and Record Melting Range E->F

Capillary Method for Melting Point Determination
Determination of Lipophilicity (LogD) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[16][17][18]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer at a specific pH (e.g., 7.4). The concentrations of the compound in each phase are measured, and the distribution coefficient (LogD) is calculated.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by shaking them together for 24 hours and then allowing the phases to separate.[17]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as HPLC-UV.

  • Calculation: Calculate LogD using the following formula: LogD = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

G A Pre-saturate n-octanol and Buffer B Add Sample A->B C Shake to Equilibrate B->C D Centrifuge to Separate Phases C->D E Measure Concentration in Each Phase D->E F Calculate LogD E->F

Shake-Flask Method for LogD Determination
Stability-Indicating HPLC Method

This method is used to quantify the decrease of the active pharmaceutical ingredient due to degradation.[19][20]

Principle: A validated HPLC method is used to separate the parent drug from its degradation products. The drug is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The amount of remaining parent drug is quantified over time.

Methodology:

  • Method Development: Develop an HPLC method that can separate this compound from its potential degradation products. A reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier (e.g., acetonitrile, methanol) is a common starting point.[19]

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of the drug to UV light.

  • Sample Analysis: At various time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze by the developed HPLC method.

  • Data Analysis: Quantify the amount of this compound remaining at each time point.

Mechanism of Action and Signaling Pathways

As a close structural analog of fluoxetine, this compound is presumed to exert its primary pharmacological effect through the inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT). The general mechanism of action for fluoxetine involves the following steps:

  • SERT Inhibition: Fluoxetine binds to the allosteric site of the serotonin transporter, inhibiting the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.

  • Increased Synaptic Serotonin: The inhibition of reuptake leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission.

  • Receptor Downregulation: Chronic administration leads to the desensitization and downregulation of presynaptic 5-HT1A autoreceptors, further increasing serotonin release.

The downstream signaling pathways affected by increased serotonergic activity are complex and involve multiple intracellular cascades. While specific pathways for this compound have not been elucidated, the pathways associated with fluoxetine are relevant.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A Serotonin (5-HT) Synthesis B Vesicular Storage A->B C 5-HT Release B->C D SERT (Serotonin Transporter) C->D Reuptake E 5-HT1A Autoreceptor C->E Negative Feedback F Increased 5-HT C->F G Postsynaptic 5-HT Receptors F->G H Downstream Signaling Cascades G->H I Therapeutic Effect H->I J This compound J->D Inhibition

Presumed Mechanism of Action of this compound

Conclusion

This technical guide provides a framework for the physicochemical characterization of this compound. While specific experimental data for this compound is scarce, the detailed protocols outlined herein offer a clear path for researchers to generate the necessary data for drug development and quality control purposes. The presumed mechanism of action, based on its structural similarity to fluoxetine, centers on the inhibition of the serotonin transporter. Further research is warranted to fully elucidate the unique physicochemical properties and pharmacological profile of this compound.

References

An In-depth Technical Guide to the Formation of Fluoxetine Succinamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the formation of Fluoxetine Succinamic Acid, a derivative of the widely-used selective serotonin reuptake inhibitor (SSRI), fluoxetine. The core of this document focuses on the chemical mechanism of its formation, plausible experimental protocols for its synthesis, and the analytical data that characterize the final product. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the modification of fluoxetine and the synthesis of its derivatives.

Introduction

Fluoxetine, marketed under the brand name Prozac, is a cornerstone in the treatment of major depressive disorder and other psychiatric conditions. Its mechanism of action involves the selective inhibition of serotonin reuptake in the brain. The chemical modification of the fluoxetine molecule is a subject of ongoing research to explore new derivatives with potentially altered pharmacokinetic profiles, novel therapeutic applications, or for use as analytical standards. One such derivative is this compound, chemically known as 4-(Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid. This compound is formed through the reaction of fluoxetine with succinic anhydride, resulting in the formation of an amide linkage and the introduction of a carboxylic acid moiety.

Mechanism of Formation

The formation of this compound proceeds via a nucleophilic acyl substitution reaction. In this mechanism, the secondary amine group of fluoxetine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This initial attack leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequently, a proton transfer and the collapse of the tetrahedral intermediate result in the formation of the stable amide bond, yielding the final succinamic acid derivative.

The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the succinic anhydride. The reaction generally proceeds under mild conditions and does not require a catalyst, although a mild base can be used to deprotonate the amine, increasing its nucleophilicity.

G fluoxetine Fluoxetine (Nucleophile) step1 Nucleophilic Attack fluoxetine->step1 succinic_anhydride Succinic Anhydride (Electrophile) succinic_anhydride->step1 tetrahedral_intermediate Tetrahedral Intermediate step2 Proton Transfer & Ring Opening tetrahedral_intermediate->step2 product This compound step3 Formation of Amide Bond product->step3 step1->tetrahedral_intermediate step2->product

Figure 1: Reaction mechanism for the formation of this compound.

Data Presentation

The following table summarizes the key chemical and analytical data for this compound.

ParameterValueReference
Chemical Name 4-(Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid[1]
Molecular Formula C₂₁H₂₂F₃NO₄[1]
Molecular Weight 409.4 g/mol [1]
CAS Number 1026723-45-4[1]
Appearance Off-white solid[1]
Solubility Methanol, DMSO[1]
Purity (by HPLC) >95%[1]
Precursor m/z ([M+H]⁺) 410.1574[2]
LC-MS Collision Energy 15 and 30 (nominal)[2]
LC-MS Fragmentation Mode HCD (Higher-energy C-trap dissociation)[2]

Table 1: Chemical and Analytical Data for this compound

Experimental Protocols

Plausible Synthesis Protocol

Materials:

  • Fluoxetine hydrochloride

  • Succinic anhydride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Hexanes

Procedure:

  • Free-basing of Fluoxetine: To a solution of fluoxetine hydrochloride in water, add a saturated solution of sodium bicarbonate until the pH is basic (pH 9-10). Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the fluoxetine free base as an oil.

  • Reaction with Succinic Anhydride: Dissolve the fluoxetine free base in anhydrous dichloromethane. To this solution, add a stoichiometric equivalent of succinic anhydride. If desired, a slight excess (1.1 equivalents) of triethylamine can be added to act as a proton scavenger.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up: Once the reaction is complete, wash the organic layer with a 1M HCl solution to remove any unreacted fluoxetine and triethylamine. Then, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small percentage of acetic acid to elute the desired product. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

Characterization

The purified this compound should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the amide bond.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

G start Start: Fluoxetine HCl & Succinic Anhydride free_basing Free-basing of Fluoxetine start->free_basing reaction Reaction with Succinic Anhydride free_basing->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization purification->characterization end Final Product: This compound characterization->end nmr NMR (1H, 13C) characterization->nmr ms Mass Spectrometry characterization->ms hplc HPLC (Purity) characterization->hplc

Figure 2: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

The formation of this compound is a straightforward chemical transformation based on the well-established reactivity of amines and cyclic anhydrides. This technical guide provides a foundational understanding of the reaction mechanism, a plausible synthetic protocol, and key analytical data for this fluoxetine derivative. This information should empower researchers to synthesize and further investigate the properties and potential applications of this compound. Future work could focus on optimizing the reaction conditions to maximize yield and purity, as well as conducting in-depth spectroscopic analysis to fully characterize the compound.

References

Unveiling a Hidden Impurity: A Technical Guide to the Identification of Fluoxetine Succinamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of Fluoxetine Succinamic Acid, a potential impurity in the widely prescribed antidepressant, fluoxetine. This document details the analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for the detection and quantification of this impurity. Furthermore, it sheds light on its potential formation pathway and provides key spectral data for its unequivocal identification.

Introduction to Fluoxetine and its Impurities

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions. The purity of the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. Pharmaceutical regulatory bodies worldwide mandate the identification and control of impurities in drug substances and products. Impurities can arise from various sources, including the synthetic process, degradation of the drug substance over time, or interaction with excipients.

This compound has been identified as a potential impurity of fluoxetine. Understanding its chemical nature, formation, and analytical detection is crucial for quality control and regulatory compliance in the pharmaceutical industry.

Chemical Profile of this compound

This compound, also known as Fluoxetine USP Related Compound C, is a derivative of fluoxetine. Its chemical structure and properties are summarized below.

PropertyValue
Systematic Name 4-[methyl[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid
Synonyms This compound, Fluoxetine USP Related Compound C
CAS Number 1026723-45-4[1]
Molecular Formula C₂₁H₂₂F₃NO₄[1]
Molecular Weight 409.4 g/mol [1]
Appearance Off-white solid
Solubility Soluble in Methanol and DMSO

Chemical Structure of this compound:

G fluoxetine Fluoxetine (Secondary Amine) reaction Nucleophilic Acyl Substitution fluoxetine->reaction succinic_anhydride Succinic Anhydride (or other reactive succinate) succinic_anhydride->reaction impurity This compound (Amide formation) reaction->impurity cluster_workflow Analytical Workflow for Identification sample Fluoxetine Sample (API or Formulation) hplc HPLC Separation (C18 Column) sample->hplc uv UV Detection (Quantification) hplc->uv ms Mass Spectrometry (Identification) hplc->ms data Data Analysis and Impurity Profiling uv->data msms Tandem MS (MS/MS) (Structural Elucidation) ms->msms msms->data

References

Spectroscopic Analysis of Fluoxetine Succinamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of Fluoxetine Succinamic Acid. This compound, also known as USP Fluoxetine Related Compound A, is a significant compound in the pharmaceutical landscape related to the widely used antidepressant, Fluoxetine. This document details the principles and data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering valuable insights for researchers and professionals in drug development and quality control.

Chemical Structure and Properties

This compound is chemically identified as 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid. Its molecular formula is C₂₁H₂₂F₃NO₄, with a molecular weight of 409.4 g/mol . A thorough understanding of its structure is fundamental to interpreting the spectroscopic data presented in the subsequent sections.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a commonly employed method.

Data Presentation
ParameterValueReference
Molecular Formula C₂₁H₂₂F₃NO₄PubChem
Molecular Weight 409.4 g/mol PubChem
Monoisotopic Mass 409.1501 g/mol PubChem
Precursor m/z (ESI+) 410.1574 [M+H]⁺PubChem

Table 1: Key Mass Spectrometry Data for this compound. This table summarizes the fundamental mass spectrometry properties of the compound.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A detailed experimental protocol for the analysis of this compound using LC-MS/MS is outlined below. This protocol is based on methodologies used for the analysis of Fluoxetine and its related compounds.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 800 L/h.

  • Data Acquisition: Full scan mode (m/z 100-1000) and product ion scan (MS/MS) of the precursor ion [M+H]⁺ at m/z 410.1574.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While specific, publicly available NMR spectra for this compound are scarce, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the fluoxetine core and the succinamic acid moiety.

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts for the protons (¹H) and carbons (¹³C) of this compound. These predictions are based on established NMR data for fluoxetine and related succinamic acid derivatives.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound. This table provides an estimation of the proton NMR signals.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic Protons6.8 - 7.6Multiplet
-CH-O-5.2 - 5.6Multiplet
-CH₂-N-3.2 - 3.6Multiplet
-N-CH₃2.8 - 3.1Singlet
-CH₂-CH₂- (propyl chain)1.9 - 2.3Multiplet
-CO-CH₂-CH₂-CO-2.4 - 2.8Multiplet
-COOH10 - 12Broad Singlet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound. This table provides an estimation of the carbon-13 NMR signals.

CarbonsPredicted Chemical Shift (ppm)
Aromatic Carbons115 - 160
-CF₃~124 (quartet)
-C=O (amide)170 - 175
-C=O (acid)175 - 180
-CH-O-75 - 80
-CH₂-N-45 - 55
-N-CH₃35 - 40
-CH₂- (propyl chain)25 - 35
-CO-CH₂-CH₂-CO-28 - 35
Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

  • 2D NMR (optional but recommended): Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to aid in the assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The following table lists the characteristic IR absorption bands expected for this compound based on its functional groups.

Table 4: Predicted IR Absorption Bands for this compound. This table highlights the key vibrational frequencies.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium
C=O stretch (Carboxylic Acid)1700 - 1725Strong
C=O stretch (Amide)1630 - 1680Strong
C=C stretch (Aromatic)1450 - 1600Medium to Weak
C-F stretch1100 - 1350Strong
C-O stretch (Ether)1000 - 1300Strong
C-N stretch1000 - 1350Medium
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Collect a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound and the logical relationship between the different spectroscopic techniques in structural elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_elucidation Structural Confirmation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Pellet Preparation of KBr Pellet / ATR Sample->Pellet NMR NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR MS Mass Spectrometry (LC-MS/MS) Dissolution->MS IR IR Spectroscopy (FTIR) Pellet->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->MS_Data IR_Data IR Spectrum (Characteristic Absorption Bands) IR->IR_Data Structure Final Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure Structural_Elucidation_Logic MS Mass Spectrometry (Provides Molecular Formula) Structure Complete Structure of this compound MS->Structure Molecular Weight Confirmation IR IR Spectroscopy (Identifies Functional Groups) IR->Structure Functional Group Confirmation NMR NMR Spectroscopy (Reveals Connectivity of Atoms) NMR->Structure Structural Backbone Determination

The Genesis of an Impurity: Unraveling the Origin of Fluoxetine Succinamic Acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes a complex synthesis process where the formation of various impurities is a critical concern for drug quality and safety. Among these is Fluoxetine Succinamic Acid, a registered impurity in the United States Pharmacopeia (USP) often referred to as "Fluoxetine USP Related Compound C". This technical guide provides a comprehensive analysis of the likely origins of this impurity, detailing its chemical nature, potential formation pathways, and the analytical methodologies crucial for its detection and quantification.

Understanding this compound

This compound, with the chemical formula C21H22F3NO4 and CAS number 1026723-45-4, is structurally characterized by the formation of an amide bond between the secondary amine of the fluoxetine molecule and one of the carboxylic acid groups of succinic acid. This transformation results in a succinamic acid derivative of the active pharmaceutical ingredient (API).

Chemical Identity:

PropertyValue
IUPAC Name 4-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-4-oxobutanoic acid
Synonyms Fluoxetine succinate ester, Fluoxetine USP Related Compound C
Molecular Formula C21H22F3NO4
Molecular Weight 409.4 g/mol
CAS Number 1026723-45-4

The Chemical Pathway: Postulated Origin of the Impurity

The formation of this compound is not a planned step in the primary synthesis of fluoxetine but rather a consequence of specific conditions and the presence of succinic acid or a related reactive species. Two primary hypotheses explain its origin:

  • Reaction with Succinic Anhydride: The most plausible route for the formation of this compound is the reaction of fluoxetine with succinic anhydride. Succinic anhydride can be present as an impurity in succinic acid, which might be used in certain purification steps, such as cocrystal formation, or be inadvertently introduced. The secondary amine of fluoxetine acts as a nucleophile, attacking one of the carbonyl carbons of the highly reactive succinic anhydride. This leads to the opening of the anhydride ring and the formation of the stable amide bond, yielding the succinamic acid derivative.

  • Direct Amidation with Succinic Acid: While less likely under standard conditions, direct amide formation between fluoxetine and succinic acid could occur, particularly at elevated temperatures or in the presence of a catalyst or activating agent. This reaction would involve the nucleophilic attack of the fluoxetine amine on a carboxylic acid group of succinic acid, with the subsequent elimination of a water molecule. However, this typically requires specific and often harsh reaction conditions that are not common in the final purification stages of fluoxetine synthesis.

Experimental Evidence and Analytical Detection

The identification and quantification of this compound as an impurity are primarily achieved through advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for separating this impurity from the main fluoxetine peak and other related substances.

Typical Analytical Methodologies:

  • Chromatographic Separation: A reversed-phase HPLC or UPLC method is commonly employed.

    • Column: C18 column (e.g., Gemini-C18, 150 mm × 4.6 mm, 3.0 μm).

    • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., triethylamine buffer at a controlled pH) and an organic modifier like methanol or acetonitrile.

    • Detection: UV detection at a wavelength of approximately 215 nm.

  • Structural Elucidation: The definitive identification of the impurity is confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide precise mass-to-charge ratio and detailed structural information, respectively, confirming the presence of the succinamic acid moiety attached to the fluoxetine backbone.

While specific quantitative data on the typical levels of this compound are often proprietary, regulatory guidelines necessitate that its concentration in the final drug product be strictly controlled and monitored to ensure patient safety.

Visualizing the Formation Pathway and Experimental Workflow

To illustrate the potential chemical transformations and the analytical process, the following diagrams are provided.

G Potential Formation Pathway of this compound fluoxetine Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) succinamic_acid This compound fluoxetine->succinamic_acid Nucleophilic Acyl Substitution succinic_anhydride Succinic Anhydride (Impurity or Reactant) succinic_anhydride->succinamic_acid

Caption: Reaction of Fluoxetine with Succinic Anhydride.

G Analytical Workflow for Impurity Profiling cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis and Identification drug_substance Fluoxetine Drug Substance dissolution Dissolution in Diluent drug_substance->dissolution hplc HPLC/UPLC Separation (Reversed-Phase) dissolution->hplc detection UV Detection hplc->detection quantification Quantification of Impurities detection->quantification ms_nmr Structural Elucidation (MS, NMR) quantification->ms_nmr

Caption: Analytical Workflow for Impurity Identification.

Conclusion

The presence of this compound as an impurity in fluoxetine drug substance likely arises from the reaction of the active pharmaceutical ingredient with succinic anhydride, a potential impurity in succinic acid that may be used during manufacturing. While direct amidation with succinic acid is a possibility, it is less probable under typical processing conditions. Rigorous analytical monitoring using chromatographic and spectroscopic techniques is essential to control the levels of this and other impurities, ensuring the quality, safety, and efficacy of the final fluoxetine product. This understanding of impurity formation is paramount for process optimization and regulatory compliance in the pharmaceutical industry.

An In-depth Technical Guide to Fluoxetine Succinamic Acid (CAS Number: 1026723-45-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine Succinamic Acid, identified by the CAS number 1026723-45-4, is a chemical entity primarily recognized as a related compound and impurity of Fluoxetine.[1][2] Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used in the treatment of various depressive and anxiety disorders.[3][4] Consequently, the characterization and control of its impurities, such as this compound, are of paramount importance in the pharmaceutical industry to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its chemical identity, physicochemical properties, and analytical characterization.

Chemical and Physical Properties

This compound, also known by its IUPAC name 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid, is an off-white solid.[5][6] Its chemical structure is closely related to that of Fluoxetine, featuring the addition of a succinamic acid moiety.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference
CAS Number 1026723-45-4[5][6][7][8]
Molecular Formula C21H22F3NO4[5][6][7][8]
Molecular Weight 409.4 g/mol [5][6][7][8]
IUPAC Name 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid[5]
Synonyms Fluoxetine succinate ester, Fluoxetine USP Related Compound C[5][8][9]
Appearance Off-white solid[6]
Solubility Soluble in Methanol and DMSO[6]

Analytical Characterization

The primary application of this compound is as a reference standard for the analytical testing of Fluoxetine drug substances and products.[2][10] As such, its characterization is well-documented in the context of analytical methodology.

Table 2: Spectroscopic and Chromatographic Data

Analytical TechniqueDataReference
Purity by HPLC ≥ 95%[6]
LC-MS Precursor m/z: 410.1574 [M+H]+, Fragmentation data available[5]
Availability of Data HNMR, MASS, HPLC, IR, TGA analysis data are often offered by commercial suppliers with the product.[6]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling of Fluoxetine

While a specific protocol for the analysis of pure this compound is not detailed in the public domain, the following is a representative HPLC method for the quantification of impurities in Fluoxetine hydrochloride, which would be suitable for the detection and quantification of this compound.

Objective: To separate and quantify potential impurities, including this compound, in a Fluoxetine hydrochloride sample.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Gemini-C18 column (150 mm × 4.6 mm, 3.0 μm) or equivalent

  • Methanol (HPLC grade)

  • Triethylamine

  • Phosphoric acid

  • Water (HPLC grade)

  • Fluoxetine hydrochloride reference standard

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: 20:80 (v/v) Methanol and buffer solution. The buffer is prepared by dissolving 12.5 mL of triethylamine in 900 mL of water, adjusting the pH to 6.0 with phosphoric acid, and diluting to 1000 mL with water.

  • Mobile Phase B: 100% Methanol

  • Gradient Program:

    • 0-2 min: 25% B

    • 2.1-20 min: 44% B

    • 30-45 min: 80% B

    • 50-55 min: 44% B

    • 55.1-60 min: 25% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

  • Run Time: 60 minutes

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in a suitable diluent (e.g., methanol or mobile phase A).

  • Sample Preparation: Prepare a solution of Fluoxetine hydrochloride at a known concentration (e.g., 20 mg/mL) in the same diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the impurity based on the peak area response relative to the standard or the main analyte peak, using an appropriate response factor if necessary.

Synthesis and Formation

G Fluoxetine Fluoxetine Reaction + Fluoxetine->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction FluoxetineSuccinamicAcid This compound (CAS 1026723-45-4) Reaction_out Reaction->Reaction_out Acylation Reaction_out->FluoxetineSuccinamicAcid

Proposed synthetic pathway for this compound.

Biological Activity and Signaling Pathways

There is no publicly available scientific literature describing any specific biological activity or mechanism of action for this compound. Its existence is primarily documented in the context of being an impurity of Fluoxetine.[1][2] As such, it is not known to be involved in any specific signaling pathways. The primary biological context for this compound is its relationship to its parent drug, Fluoxetine.

G Fluoxetine Fluoxetine (Active Pharmaceutical Ingredient) Impurity This compound (CAS 1026723-45-4) Fluoxetine->Impurity Is a related compound/impurity of

Logical relationship of this compound to Fluoxetine.

The mechanism of action of the parent drug, Fluoxetine, involves the selective inhibition of serotonin (5-HT) reuptake at the presynaptic neuronal membrane, leading to an increase in the synaptic concentration of serotonin and enhanced serotonergic neurotransmission.[4][11]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H400: Very toxic to aquatic life.

  • H410: Very toxic to aquatic life with long lasting effects.[5]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound. It should be stored in a well-ventilated area, away from incompatible materials.

Conclusion

This compound (CAS 1026723-45-4) is a well-characterized compound primarily of interest to the pharmaceutical industry as a reference standard for the quality control of Fluoxetine. While extensive data on its physicochemical properties and analytical detection methods are available, there is a notable absence of information regarding its synthesis, biological activity, and mechanism of action in the public domain. Its significance is therefore intrinsically linked to its role as an impurity of a major antidepressant drug, highlighting the importance of impurity profiling in drug development and manufacturing. Future research could potentially explore any latent biological effects of this compound, although its current utility remains firmly in the analytical sphere.

References

chemical structure and properties of Fluoxetine Succinamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine Succinamic Acid, identified as a related compound and impurity of the widely prescribed antidepressant Fluoxetine, is a molecule of significant interest in the fields of pharmaceutical analysis and quality control.[1][2][3] As a selective serotonin reuptake inhibitor (SSRI), Fluoxetine's therapeutic efficacy is well-established; however, the presence of impurities can impact the safety and quality of the final drug product. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, offering a critical resource for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is chemically known as 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid.[4] Its structure is characterized by the core fluoxetine molecule, which is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, linked to a succinic acid moiety via an amide bond.

IdentifierValueReference
IUPAC Name 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid[4]
CAS Number 1026723-45-4[4][5]
Molecular Formula C21H22F3NO4[4][5]
Molecular Weight 409.4 g/mol [4][5]
Canonical SMILES CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=O)CCC(=O)O[5]
InChI InChI=1S/C21H22F3NO4/c1-25(19(26)11-12-20(27)28)14-13-18(15-5-3-2-4-6-15)29-17-9-7-16(8-10-17)21(22,23)24/h2-10,18H,11-14H2,1H3,(H,27,28)[5]
Synonyms Fluoxetine USP Related Compound C, USP Fluoxetine Related Compound A[5]

Physicochemical Properties

The available physicochemical data for this compound is limited, with most information derived from computational models and supplier specifications.

PropertyValueSource
Appearance Off-white solid[4]
Solubility Soluble in Methanol-DMSO mixtures[4]
XLogP3 3.4[5]
Melting Point Data not available (listed by a supplier without a specified value)[4]
pKa Data not available
Aqueous Solubility Data not available

Experimental Protocols

Synthesis

A specific, validated synthesis protocol for this compound is not publicly documented. It is likely formed as a byproduct during the synthesis of Fluoxetine or through the degradation of Fluoxetine in the presence of succinic acid or related precursors. The synthesis would theoretically involve the acylation of the secondary amine of fluoxetine with succinic anhydride or a derivative thereof.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of fluoxetine and its impurities can be adapted for the quantification of this compound. A validated method for potential impurities in fluoxetine hydrochloride has been described.[6][7]

  • Column: Gemini-C18 (150 mm × 4.6 mm, 3.0 μm)[6][7]

  • Mobile Phase: A gradient program utilizing a mixture of triethylamine, methanol, and water.[6][7]

  • Flow Rate: 1.0 mL/min[6][7]

  • Detection: UV at 215 nm[6][7]

  • Run Time: 60 minutes[6][7]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for the identification and characterization of fluoxetine-related impurities. The fragmentation pattern of this compound can be predicted based on its structure. The parent compound, fluoxetine, typically shows a major fragment at m/z 44, corresponding to the [CH2=NHCH3]+ ion.[8][9] For this compound, fragmentation would likely occur at the amide bond and along the propyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific NMR spectrum for this compound is not publicly available, a hypothetical ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the phenyl and trifluoromethylphenoxy groups, the aliphatic protons of the propyl and succinyl chains, and the N-methyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the trifluoromethyl group and the amide functionality.

Biological Activity and Signaling Pathways

There is no direct evidence in the public domain regarding the specific biological activity or the interaction of this compound with any signaling pathways. Its classification as an impurity suggests that its pharmacological profile has not been a primary area of investigation.

The parent compound, fluoxetine, is a well-characterized selective serotonin reuptake inhibitor (SSRI).[10] It exerts its therapeutic effect by binding to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft and enhancing serotonergic neurotransmission.[11][12][13] The binding of fluoxetine and other SSRIs to SERT is a key interaction in its mechanism of action.[12]

Given the structural similarity, it is plausible that this compound may have some affinity for SERT, although this has not been experimentally confirmed. The addition of the succinamic acid moiety would significantly alter the molecule's polarity and size, which could impact its ability to cross the blood-brain barrier and bind to the transporter. Any potential biological activity is likely to be significantly different from that of fluoxetine. The primary relevance of this compound remains in the context of pharmaceutical quality control, where its presence must be monitored and controlled to ensure the safety and efficacy of fluoxetine drug products.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationship of this compound to its parent compound and a general workflow for its analysis.

Fluoxetine Fluoxetine (Active Pharmaceutical Ingredient) Synthesis Synthesis Process Fluoxetine->Synthesis Degradation Degradation Fluoxetine->Degradation QC Quality Control Analysis Fluoxetine->QC Impurity This compound (Related Compound/Impurity) Impurity->QC Synthesis->Impurity Formation during synthesis Degradation->Impurity Formation via degradation

Caption: Relationship of this compound to Fluoxetine.

Sample Fluoxetine Drug Substance/Product Extraction Sample Preparation (e.g., Extraction, Dilution) Sample->Extraction HPLC HPLC Analysis (Separation and Detection) Extraction->HPLC MS Mass Spectrometry (Identification) HPLC->MS Quantification Quantification of Impurity HPLC->Quantification Report Report Results Quantification->Report

Caption: General workflow for the analysis of this compound.

Conclusion

This compound is an important entity in the context of fluoxetine manufacturing and quality control. While detailed public information on its physicochemical properties, synthesis, and biological activity is scarce, this guide consolidates the available knowledge. For drug development professionals, the focus remains on the development and validation of robust analytical methods to detect and quantify this and other related substances to ensure the purity and safety of fluoxetine-containing pharmaceuticals. Further research into the pharmacological profile of fluoxetine impurities could provide a more complete understanding of their potential impact.

References

Technical Guide: Solubility and Stability Profile of Fluoxetine Succinamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the evaluation of the solubility and stability of Fluoxetine Succinamic Acid. As of the date of this publication, specific experimental data for this compound is not widely available in published literature. The experimental protocols and data tables presented herein are generalized templates based on industry standards and methodologies for characterizing active pharmaceutical ingredients (APIs). These should be adapted and validated for the specific compound.

Introduction

This compound (CAS: 1026723-45-4) is a derivative of Fluoxetine, a widely recognized selective serotonin reuptake inhibitor (SSRI). A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its potential development as a therapeutic agent. These parameters are critical for formulation design, bioavailability, and ensuring the safety and efficacy of the final drug product.

This guide outlines the fundamental experimental procedures to comprehensively characterize the solubility and stability profile of this compound.

Physicochemical Properties

A foundational step in drug development is the characterization of the molecule's inherent properties.

PropertyData
IUPAC Name 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid
Molecular Formula C₂₁H₂₂F₃NO₄
Molecular Weight 409.4 g/mol
CAS Number 1026723-45-4
Predicted pKa Due to the presence of a carboxylic acid and a tertiary amine, this compound is expected to be amphoteric. The succinamic acid moiety will have an acidic pKa, while the tertiary amine will have a basic pKa. Precise values need to be determined experimentally.
Predicted LogP The lipophilicity of the molecule will be influenced by its ionization state, which is pH-dependent. Experimental determination is necessary.

Solubility Profile

The solubility of an API is a critical determinant of its oral bioavailability and dissolution rate. The following tables outline the expected data from comprehensive solubility studies.

Aqueous Solubility

Table 1: Equilibrium Aqueous Solubility of this compound

MediumTemperature (°C)Solubility (mg/mL)Method
Purified Water25 ± 2Data to be determinedShake-flask
Purified Water37 ± 2Data to be determinedShake-flask
pH-Dependent Solubility

Table 2: pH-Solubility Profile of this compound at 37 ± 2 °C

pHBuffer SystemSolubility (mg/mL)Method
1.20.1 N HClData to be determinedShake-flask
4.5Acetate BufferData to be determinedShake-flask
6.8Phosphate BufferData to be determinedShake-flask
7.4Phosphate BufferData to be determinedShake-flask
9.0Borate BufferData to be determinedShake-flask
Solubility in Organic Solvents

Table 3: Solubility of this compound in Common Organic Solvents at 25 ± 2 °C

SolventSolubility (mg/mL)Classification
MethanolData to be determinede.g., Freely Soluble
EthanolData to be determinede.g., Soluble
Dimethyl Sulfoxide (DMSO)Data to be determinede.g., Very Soluble
AcetonitrileData to be determinede.g., Sparingly Soluble
DichloromethaneData to be determinede.g., Slightly Soluble

Note: A qualitative mention of solubility in a Methanol-DMSO mixture has been noted in some literature, but quantitative data is not available.

Experimental Protocols: Solubility Determination

Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed, clear glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_quant Quantification A Add excess Fluoxetine Succinamic Acid to solvent B Agitate at constant temperature (24-48h) A->B C Withdraw supernatant B->C D Filter through 0.45 µm filter C->D E Dilute filtrate D->E F Analyze by HPLC-UV E->F G Solubility Data F->G Calculate Solubility

Equilibrium Solubility Determination Workflow

Stability Profile

Evaluating the stability of an API under various environmental conditions is mandated by regulatory agencies to ensure its quality, safety, and efficacy over its shelf life.

Solid-State Stability

Table 4: Solid-State Stability of this compound (ICH Conditions)

ConditionTime PointAppearanceAssay (%)Degradation Products (%)
Long-Term 0Initial DataInitial DataInitial Data
25°C/60% RH3 MonthsData to be determinedData to be determinedData to be determined
6 MonthsData to be determinedData to be determinedData to be determined
9 MonthsData to be determinedData to be determinedData to be determined
12 MonthsData to be determinedData to be determinedData to be determined
Accelerated 0Initial DataInitial DataInitial Data
40°C/75% RH3 MonthsData to be determinedData to be determinedData to be determined
6 MonthsData to be determinedData to be determinedData to be determined
Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Table 5: Forced Degradation of this compound

Stress Condition% DegradationMajor Degradants (RRT)
Acid Hydrolysis (e.g., 0.1 N HCl, 60°C, 24h)Data to be determinedData to be determined
Base Hydrolysis (e.g., 0.1 N NaOH, 60°C, 24h)Data to be determinedData to be determined
Oxidative (e.g., 3% H₂O₂, RT, 24h)Data to be determinedData to be determined
Thermal (e.g., 80°C, 48h)Data to be determinedData to be determined
Photolytic (ICH Q1B)Data to be determinedData to be determined

Experimental Protocols: Stability and Degradation

ICH Stability Testing

Methodology:

  • Sample Preparation: Place a sufficient quantity of this compound in suitable containers that are inert and impermeable.

  • Storage: Store the samples in calibrated stability chambers under the conditions specified in the ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Forced Degradation Studies

Methodology:

  • Solution Preparation: Prepare solutions or suspensions of this compound in the respective stress media (acid, base, water, oxidizing agent). For thermal and photolytic studies, use the solid drug substance.

  • Stress Application: Expose the samples to the specified stress conditions for a defined period. The goal is to achieve 5-20% degradation.

  • Neutralization/Quenching: For hydrolytic and oxidative studies, neutralize the samples or quench the reaction at the end of the exposure period.

  • Analysis: Analyze the stressed samples using a suitable HPLC method to separate the parent drug from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes A Acid Hydrolysis F Neutralize/Quench (if applicable) A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Analyze by Stability-Indicating HPLC-PDA Method F->G H Identify Degradation Pathways G->H I Validate Analytical Method Specificity G->I

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Fluoxetine Succinamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Fluoxetine Succinamic Acid, a potential impurity and related compound of Fluoxetine. The method is suitable for use in quality control and stability studies of fluoxetine drug substances and products. The chromatographic separation is achieved on a C18 column with gradient elution, and detection is performed using a UV detector. This method has been developed based on established analytical principles for fluoxetine and its related compounds, ensuring robustness and reliability.[1][2][3][4][5][6][7][8]

Introduction

Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders.[1][7] During the synthesis and storage of fluoxetine, various related compounds and impurities can be formed, which need to be monitored and controlled to ensure the safety and efficacy of the drug product. This compound (4-(methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-4-oxobutanoic acid) is identified as a potential impurity.[9][10] Therefore, a reliable analytical method for its quantification is crucial for pharmaceutical quality control.

This application note provides a detailed protocol for the determination of this compound using RP-HPLC with UV detection. The method is designed to be specific, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry.

Experimental

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system with a UV detector is suitable.[6] A system equipped with a gradient pump will provide more flexibility for method optimization.[2][3]

  • Column: A C18 reversed-phase column (e.g., Gemini-C18, 150 mm x 4.6 mm, 3.0 µm) is recommended for the separation.[2][3]

  • Detector: UV detector set at 215 nm.[2][3]

  • Software: Chromatographic data acquisition and processing software.

  • Solvents: HPLC grade acetonitrile and methanol.[2][6]

  • Reagents: Triethylamine, phosphoric acid, and purified water.[2]

  • Standards: Reference standards of Fluoxetine and this compound.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column Gemini-C18 (150 mm x 4.6 mm, 3.0 µm)[2][3]
Mobile Phase A Buffer: Methanol (80:20, v/v). The buffer is prepared by mixing 12.5 mL of triethylamine in 900 mL of water, adjusting the pH to 6.0 with phosphoric acid, and diluting to 1000 mL with water.[2]
Mobile Phase B 100% Methanol[2]
Gradient Program Time (min) / %B: 0/25, 2/25, 2.1/44, 20/44, 30/80, 45/80, 50/44, 55/44, 55.1/25, 60/25[2]
Flow Rate 1.0 mL/min[2][3]
Injection Volume 20 µL[8]
Column Temperature Ambient
Detection Wavelength 215 nm[2][3]

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 50 µg/mL.

Sample Preparation
  • Drug Substance: Accurately weigh about 25 mg of the fluoxetine drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Drug Product (Capsules/Tablets): Weigh and finely powder not fewer than 20 tablets/capsules. Accurately weigh a portion of the powder equivalent to about 25 mg of fluoxetine into a 25 mL volumetric flask. Add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.[7] Filter the solution through a 0.45 µm nylon filter before injection.

Method Validation Parameters (Illustrative Data)

The following table summarizes the typical validation parameters for a similar analytical method for fluoxetine and its impurities. These values should be established during the formal method validation process.

ParameterAcceptance CriteriaIllustrative Result
Specificity No interference from blank, placebo, and other known impurities at the retention time of this compound.Peak for this compound is well-resolved from other components.
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 501 - 50
Accuracy (% Recovery) 80.0% - 120.0%[3]98.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness No significant change in results with small variations in method parameters (e.g., pH, flow rate).Method is robust within the tested parameter range.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start standard_prep Prepare Standard Solutions (1-50 µg/mL) start->standard_prep sample_prep Prepare Sample Solution (Drug Substance/Product) start->sample_prep inject Inject into HPLC System standard_prep->inject filter_sample Filter Sample Solution (0.45 µm filter) sample_prep->filter_sample filter_sample->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection UV Detection at 215 nm separation->detection acquire_data Acquire Chromatogram detection->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks quantify Quantify this compound integrate_peaks->quantify report Generate Report quantify->report

Caption: HPLC analysis workflow for this compound.

Logical Relationship of Method Development

method_development_logic cluster_method Method Development cluster_validation Method Validation objective Objective: Quantify Fluoxetine Succinamic Acid technique Select Technique: RP-HPLC objective->technique column Select Column: C18 technique->column mobile_phase Optimize Mobile Phase: ACN/MeOH/Buffer column->mobile_phase detection Select Detection: UV at 215 nm mobile_phase->detection specificity Specificity detection->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_method Validated Analytical Method robustness->final_method

Caption: Logical flow of analytical method development.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound in fluoxetine drug substances and products. The method is specific, sensitive, and accurate, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The provided protocol and validation guidelines offer a solid foundation for the implementation of this method in a regulated laboratory environment.

References

Application Notes and Protocols for the Use of Fluoxetine Succinamic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Fluoxetine Succinamic Acid as a reference standard in the pharmaceutical industry. This document is intended to assist in the accurate quantification and quality control of fluoxetine and its related compounds in drug substances and formulations.

Introduction

Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes rigorous quality control to ensure its safety and efficacy.[1] During the synthesis and storage of fluoxetine, various related compounds and potential impurities can arise. This compound is a known related compound of fluoxetine and serves as a critical reference standard for the identification and quantification of impurities in fluoxetine drug products.[2][3][4] The use of a well-characterized reference standard is essential for method validation and routine quality control analysis in compliance with regulatory requirements.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name 4-(Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid[5]
CAS Number 1026723-45-4[2][5][6]
Molecular Formula C₂₁H₂₂F₃NO₄[2][3][5]
Molecular Weight 409.4 g/mol [2][3][5]
Appearance Off-white solid[5]
Solubility Soluble in Methanol and DMSO[5]
Storage 2-8°C[5]

Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This compound is primarily used as a reference standard for the quantification of this specific impurity in fluoxetine active pharmaceutical ingredients (API) and finished pharmaceutical products. The following protocol outlines a general method for its use in an HPLC assay.

Experimental Protocol: HPLC Method for Quantification of Fluoxetine Impurities

This protocol is a generalized procedure based on common methods for the analysis of fluoxetine and its related compounds.[7] Method validation and optimization are required for specific laboratory conditions and instrumentation.

Objective: To quantify the amount of this compound in a sample of fluoxetine hydrochloride.

Materials:

  • This compound Reference Standard

  • Fluoxetine Hydrochloride test sample

  • HPLC grade methanol

  • HPLC grade water

  • Triethylamine

  • Phosphoric acid

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions (Example):

ParameterCondition
Column Gemini-C18 (150 mm × 4.6 mm, 3.0 µm) or equivalent
Mobile Phase A 20:80 (v/v) Methanol and Buffer (12.5 mL Triethylamine in 1000 mL water, pH adjusted to 6.0 with phosphoric acid)
Mobile Phase B 100% Methanol
Gradient Elution Time (min) / %B: 0/25, 2/25, 2.1/44, 20/44, 30/80, 45/80, 50/44, 55/44, 55.1/25, 60/25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Standard Stock Solution (this compound):

    • Accurately weigh approximately 5 mg of this compound Reference Standard into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase diluent (e.g., 40:60 v/v methanol and buffer). This yields a concentration of about 0.25 mg/mL.

  • Calibration Standards:

    • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase diluent to achieve concentrations covering the expected range of the impurity in the sample.

  • Sample Preparation (Fluoxetine Hydrochloride):

    • Accurately weigh and transfer a portion of the powdered tablets or API equivalent to about 100 mg of fluoxetine into a 15 mL centrifuge tube.

    • Add a suitable volume of diluent, sonicate to dissolve, and centrifuge.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards into the HPLC system and record the chromatograms.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Inject the prepared sample solution and record the chromatogram.

  • Identify the peak corresponding to this compound in the sample chromatogram based on its retention time.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters for HPLC methods used in the analysis of fluoxetine and its impurities. These values can serve as a benchmark for method development and validation.

ParameterTypical Value
Linearity Range LOQ to 120% of the specification limit
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.014 µg/mL
Limit of Quantification (LOQ) 0.041 µg/mL
Accuracy (% Recovery) 80% - 120%
Precision (%RSD) < 2.0%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound as an impurity in a fluoxetine sample using HPLC.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Stock Solution (this compound) Calibration_Stds Prepare Calibration Standards Standard_Prep->Calibration_Stds Inject_Stds Inject Calibration Standards Calibration_Stds->Inject_Stds Sample_Prep Prepare Sample Solution (Fluoxetine API/Formulation) Inject_Sample Inject Sample Solution Sample_Prep->Inject_Sample HPLC_System Equilibrate HPLC System HPLC_System->Inject_Stds Calibration_Curve Construct Calibration Curve Inject_Stds->Calibration_Curve Quantification Quantify Impurity in Sample Inject_Sample->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Quality Control

The diagram below shows the logical relationship between the reference standard, analytical method, and the final quality assessment of the drug product.

G Ref_Std This compound Reference Standard Method Validated HPLC Method Ref_Std->Method Calibrates Analysis Quantitative Analysis Method->Analysis Sample Fluoxetine Drug Sample Sample->Analysis Data Impurity Level Data Analysis->Data Spec Specification Compliance Data->Spec Compare with Limits Decision Product Release/Rejection Spec->Decision

Caption: Role of the reference standard in quality control.

Conclusion

The use of this compound as a reference standard is crucial for the accurate assessment of the purity of fluoxetine drug substances and products. The provided protocols and data serve as a comprehensive guide for researchers and analysts in the pharmaceutical field. Adherence to validated analytical methods and the proper use of reference standards are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.

References

Application Note: Determination of Fluoxetine Succinamic Acid using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for the determination of Fluoxetine Succinamic Acid, a potential impurity and related compound of Fluoxetine. The described method utilizes a reversed-phase C18 column with a gradient elution, ensuring high resolution and sensitivity for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other related substances. This protocol is intended to guide researchers in setting up a reliable analytical method for quality control and stability studies of fluoxetine drug substances and products.

Introduction

Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders. During the synthesis of fluoxetine or upon its degradation, various related compounds can be formed. One such potential impurity is this compound.[1][2][3][4][5] The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. A well-validated, stability-indicating HPLC method is therefore crucial for the accurate determination of these related substances. The method outlined in this document is based on established principles for the analysis of fluoxetine and its impurities, providing a comprehensive protocol for researchers.[6][7][8]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid[1][2][5]
Synonyms Fluoxetine succinate ester, Fluoxetine USP Related Compound C[5]
CAS Number 1026723-45-4[1][4][5]
Molecular Formula C21H22F3NO4[1][4][5]
Molecular Weight 409.40 g/mol [1][5]
Appearance Off-white solid[2]
Solubility Soluble in Methanol and DMSO[2]

Experimental Protocol

This protocol is adapted from a validated method for the analysis of fluoxetine and its potential impurities.[6] For the specific quantification of this compound, preparation of a reference standard and corresponding calibration curve is required.

Instrumentation and Chromatographic Conditions
ParameterSpecification
Instrument High-Performance Liquid Chromatograph with UV Detector
Column Gemini-C18 (150 mm x 4.6 mm, 3.0 µm) or equivalent
Mobile Phase A 20:80 (v/v) Methanol and Buffer Solution (12.5 mL of triethylamine in 900 mL of water, pH adjusted to 6.0 with phosphoric acid, and diluted to 1000 mL with water)
Mobile Phase B 100% Methanol
Gradient Program Time (min) / %B: 0/25, 2/25, 2.1/44, 20/44, 30/80, 45/80, 50/44, 55/44, 55.1/25, 60/25
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 60 minutes
Preparation of Solutions

Buffer Solution:

  • Add 12.5 mL of triethylamine to approximately 900 mL of HPLC-grade water.

  • Adjust the pH of the solution to 6.0 using phosphoric acid.

  • Dilute to a final volume of 1000 mL with HPLC-grade water.

Mobile Phase A:

  • Mix 200 mL of methanol with 800 mL of the prepared Buffer Solution.

  • Degas the solution before use.

Mobile Phase B:

  • Use 100% HPLC-grade methanol.

  • Degas the solution before use.

Standard Solution Preparation (Example):

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase (initial gradient composition).

  • Prepare a series of dilutions from this stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Sample Solution Preparation:

  • Accurately weigh a quantity of the fluoxetine drug substance or powdered tablets equivalent to 100 mg of fluoxetine.

  • Transfer to a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase (initial gradient composition) and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

For quantitative analysis, the method should be validated according to ICH guidelines.[6] The following tables summarize the typical parameters and acceptance criteria.

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%
Linearity
ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Concentration Range e.g., 0.1 - 10 µg/mL
Accuracy (Recovery)
Spiking LevelAcceptance Criteria (% Recovery)
80% 98.0 - 102.0%
100% 98.0 - 102.0%
120% 98.0 - 102.0%
Precision
Precision TypeAcceptance Criteria (%RSD)
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterMethod
LOD Based on Signal-to-Noise ratio of 3:1
LOQ Based on Signal-to-Noise ratio of 10:1

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Sample/Standard Injection StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection SystemEquilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (215 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Integration->Quantification Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for the HPLC determination of this compound.

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies on fluoxetine should be performed.[7] This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The HPLC method should be capable of separating the main peak of fluoxetine and this compound from any degradation products that are formed.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: Dry heat at 105°C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the determination of this compound in the presence of fluoxetine and other related compounds. The use of a gradient elution with a C18 column ensures adequate separation and sensitivity. Proper validation of this method in accordance with ICH guidelines will ensure its suitability for routine quality control analysis and stability studies in the pharmaceutical industry.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and efficient separation and quantification of fluoxetine hydrochloride and its potential impurities. The described protocol is a stability-indicating assay, capable of resolving fluoxetine from its key related compounds and degradation products, making it suitable for routine quality control, stability studies, and impurity profiling in bulk drug substances and pharmaceutical formulations. The method utilizes a sub-2 µm particle column to achieve superior resolution and sensitivity with significantly reduced analysis times compared to traditional HPLC methods.

Introduction

Fluoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] The manufacturing process and storage of fluoxetine can lead to the formation of various impurities and degradation products that must be monitored and controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies require stringent control of these impurities. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher efficiency, speed, and resolution, making it an ideal technology for the analysis of fluoxetine and its related compounds. This application note provides a comprehensive UPLC method, validation summary, and a detailed protocol for this analysis.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A validated UPLC method was developed for the determination of fluoxetine and its related compounds. The experimental conditions are summarized in the table below.

ParameterCondition
Chromatographic System UPLC system with a PDA/TUV detector
Column Agilent Eclipse XDB C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase Isocratic mixture of Methanol and Water (80:20 v/v)
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 20°C
Detection Wavelength 210 nm
Run Time Approximately 6 minutes
Preparation of Solutions

a) Diluent: A mixture of Methanol and Water (80:20 v/v) was used as the diluent.

b) Standard Stock Solution (Fluoxetine): Accurately weigh and dissolve an appropriate amount of fluoxetine hydrochloride reference standard in the diluent to obtain a concentration of 100 µg/mL.

c) Impurity Stock Solution: Prepare a stock solution containing known fluoxetine related compounds at a concentration of 10 µg/mL each in the diluent.

d) Spiked Sample Solution: Prepare a solution of fluoxetine hydrochloride at the working concentration (e.g., 30 µg/mL) and spike it with the impurity stock solution to achieve a final impurity concentration at the desired level (e.g., 0.15% of the fluoxetine concentration).

Method Validation Summary

The UPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized below.

Validation ParameterResult
Linearity (Fluoxetine) 0.30-100 µg/mL[2]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.09 µg/mL[2]
Limit of Quantification (LOQ) 0.30 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from excipients or degradation products

System Suitability

System suitability tests are crucial to ensure the chromatographic system is performing adequately. The acceptance criteria are provided in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%

UPLC Analysis Workflow

The following diagram illustrates the general workflow for the UPLC analysis of fluoxetine and its related compounds.

UPLC_Workflow A Sample and Standard Preparation B UPLC System Setup (Column, Mobile Phase, etc.) A->B 1 C System Suitability Test (Inject Standard) B->C 2 D Check Acceptance Criteria C->D 3 D->B Fail E Inject Blank (Diluent) D->E Pass F Inject Standard Solutions E->F G Inject Sample Solutions F->G H Data Acquisition G->H I Data Processing (Integration, Identification, Quantification) H->I J Report Generation I->J

Caption: Workflow for UPLC analysis of fluoxetine.

Results and Discussion

The developed UPLC method successfully separated fluoxetine from its known related compounds and degradation products in a short run time. A representative chromatogram showing the separation of fluoxetine and its degradation products is presented in other studies. The method demonstrated excellent linearity, accuracy, and precision, making it highly reliable for quantitative analysis. The stability-indicating nature of the assay was confirmed through forced degradation studies, where the method was able to resolve the main peak from all degradation products.

Conclusion

The UPLC method described in this application note is rapid, sensitive, and selective for the determination of fluoxetine and its related compounds. The method is suitable for high-throughput analysis in a quality control environment and can be effectively used for the assessment of drug purity and stability. The detailed protocol and validation summary provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of fluoxetine.

References

Application Notes and Protocols for the Quantification of Fluoxetine Succinamic Acid in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is used in the treatment of various depressive and anxiety disorders. During its synthesis and storage, process-related impurities and degradation products can arise. One such related compound is Fluoxetine Succinamic Acid (also known as Fluoxetine USP Related Compound C), with the chemical formula C21H22F3NO4.[1][2] The rigorous quantification of such impurities is a critical aspect of quality control in pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product.

These application notes provide a detailed protocol for the quantification of this compound in pharmaceutical formulations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocol is designed to be robust and reproducible for use in research and quality control laboratories.

Analytical Methodologies

Several analytical techniques can be employed for the analysis of fluoxetine and its related substances, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] For routine quality control of pharmaceutical formulations, HPLC with UV detection is a widely accepted, reliable, and cost-effective method.[4][5] Stability-indicating methods are particularly important as they can resolve the active pharmaceutical ingredient (API) from its potential degradation products and impurities.[6][7]

This protocol details a stability-indicating reversed-phase HPLC method adapted from established methods for fluoxetine and its impurities.[5][8]

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines the necessary steps for the quantification of this compound.

Materials and Reagents
  • Reference Standards: Fluoxetine Hydrochloride (USP grade), this compound (USP reference standard).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified).

  • Reagents: Potassium dihydrogen phosphate, Orthophosphoric acid.

  • Pharmaceutical Formulation: Fluoxetine capsules or tablets.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions
ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 75 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with phosphoric acid) in a gradient or isocratic elution. A common starting point is a ratio of 55:45 (v/v) buffer to acetonitrile.[6][7]
Flow Rate 1.0 mL/min
Detection Wavelength 227 nm[6][7]
Injection Volume 20 µL
Column Temperature 30 °C
Preparation of Solutions
  • Buffer Preparation (75 mM Potassium Dihydrogen Phosphate, pH 4.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 75 mM solution. Adjust the pH to 4.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and acetonitrile in the desired ratio. Degas the mobile phase before use.

  • Standard Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a range of concentrations (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation from Pharmaceutical Formulation:

    • Weigh and finely powder the contents of at least 20 fluoxetine tablets or capsules to ensure homogeneity.

    • Accurately weigh a portion of the powder equivalent to a single dose of fluoxetine and transfer it to a volumetric flask.

    • Add a suitable volume of diluent (e.g., mobile phase), and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient and any related substances.[9]

    • Make up to the mark with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated by performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on fluoxetine to ensure that this compound is well-resolved from any degradation products.[6][7][10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of fluoxetine-related substances using HPLC, which can be extrapolated for this compound.

ParameterTypical Value/Range
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.998
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%
LOD ~0.03 µg/mL
LOQ ~0.1 µg/mL

Visualizations

Experimental Workflow for Quantification

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Prepare Mobile Phase (Buffer & Acetonitrile) E Equilibrate HPLC System A->E B Prepare Standard Stock Solution (this compound) C Prepare Working Standards (Serial Dilutions) B->C F Inject Standards and Samples C->F D Prepare Sample Solution (from Pharmaceutical Formulation) D->F E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Quantify this compound in Sample I->J G cluster_params Validation Parameters cluster_outcome Outcome Method Analytical Method Specificity Specificity Method->Specificity Resolves Analyte Linearity Linearity Method->Linearity Proportional Response Accuracy Accuracy Method->Accuracy Closeness to True Value Precision Precision Method->Precision Reproducibility LOQ LOQ/LOD Method->LOQ Sensitivity ValidatedMethod Validated Method for Routine Use Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOQ->ValidatedMethod

References

Application Note: Isolation and Characterization of Fluoxetine Succinamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis, isolation, and characterization of Fluoxetine Succinamic Acid, a known related compound and potential impurity of the active pharmaceutical ingredient (API) Fluoxetine. The synthesis involves the N-acylation of Fluoxetine with succinic anhydride. The subsequent isolation and purification are achieved through liquid-liquid extraction and column chromatography. Characterization is performed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This protocol is intended to serve as a comprehensive guide for researchers requiring a pure reference standard of this compound for analytical method development, impurity profiling, and other research purposes.

Introduction

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions.[1][2][3] During the synthesis and storage of Fluoxetine, various related substances and impurities can form. One such compound is this compound (4-(Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid). The presence of impurities in pharmaceutical products is a critical quality attribute that must be carefully controlled and monitored. Therefore, the availability of pure reference standards of potential impurities is essential for the development and validation of analytical methods to ensure the quality, safety, and efficacy of the final drug product.

This application note details a robust method for the synthesis and subsequent isolation of this compound. The protocol is designed to be accessible to researchers with a background in organic chemistry and analytical techniques.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the N-acylation of Fluoxetine with succinic anhydride.

Materials:

  • Fluoxetine hydrochloride

  • Succinic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Free Base Preparation: To a solution of Fluoxetine hydrochloride (1.0 eq) in a 1:1 mixture of water and dichloromethane, add saturated sodium bicarbonate solution dropwise with stirring until the aqueous layer is basic (pH ~8-9).

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain Fluoxetine free base as an oil.

  • N-Acylation Reaction: Dissolve the Fluoxetine free base (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add succinic anhydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic solution sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Isolation and Purification Protocol

The crude product is purified by column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column for chromatography

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Load the dried silica with the adsorbed product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC using a suitable mobile phase (e.g., 30-40% ethyl acetate in hexane) and visualize under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC).

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain pure this compound as an off-white solid.[4]

Analytical Characterization Protocol

The purity and identity of the isolated this compound are confirmed by HPLC and NMR.

3.1 High-Performance Liquid Chromatography (HPLC)

  • System: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 227 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz NMR spectrometer

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Procedure: Dissolve a small amount of the purified product in the deuterated solvent and acquire ¹H and ¹³C NMR spectra.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 4-(Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid[4]
CAS Number 1026723-45-4[4]
Molecular Formula C₂₁H₂₂F₃NO₄[4]
Molecular Weight 409.4 g/mol [4]
Appearance Off-white solid[4]
Solubility Methanol, DMSO[4]
Purity (by HPLC) ≥95%[4]

Table 2: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic-H6.8 - 7.5m
-OCH-5.3 - 5.5m
-N(CH₃)-2.8 - 3.0s
-CH₂-CH₂-N-1.9 - 2.3m
-CO-CH₂-CH₂-COOH2.5 - 2.8m
-COOH10.0 - 12.0br s

Note: Expected chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_analysis Analysis & Characterization s1 Fluoxetine Free Base Preparation s2 N-Acylation with Succinic Anhydride s1->s2 s3 Reaction Work-up s2->s3 i1 Crude Product Adsorption s3->i1 Crude Product i2 Silica Gel Column Chromatography i1->i2 i3 Fraction Collection & Analysis (TLC) i2->i3 i4 Solvent Evaporation i3->i4 a1 HPLC Purity Analysis i4->a1 Purified Product a2 NMR Structural Confirmation i4->a2 Purified Product

Caption: Experimental workflow for the synthesis, isolation, and analysis of this compound.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_presynaptic Serotonin serotonin_vesicle->serotonin_presynaptic Release serotonin_transporter Serotonin Transporter (SERT) serotonin_synapse Serotonin serotonin_presynaptic->serotonin_synapse serotonin_synapse->serotonin_transporter Reuptake serotonin_receptor Serotonin Receptor serotonin_synapse->serotonin_receptor Binding downstream_signaling Downstream Signaling serotonin_receptor->downstream_signaling Activation fluoxetine Fluoxetine fluoxetine->serotonin_transporter Inhibition

Caption: Mechanism of action of Fluoxetine at the serotonergic synapse.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis, isolation, and characterization of this compound. The availability of this well-characterized reference standard is crucial for the accurate quantification of this impurity in Fluoxetine drug substance and formulated products, thereby ensuring their quality and safety. The methods described herein are robust and can be readily implemented in a standard organic chemistry or analytical laboratory.

References

Application Notes and Protocols for the Separation of Fluoxetine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of impurities in fluoxetine hydrochloride. The methodologies outlined are crucial for ensuring the quality, safety, and efficacy of fluoxet in pharmaceutical formulations. The techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), with a primary focus on the widely adopted HPLC methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and robust method for the analysis of fluoxetine and its related substances. The versatility of HPLC allows for the effective separation of a wide range of potential impurities, including isomers, degradation products, and synthesis byproducts.[1][2][3]

Application Note: Reversed-Phase HPLC for Fluoxetine Impurity Profiling

A selective and sensitive reversed-phase HPLC (RP-HPLC) method has been developed and validated for the quantification of potential impurities in fluoxetine hydrochloride.[1][2] This method is capable of separating fluoxetine from its known impurities and degradation products, meeting the requirements of international regulatory bodies.[1][2][3] The method's validation includes specificity, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ), and accuracy, demonstrating its suitability for routine quality control analysis.[1][2][3]

Quantitative Data Summary

The following table summarizes the chromatographic parameters for a validated RP-HPLC method for the separation of fluoxetine and its impurities.

ParameterValueReference
Chromatographic Column Gemini-C18 (150 mm × 4.6 mm, 3.0 μm)[1][2]
Mobile Phase A 20:80 (v/v) Methanol and Buffer (12.5 mL Triethylamine in 1000 mL water, pH 6.0 with phosphoric acid)[1]
Mobile Phase B 100% Methanol[1]
Gradient Program 0/25, 2/25, 2.1/44, 20/44, 30/80, 45/80, 50/44, 55/44, 55.1/25, 60/25 (Time (min)/%B)[1]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 215 nm[1][2]
Column Temperature 40 °C[3][4]
Injection Volume Not Specified
Run Time 60 min[1][2]

Validation Parameters

ParameterResultReference
Linearity Range LOQ to 120% of target concentration[1][2]
Correlation Coefficient (r²) > 0.99[1]
Accuracy (Recovery) 80% - 120%[1][2]
LOD Impurity specific, e.g., Fiction-I (0.076%)[1]
LOQ Impurity specific, e.g., Fiction-I (0.076%)[1]
Experimental Protocol: RP-HPLC Method

This protocol outlines the steps for the separation and quantification of fluoxetine impurities using a validated RP-HPLC method.

1. Materials and Reagents:

  • Fluoxetine Hydrochloride reference standard and sample

  • Known impurity standards

  • Triethylamine (TEA)

  • Orthophosphoric acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

2. Equipment:

  • HPLC system with a PDA detector (e.g., Shimadzu LC-2010C)[1]

  • Gemini-C18 column (150 mm × 4.6 mm, 3.0 μm)[1][2]

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions:

  • Buffer Solution: Add 12.5 mL of triethylamine to 900 mL of water. Adjust the pH to 6.0 with orthophosphoric acid and dilute to 1000 mL with water.[1]

  • Mobile Phase A: Mix methanol and buffer solution in a 20:80 (v/v) ratio.[1]

  • Mobile Phase B: Use 100% methanol.[1]

  • Standard Solution: Accurately weigh and dissolve the fluoxetine hydrochloride reference standard in a suitable diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the fluoxetine hydrochloride sample in a suitable diluent to obtain the desired concentration (e.g., 20 mg/mL).[1]

  • Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities in a suitable diluent.

4. Chromatographic Conditions:

  • Set up the HPLC system according to the parameters listed in the quantitative data summary table.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

5. Analysis:

  • Inject the standard solution, sample solution, and a blank (diluent) into the HPLC system.

  • Record the chromatograms and integrate the peaks.

6. Data Processing:

  • Identify the fluoxetine and impurity peaks based on their retention times compared to the standards.

  • Calculate the concentration of each impurity in the sample using the external standard method.

Experimental Workflow: RP-HPLC Analysis of Fluoxetine Impurities

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_buffer Prepare Buffer (TEA, H3PO4, H2O) prep_mobile_A Prepare Mobile Phase A (MeOH/Buffer) prep_buffer->prep_mobile_A hplc_setup HPLC System Setup & Equilibration prep_mobile_A->hplc_setup prep_mobile_B Prepare Mobile Phase B (MeOH) prep_mobile_B->hplc_setup prep_std Prepare Standard Solution injection Inject Samples (Blank, Standard, Sample) prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_setup->injection separation Chromatographic Separation injection->separation detection PDA Detection at 215 nm separation->detection peak_integration Peak Identification & Integration detection->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Generate Report quantification->reporting GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis grind Grind Fluoxetine Tablets weigh Weigh Powdered Sample grind->weigh extract Extract with Dichloromethane weigh->extract centrifuge Centrifuge and Filter extract->centrifuge injection Inject Extracted Sample centrifuge->injection gcms_setup GC-MS System Setup gcms_setup->injection separation Gas Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection ion_monitoring Monitor Quantifier & Qualifier Ions detection->ion_monitoring quantification Quantify N-Nitroso Fluoxetine ion_monitoring->quantification reporting Generate Report quantification->reporting CE_Factors cluster_factors Influencing Factors center_node Chiral Separation Resolution factor1 Chiral Selector Type & Concentration factor1->center_node factor2 Buffer pH & Concentration factor2->center_node factor3 Applied Voltage factor3->center_node factor4 Temperature factor4->center_node factor5 Organic Modifier factor5->center_node

References

Application Notes and Protocols for the Development of a Stability-Indicating Assay for Fluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions.[1] To ensure the quality, safety, and efficacy of fluoxetine drug products, it is crucial to employ a stability-indicating assay method. This method must be able to accurately quantify fluoxetine in the presence of its degradation products, which may form during manufacturing, storage, or administration.[2][3][4] This application note provides a detailed protocol for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for fluoxetine, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Experimental Protocols

Materials and Reagents
  • Fluoxetine hydrochloride reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Purified water (HPLC grade)

  • Fluoxetine capsules/tablets

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector or a photodiode array (PDA) detector.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • pH meter

  • Analytical balance

  • Sonicator

  • Hot air oven

  • UV chamber

Preparation of Solutions
  • Mobile Phase: A common mobile phase consists of a mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. For example, a mixture of 75 mM potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid), acetonitrile, and methanol in the ratio of 55:40:5 (v/v/v) has been reported to be effective.[2][3][6]

  • Standard Stock Solution of Fluoxetine: Accurately weigh and dissolve about 25 mg of fluoxetine hydrochloride reference standard in 25 mL of methanol to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: Dilute the standard stock solution with the mobile phase to obtain a suitable concentration (e.g., 100 µg/mL).

  • Sample Solution: For capsules, accurately weigh the contents of not fewer than 20 capsules and determine the average weight. For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a certain amount of fluoxetine (e.g., 20 mg) and transfer it to a 20 mL volumetric flask. Add about 15 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol. Filter the solution through a 0.45 µm membrane filter. Dilute the filtrate with the mobile phase to a final concentration within the linear range of the assay.[7]

Chromatographic Conditions
  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Phosphate buffer:acetonitrile:methanol (e.g., 55:40:5, v/v/v), pH 4.0.[2][3][6]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 227 nm.[2][3][6]

  • Injection Volume: 20 µL.[8]

  • Column Temperature: Ambient or controlled at 25°C.[5]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2][3][4] These studies involve subjecting the drug substance to various stress conditions to induce degradation.

  • Acid Hydrolysis: Treat the fluoxetine solution with 0.1 M HCl and heat at 80°C for a specified period (e.g., 12 hours).[2] Neutralize the solution before injection.

  • Base Hydrolysis: Treat the fluoxetine solution with 0.1 M NaOH and heat at 80°C for a specified period (e.g., 12 hours).[2] Neutralize the solution before injection.

  • Oxidative Degradation: Treat the fluoxetine solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).[2]

  • Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat at a specific temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[2]

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (e.g., 254 nm) and/or visible light for a sufficient duration.

Samples from each stress condition should be analyzed by the proposed HPLC method. The chromatograms should be examined for the separation of the fluoxetine peak from any degradation product peaks.

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate easy comparison of the extent of degradation under different stress conditions.

Stress ConditionDurationTemperature% Degradation of FluoxetineRetention Time of Fluoxetine (min)Retention Times of Major Degradants (min)
0.1 M HCl12 hours80°C~15%[2]7.4Degradant 1: 4.5
0.1 M NaOH12 hours80°CSignificant7.4Degradant 2: 5.2
3% H₂O₂24 hoursRoom Temp~20%7.4Degradant 3: 6.1
Thermal (Solid)24 hours80°CMinimal7.4-
Thermal (Solution)24 hours80°CObservable7.4Degradant 4: 3.8
Photolytic (UV)24 hoursAmbientObservable7.4Degradant 5: 4.9

Note: The percentage degradation and retention times are illustrative and will vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the development of a stability-indicating assay for fluoxetine.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) A Literature Review & Method Scouting B Selection of Initial Chromatographic Conditions A->B C Optimization of Mobile Phase & Column B->C N Analysis of Stressed Samples C->N D Acid Hydrolysis D->N E Base Hydrolysis E->N F Oxidative Degradation F->N G Thermal Degradation G->N H Photolytic Degradation H->N I Specificity J Linearity & Range I->J K Accuracy & Precision J->K L LOD & LOQ K->L M Robustness L->M O Finalized Stability-Indicating Assay Method M->O N->I

Workflow for Stability-Indicating Assay Development.
Potential Degradation Pathway of Fluoxetine

The following diagram illustrates a potential degradation pathway for fluoxetine based on reported degradation products. Under hydrolytic conditions, cleavage of the ether linkage can occur. Photodegradation may lead to demethylation and cleavage of the molecule.

G Fluoxetine Fluoxetine Deg1 N-methyl-3-hydroxy-3-phenyl propylamine Fluoxetine->Deg1  Hydrolysis (Acid/Base) Deg2 α,α,α-Trifluorotoluene Fluoxetine->Deg2  Hydrolysis (Acid/Base) Deg3 Desmethylfluoxetine (Norfluoxetine) Fluoxetine->Deg3  Photodegradation/ Metabolism Deg4 4-(Trifluoromethyl)phenol Fluoxetine->Deg4  Photodegradation

Potential Degradation Pathways of Fluoxetine.

Conclusion

The development of a robust stability-indicating assay is paramount for ensuring the quality and stability of fluoxetine drug products. The HPLC method outlined in this application note, coupled with comprehensive forced degradation studies, provides a reliable framework for the separation and quantification of fluoxetine in the presence of its degradation products. This ensures that the method is specific and suitable for routine quality control and stability testing in the pharmaceutical industry. The provided protocols and visualizations serve as a practical guide for researchers and scientists involved in the development and validation of analytical methods for pharmaceutical products.

References

Application Notes and Protocols: Profiling of Fluoxetine Succinamic Acid in Drug Substance and Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depression, obsessive-compulsive disorder, and other psychiatric conditions. The control of impurities in the active pharmaceutical ingredient (API) and final drug product is a critical aspect of ensuring its safety and efficacy. Fluoxetine Succinamic Acid, also known as Fluoxetine USP Related Compound C, is a potential process-related impurity and degradation product of fluoxetine. Its effective monitoring and quantification are essential for quality control and regulatory compliance.

These application notes provide a detailed protocol for the identification and quantification of this compound in fluoxetine drug substance and formulations using High-Performance Liquid Chromatography (HPLC).

Chemical Information

CharacteristicValue
Impurity Name This compound
Synonyms Fluoxetine USP Related Compound C, 4-(Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid[1]
CAS Number 1026723-45-4[1]
Molecular Formula C₂₁H₂₂F₃NO₄[1]
Molecular Weight 409.4 g/mol [1]

Regulatory Context and Acceptance Criteria

Regulatory bodies such as the United States Pharmacopeia (USP) establish limits for impurities in pharmaceutical products to ensure their safety and quality. According to the USP monograph for Fluoxetine Hydrochloride, the acceptance criteria for individual unspecified impurities are typically stringent.

ImpuritySpecification (as per USP for Fluoxetine HCl)
Any individual unspecified impurityNot More Than (NMT) 0.10%
Total impuritiesNot More Than (NMT) 0.80%[2]

Note: These are general limits for unspecified impurities and may vary based on the specific product and regulatory filing. It is crucial to consult the relevant pharmacopeia and regulatory guidelines for the specific acceptance criteria.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Determination of this compound

This method is based on established principles for the analysis of fluoxetine and its related compounds and is designed to provide a robust and reliable means of quantifying this compound.

1. Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Gemini-C18, 150 mm x 4.6 mm, 3.0 µm particle size) is recommended.[3]

  • Reference Standard: Fluoxetine USP Related Compound C (this compound).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

  • Triethylamine (for buffer preparation)

  • Phosphoric acid (for pH adjustment)

  • Water (HPLC grade)

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A Buffer solution: Mix 12.5 mL of triethylamine with 900 mL of water, adjust pH to 6.0 with phosphoric acid, and dilute to 1000 mL with water. Mix this buffer with methanol in a 80:20 (v/v) ratio.[3]
Mobile Phase B 100% Methanol[3]
Gradient Program Time (min)
Flow Rate 1.0 mL/min[3]
Column Temperature Ambient
Detection Wavelength 215 nm[3]
Injection Volume 10 µL
Run Time 60 minutes[3]

3. Preparation of Solutions

  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., methanol or mobile phase) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Standard Solution: Dilute the Standard Stock Solution with the mobile phase to a final concentration that is appropriate for the expected level of the impurity (e.g., 0.1% of the sample concentration).

  • Sample Preparation (Fluoxetine Drug Substance): Accurately weigh and dissolve approximately 50 mg of the fluoxetine drug substance in the mobile phase in a 50 mL volumetric flask.

  • Sample Preparation (Fluoxetine Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 50 mg of fluoxetine and transfer it to a 50 mL volumetric flask. Add about 30 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Mix well and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

4. System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is functioning correctly.

  • Procedure: Inject the Standard Solution multiple times (e.g., five replicates).

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 5.0%.

    • The tailing factor for the this compound peak should be not more than 2.0.

    • The theoretical plates for the this compound peak should be not less than 2000.

5. Data Analysis and Calculation

Inject the blank (mobile phase), Standard Solution, and Sample Solution into the HPLC system. Identify the peaks based on their retention times. Calculate the percentage of this compound in the sample using the following formula:

Where:

  • Area_impurity_sample is the peak area of this compound in the sample chromatogram.

  • Area_standard is the peak area of this compound in the standard chromatogram.

  • Conc_standard is the concentration of the this compound reference standard in the Standard Solution.

  • Conc_sample is the concentration of the fluoxetine sample in the Sample Solution.

Visualizations

Drug_Impurity_Profiling_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis cluster_report Reporting and Compliance Sample Weigh Drug Substance/Product DissolveSample Dissolve in Diluent Sample->DissolveSample Standard Weigh Reference Standard DissolveStandard Dissolve in Diluent Standard->DissolveStandard Filter Filter Sample Solution DissolveSample->Filter Inject Inject into HPLC DissolveStandard->Inject Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (215 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Identify Peak Identification (RT) Integrate->Identify Quantify Quantification vs. Standard Identify->Quantify Compare Compare with Specification Quantify->Compare Report Generate Report Compare->Report

Caption: Workflow for Drug Impurity Profiling.

Formation_Pathway cluster_synthesis Synthesis & Degradation Fluoxetine Fluoxetine Impurity This compound (Impurity) Fluoxetine->Impurity Process-Related Impurity Formation Fluoxetine->Impurity Degradation Product Formation Precursor Synthesis Precursors / Intermediates Precursor->Fluoxetine Synthesis Process Degradation Degradation Conditions (e.g., Acid, Base, Oxidative)

Caption: Potential Formation of this compound.

Discussion and Troubleshooting

  • Peak Tailing: Peak tailing for amine-containing compounds like fluoxetine and its impurities can be an issue. The use of a buffer containing triethylamine and a base-deactivated column helps to minimize this effect by blocking active silanol sites on the stationary phase.

  • Resolution: If resolution between this compound and other impurities or the main peak is not adequate, optimization of the mobile phase composition (e.g., pH, organic modifier ratio) or the gradient profile may be necessary.

  • Sensitivity: For the detection of very low levels of impurities, a more sensitive detector, such as a mass spectrometer (LC-MS), could be employed.

  • Forced Degradation Studies: To confirm that the analytical method is stability-indicating, forced degradation studies should be performed on the fluoxetine drug substance. This involves subjecting the sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The method should be able to separate the degradation products from the parent drug and from each other.

Conclusion

The provided HPLC method offers a reliable and robust approach for the quantitative determination of this compound in fluoxetine drug substance and product. Adherence to the detailed protocol and system suitability criteria will ensure accurate and reproducible results, which are crucial for maintaining the quality and safety of fluoxetine products. It is essential for researchers and drug development professionals to validate this method in their own laboratories to ensure it meets the specific requirements of their application and regulatory expectations.

References

Application Note and Protocol for the Chromatographic Analysis of Fluoxetine Succinamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. The control of impurities in the drug substance and formulated product is a critical aspect of ensuring its safety and efficacy. Fluoxetine Succinamic Acid is a potential related substance of Fluoxetine. This document provides a comprehensive overview of chromatographic conditions that can be utilized as a starting point for the development of a specific analytical method for this compound. The information presented is based on established methods for the analysis of Fluoxetine and its known impurities.

Due to the limited availability of public information specifically on the chromatographic analysis of this compound, this application note leverages validated methods for Fluoxetine and its other related substances. These methods provide a strong foundation for developing a robust analytical procedure for the target analyte.

Chromatographic Conditions for Fluoxetine and Related Substances

The following table summarizes various chromatographic conditions reported for the analysis of Fluoxetine and its impurities. These can be adapted and optimized for the specific analysis of this compound.

Parameter Method 1: HPLC-UV for Impurities Method 2: UPLC-PDA for Fluoxetine [1]Method 3: LC-MS/MS for Fluoxetine & Norfluoxetine [2]Method 4: HPLC-UV for Fluoxetine [3]
Instrumentation High-Performance Liquid Chromatography (HPLC) system with a PDA detector[4]Waters Acquity UPLC system with a photodiode array detector[1]Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)[2]Agilent 1120 compact liquid chromatographic system with a variable wavelength programmable UV detector[3]
Column Gemini-C18 (150 mm × 4.6 mm, 3.0 μm)[4]Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7-µm)[1]Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 μm)[2]Zorbax-C18 (250mm x 4.6mm, 5μm)[3]
Mobile Phase A: 20:80 (v/v) Methanol and Buffer (12.5 mL of triethylamine in 1000 mL water, pH 6.0 with phosphoric acid). B: 100% Methanol. Gradient elution.[4]Isocratic: Water (pH 2.4 with phosphoric acid) and Acetonitrile (68:32, v/v)[1]Gradient elution[2]Isocratic: Phosphate buffer pH 7 and Acetonitrile (25:75 v/v)[3]
Flow Rate 1.0 mL/min[4]0.3 mL/min[1]Not SpecifiedNot Specified
Detector PDA at 215 nm[4]Photodiode Array at 230 nm[1]Triple quadrupole tandem mass spectrometer (MRM mode)[2]UV at a variable wavelength[3]
Injection Volume Not Specified10 µL[1]Not Specified20 μl[3]
Column Temperature Not Specified30°C[1]Not SpecifiedNot Specified
Run Time 60 min[4]8 min[1]4.2 min[2]Not Specified

Experimental Protocol: A General Approach for Related Substance Analysis

This protocol outlines a general procedure for the analysis of related substances in Fluoxetine, which can be adapted for this compound.

1. Materials and Reagents

  • Fluoxetine Hydrochloride reference standard and test samples.

  • This compound reference standard (if available).

  • HPLC grade Acetonitrile, Methanol, and Water.

  • Triethylamine, Phosphoric acid, and Phosphate buffer salts of analytical grade.

2. Standard Solution Preparation

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Fluoxetine Hydrochloride reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to obtain a known concentration.

  • Spiked Standard Solution: If a reference standard for this compound is available, prepare a stock solution and spike it into the Fluoxetine standard solution at a relevant concentration level (e.g., reporting threshold).

3. Sample Solution Preparation

  • Accurately weigh and dissolve the Fluoxetine drug substance or a crushed tablet powder in the diluent to achieve a target concentration of Fluoxetine.

  • The concentration should be chosen to ensure that the expected levels of impurities can be accurately detected and quantified.

4. Chromatographic System and Parameters

  • Set up the HPLC or UPLC system based on one of the conditions provided in the table above or a newly developed method.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

5. System Suitability

  • Inject the standard solution multiple times (e.g., five or six replicates).

  • Verify system suitability parameters such as theoretical plates, tailing factor for the Fluoxetine peak, and the resolution between Fluoxetine and any known impurities. The acceptance criteria should be based on internal standard operating procedures or relevant pharmacopeial guidelines.

6. Analysis

  • Inject the blank (diluent), standard solution(s), and sample solution(s) into the chromatograph.

  • Record the chromatograms and integrate the peaks of interest.

7. Calculation

  • Calculate the amount of this compound and other impurities in the sample using the response factor of the impurity relative to Fluoxetine or by using an external standard of the impurity if available.

Method Development Workflow

The following diagram illustrates a typical workflow for developing a chromatographic method for a new related substance like this compound.

MethodDevelopmentWorkflow Chromatographic Method Development Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Finalization A Analyte Characterization (Structure, pKa, Solubility) B Review Existing Methods (Fluoxetine & Related Compounds) A->B C Define Analytical Target Profile (ATP) B->C D Column & Mobile Phase Screening C->D E Optimization of Critical Parameters (Gradient, pH, Temperature) D->E F Detector Selection & Optimization E->F G Pre-validation & Robustness Check F->G H ICH Guideline Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) G->H I Final Method Write-up & SOP H->I

Caption: A flowchart illustrating the systematic approach to developing a robust chromatographic method.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Chromatographic Peaks for Fluoxetine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic analysis of Fluoxetine and its related compounds, including potential impurities and degradation products like Fluoxetine Succinamic Acid. This resource provides practical guidance in a question-and-answer format to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems observed in the HPLC analysis of Fluoxetine and its related compounds?

The most frequently encountered peak shape issues are peak tailing, peak fronting, and peak splitting.[1] These problems can affect the accuracy and precision of quantification.[2]

Q2: Why is my Fluoxetine peak tailing?

Peak tailing, where the latter half of the peak is wider than the front half, is a common issue.[1][2] For basic compounds like Fluoxetine, a primary cause is the interaction between the analyte and acidic silanol groups on the silica-based column stationary phase.[2][3][4] Other potential causes include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Fluoxetine, it can lead to uneven ionization and peak tailing.[2]

  • Insufficient Buffering: A low buffer concentration may not effectively control the ionization state of the analyte or mask residual silanol groups.[3][5]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[6][7]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1][8]

Q3: What causes my analyte peak to split or appear as a doublet?

Peak splitting can be caused by several factors:[1][6][9]

  • Solvent Mismatch: A significant difference in solvent strength between the sample solvent and the mobile phase can cause peak distortion.[4][9] It is always recommended to dissolve the sample in the mobile phase whenever possible.

  • Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in a split peak.[10]

  • Partially Blocked Frit: A blockage at the column inlet can distort the sample band, leading to a split peak.[5]

  • Co-elution with an Impurity: The shoulder or split peak could be an impurity that is not fully resolved from the main analyte peak.

Q4: My peak is fronting. What is the likely cause?

Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can occur.[1][10] Potential causes include:

  • Column Overload: Injecting a sample at a concentration that is too high can saturate the stationary phase.[10]

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting.[10]

  • Column Collapse: A sudden physical change or collapse of the column bed can cause peak fronting.[5][10]

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

If you are observing peak tailing for Fluoxetine or a related compound, follow this systematic troubleshooting workflow:

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_mobile_phase Check Mobile Phase pH and Buffer Concentration check_all_peaks->check_mobile_phase No solution_system System Issue (e.g., blocked frit, dead volume). Flush system, replace frit. check_all_peaks->solution_system Yes check_column Inspect Column and Guard Column check_mobile_phase->check_column No Improvement solution_mobile_phase Adjust pH away from analyte pKa. Increase buffer concentration (10-25 mM is often sufficient). check_mobile_phase->solution_mobile_phase Issue Found reduce_injection Reduce Sample Concentration/Volume check_column->reduce_injection No Improvement solution_column Replace guard column. Backflush or replace analytical column. check_column->solution_column Issue Found solution_overload Dilute sample or reduce injection volume. reduce_injection->solution_overload

A step-by-step guide to troubleshooting peak tailing.

Guide 2: Diagnosing and Fixing Split Peaks

Use the following decision tree to address split or doublet peaks in your chromatogram:

Decision Tree for Split Peaks

G start Split Peak Observed check_sample_solvent Is the sample solvent stronger than the mobile phase? start->check_sample_solvent check_column_hardware Check for column void or blocked frit check_sample_solvent->check_column_hardware No solution_solvent Re-dissolve sample in mobile phase or a weaker solvent. check_sample_solvent->solution_solvent Yes solution_column Backflush column. If unresolved, replace the column. check_column_hardware->solution_column Yes possible_impurity Could the split be a co-eluting impurity? check_column_hardware->possible_impurity No optimize_method Optimize separation conditions solution_method Adjust mobile phase composition or gradient to resolve co-eluting peaks. optimize_method->solution_method possible_impurity->optimize_method

A diagnostic workflow for addressing split peaks.

Quantitative Data Summary

The following tables summarize typical HPLC parameters for the analysis of Fluoxetine, which can serve as a starting point for method development and troubleshooting.

Table 1: Typical HPLC Method Parameters for Fluoxetine Analysis

ParameterTypical Value/ConditionReference(s)
Column C18 (e.g., Gemini C18, 150 mm x 4.6 mm, 3.0 µm)[11][12]
Mobile Phase A Methanol:Buffer (e.g., 20:80 v/v)[11]
Mobile Phase B 100% Methanol or Acetonitrile[11]
Buffer Triethylamine or Ammonium Acetate[11][13]
Flow Rate 1.0 mL/min[11][12][14]
Detection Wavelength 215 nm or 227 nm[11][15]
Column Temperature 30°C[11]
Injection Volume 10 µL[11]

Table 2: Common Causes of Peak Shape Problems and Their Solutions

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanolsUse a high-purity, end-capped column; add a competitor base like triethylamine to the mobile phase.[3]
Mobile phase pH near analyte pKaAdjust mobile phase pH to be at least 2 units away from the analyte's pKa.
Column overloadReduce the amount of sample injected.[3][8]
Peak Fronting Column overloadReduce sample concentration or injection volume.[10]
Poor sample solubilityEnsure the sample is fully dissolved; use a weaker injection solvent.[10]
Peak Splitting Mismatch between sample solvent and mobile phaseDissolve the sample in the mobile phase.[9]
Column void or blocked fritReverse flush the column; if the problem persists, replace the column.[5][10]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Fluoxetine Analysis

This protocol describes the preparation of a buffered mobile phase, which is crucial for achieving good peak shape for basic compounds like Fluoxetine.

Objective: To prepare a mobile phase that minimizes peak tailing by controlling pH and masking silanol interactions.

Materials:

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Triethylamine (TEA)

  • Phosphoric Acid

  • 0.45 µm filter

Procedure:

  • Prepare the Aqueous Buffer:

    • To 900 mL of HPLC-grade water, add 12.5 mL of triethylamine.[11]

    • Adjust the pH to 6.0 using phosphoric acid.[11]

    • Bring the final volume to 1000 mL with water.[11]

  • Filter the Buffer: Filter the aqueous buffer through a 0.45 µm filter to remove any particulates.

  • Prepare Mobile Phase A: Mix the filtered buffer with methanol in the desired ratio (e.g., 80:20 v/v buffer:methanol).[11]

  • Prepare Mobile Phase B: Use 100% HPLC-grade methanol or acetonitrile.[11]

  • Degas the Mobile Phase: Degas both mobile phases using an inline degasser, sonication, or helium sparging to prevent air bubbles in the system.[8]

Protocol 2: Column Flushing and Regeneration

If you suspect column contamination is causing peak shape issues, a thorough flushing procedure can help restore performance.

Objective: To remove strongly retained contaminants from the analytical column.

Materials:

  • HPLC-grade Water

  • HPLC-grade Isopropanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

Procedure:

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Flush with Water: Flush the column with HPLC-grade water for at least 30 minutes to remove any buffer salts.

  • Flush with Isopropanol: Flush the column with 100% isopropanol for 30 minutes to remove strongly bound non-polar compounds.

  • Flush with Acetonitrile and Methanol: Sequentially flush the column with acetonitrile and then methanol for 15-20 minutes each.

  • Equilibrate with Mobile Phase: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved. This may require 10-20 column volumes.[16]

  • Perform a Test Injection: Inject a standard to assess if the peak shape has improved. If the problem persists, the column may need to be replaced.[9]

References

Technical Support Center: Optimization of Mobile Phase for Fluoxetine and Succinamic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Fluoxetine and Succinamic Acid via HPLC/UPLC.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in separating Fluoxetine and Succinamic Acid simultaneously?

A1: The primary challenge lies in the opposing physicochemical properties of the two analytes. Fluoxetine is a hydrophobic, basic compound, while Succinamic Acid is a hydrophilic, acidic compound.[1][2][3] Finding a single set of reversed-phase chromatographic conditions that provides adequate retention, resolution, and good peak shape for both a non-polar base and a polar acid can be difficult.

Q2: What are the pKa values for Fluoxetine and Succinamic Acid, and why are they important?

A2: The pKa of Fluoxetine is approximately 9.8.[1][4] For Succinamic Acid, the relevant pKa for its carboxylic acid group is approximately 4.39.[5] These values are critical for mobile phase optimization because the pH of the mobile phase relative to the pKa determines the ionization state of the analytes, which in turn significantly affects their retention and peak shape in reversed-phase HPLC.[6]

Q3: What is a good starting point for mobile phase pH in this separation?

A3: A good starting point for the mobile phase pH is about 2 pH units below the pKa of the acidic analyte, Succinamic Acid. Therefore, a pH of approximately 2.5 is recommended. This ensures that Succinamic Acid is in its protonated, non-ionized form, which promotes retention on a reversed-phase column.[6] At this low pH, Fluoxetine will be in its ionized (positively charged) form.

Q4: Which buffer should I choose for the mobile phase?

A4: For a mobile phase pH of around 2.5, a phosphate buffer is a common and effective choice.[7] It provides good buffering capacity in this pH range. A buffer concentration of 10-50 mM is generally sufficient for small molecules.[7] Ensure the buffer is soluble in the organic modifier you choose.

Q5: What organic modifier and column should I start with?

A5: Acetonitrile is a good initial choice for the organic modifier due to its low viscosity and UV transparency. Methanol can also be explored as it can offer different selectivity. A standard C18 column is a suitable starting point for reversed-phase separation of these compounds.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Poor retention of Succinamic Acid (elutes at or near the void volume).

  • Question: My Succinamic Acid peak is coming out very early in the chromatogram with little to no retention. What should I do?

  • Answer:

    • Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low enough, ideally around 2.5. If the pH is too high (close to or above its pKa of 4.39), Succinamic Acid will be ionized and have very little affinity for the non-polar stationary phase.[6]

    • Decrease Organic Content: Reduce the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase the polarity of the mobile phase, leading to increased retention of the hydrophilic Succinamic Acid.

    • Consider a Different Column: If retention is still poor, consider a column with a more polar stationary phase, such as an embedded polar group (AQ-type) column, or explore Hydrophilic Interaction Liquid Chromatography (HILIC).

Problem 2: Poor peak shape (tailing) for Fluoxetine.

  • Question: The Fluoxetine peak in my chromatogram is showing significant tailing. How can I improve it?

  • Answer:

    • Cause: At a low pH, the basic Fluoxetine is positively charged. This can lead to secondary interactions with any free, negatively charged silanol groups on the silica-based column, causing peak tailing.

    • Solutions:

      • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping minimize the number of accessible silanol groups.

      • Lower the pH further: Sometimes, a very low pH (e.g., below 2) can improve the peak shape of basic compounds.

      • Consider Ion-Pairing: Adding an ion-pairing reagent (e.g., a sulfonic acid like hexane sulfonic acid) to the mobile phase can form a neutral pair with the ionized Fluoxetine, improving retention and peak shape.[8][9] However, be aware that ion-pairing agents can be difficult to remove from the column and may not be suitable for LC-MS.

      • Explore Mixed-Mode Chromatography: A mixed-mode column with both reversed-phase and cation-exchange characteristics can provide better peak shape and retention for basic compounds.[5][7][10][11]

Problem 3: Poor resolution between Fluoxetine and Succinamic Acid.

  • Question: I am getting retention for both peaks, but they are not well-separated. How can I improve the resolution?

  • Answer:

    • Optimize Organic Solvent Percentage: Systematically vary the percentage of your organic modifier. A shallower gradient or a lower isocratic percentage of the organic solvent will generally increase retention times and may improve resolution.

    • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a mixture of both. Different organic solvents can alter the selectivity of the separation.

    • Adjust the pH: Small adjustments to the mobile phase pH (e.g., from 2.5 to 2.8, or down to 2.2) can sometimes subtly change the retention of one or both analytes and improve resolution. Be cautious when working near the pKa of Succinamic Acid.

    • Change the Column: A different C18 column from another manufacturer can have different selectivity. Alternatively, a column with a different stationary phase chemistry (e.g., C8, Phenyl) could provide the necessary change in selectivity for separation.

Problem 4: Inconsistent retention times.

  • Question: The retention times for my peaks are shifting between injections. What could be the cause?

  • Answer:

    • Insufficient Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition or after a gradient run.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition will lead to retention time shifts.

    • pH Instability: If the mobile phase pH is not properly buffered, it can change over time, leading to inconsistent ionization of the analytes and, consequently, shifting retention times. Ensure your buffer concentration is adequate (10-50 mM).[7]

    • Temperature Fluctuations: Use a column oven to maintain a consistent temperature. Changes in temperature can affect mobile phase viscosity and analyte retention.

Data Presentation

Table 1: Physicochemical Properties of Fluoxetine and Succinamic Acid

CompoundTypepKaLogP (Hydrophobicity)
FluoxetineBasic~9.8[1][4]~4.05[2]
Succinamic AcidAcidic~4.39[5]-1.2 (estimated)[3]

Table 2: Recommended Starting HPLC/UPLC Method Parameters

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 3.5 µm (or similar)
Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (or as determined by UV spectra of both compounds)
Injection Volume 5 µL

Experimental Protocols

Protocol 1: Mobile Phase Preparation (25 mM Phosphate Buffer, pH 2.5)

  • Weigh out the appropriate amount of monobasic potassium phosphate (KH₂PO₄) to prepare a 25 mM solution in HPLC-grade water (e.g., 3.4 g per 1 L).

  • Dissolve the salt completely in the water.

  • Adjust the pH of the solution to 2.5 by adding small amounts of phosphoric acid (H₃PO₄) while monitoring with a calibrated pH meter.

  • Filter the buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.

  • This solution serves as your Mobile Phase A.

Protocol 2: Sample Preparation

  • Prepare a stock solution of Fluoxetine and Succinamic Acid standards in a suitable solvent, such as a 50:50 mixture of methanol and water.

  • From the stock solution, prepare working standards by diluting with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This helps to ensure good peak shape, especially for the initial eluting peaks.

  • Filter the final sample solutions through a 0.45 µm or 0.22 µm syringe filter before injection.

Visualizations

Mobile_Phase_Optimization_Workflow start Start with Initial Conditions (Table 2) check_separation Evaluate Separation: - Retention - Resolution - Peak Shape start->check_separation adjust_gradient Adjust Gradient Slope or Isocratic %B check_separation->adjust_gradient Suboptimal Resolution change_organic Change Organic Modifier (e.g., to Methanol) check_separation->change_organic Co-elution/ Poor Selectivity adjust_ph Fine-tune pH (e.g., 2.2 - 2.8) check_separation->adjust_ph Minor Peak Shape /Selectivity Issues change_column Select Different Column (e.g., AQ-type, Phenyl) check_separation->change_column Persistent Issues end Optimized Method check_separation->end Acceptable adjust_gradient->check_separation change_organic->start adjust_ph->check_separation change_column->start

Caption: Workflow for Mobile Phase Optimization.

Troubleshooting_Decision_Tree start Identify Chromatographic Problem poor_retention Poor Retention of Succinamic Acid start->poor_retention peak_tailing Peak Tailing of Fluoxetine start->peak_tailing poor_resolution Poor Resolution start->poor_resolution check_ph Verify pH is low (~2.5) poor_retention->check_ph use_endcapped_col Use High-Purity, End-Capped Column peak_tailing->use_endcapped_col adjust_gradient_res Optimize Gradient Profile poor_resolution->adjust_gradient_res decrease_organic Decrease % Organic Solvent check_ph->decrease_organic pH is OK change_column_polar Use Polar-Embedded or HILIC Column decrease_organic->change_column_polar Still Poor ion_pair Consider Ion-Pairing Reagent use_endcapped_col->ion_pair Still Tailing mixed_mode_col Try Mixed-Mode Column ion_pair->mixed_mode_col If MS Incompatible change_solvent_res Switch Organic Solvent (ACN <> MeOH) adjust_gradient_res->change_solvent_res No Improvement change_column_res Try Column with Different Selectivity change_solvent_res->change_column_res Still Poor

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Resolving Co-eluting Peaks of Fluoxetine and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of fluoxetine and its impurities.

Frequently Asked Questions (FAQs)

Q1: I am observing a shoulder on my main fluoxetine peak. What could be the cause?

A1: A shoulder on the fluoxetine peak often indicates co-elution with a closely related impurity. The most common culprit is Fluoxetine Related Compound A, which is known to elute very close to the main analyte.[1] To confirm this, you can use a diode array detector (DAD) to check for peak purity. If the spectra across the peak are not identical, it confirms the presence of a co-eluting compound.

Q2: How can I improve the separation between fluoxetine and a co-eluting impurity?

A2: To enhance resolution, you can systematically adjust several chromatographic parameters. The key is to modify the selectivity (α), efficiency (N), or retention factor (k) of your method. Here are a few steps to consider:

  • Optimize the Mobile Phase:

    • Adjust Organic Modifier Percentage: Slightly decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) can increase retention times and may improve separation.

    • Modify pH: Since fluoxetine and its impurities are basic compounds, the pH of the mobile phase can significantly impact their retention and selectivity. Experimenting with the mobile phase pH within the stable range of your column is recommended.

    • Incorporate an Additive: Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can help to reduce peak tailing for basic compounds by masking active silanol sites on the stationary phase.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. For instance, a phenyl or cyano-based column can offer different interactions with aromatic compounds compared to a standard C18 column.

  • Adjust the Temperature: Lowering the column temperature can sometimes increase resolution, though it may also lead to longer run times and higher backpressure.

Q3: My peaks are tailing. What are the common causes and solutions?

A3: Peak tailing for basic compounds like fluoxetine is often caused by secondary interactions with active silanol groups on the silica-based stationary phase. Here are some solutions:

  • Use an End-capped Column: Employ a high-purity, end-capped C18 column to minimize the number of available silanol groups.

  • Mobile Phase Modification: As mentioned in Q2, adding a competing base like triethylamine (TEA) to the mobile phase can effectively block the active silanol sites.

  • Adjust pH: Lowering the mobile phase pH can suppress the ionization of silanol groups, reducing their interaction with the protonated amine of fluoxetine.

Q4: I am not getting reproducible retention times. What should I check?

A4: Inconsistent retention times are typically due to issues with the HPLC system or mobile phase preparation. Check the following:

  • System Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run, especially when using a gradient method.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time drift.

  • Pump Performance: Check for leaks in the pump and ensure the pump seals are in good condition. A faulty check valve can also lead to inconsistent flow rates.

  • Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention times.

Troubleshooting Guides

Guide 1: Resolving Co-elution of Fluoxetine and Fluoxetine Related Compound A

Fluoxetine Related Compound A is a critical impurity that often co-elutes with fluoxetine. The following guide provides a systematic approach to achieve baseline separation.

Experimental Protocols

A validated HPLC method for the separation of fluoxetine and its impurities is detailed below.[2][3]

Chromatographic Conditions:

ParameterValue
Column Gemini-C18 (150 mm x 4.6 mm, 3.0 µm)
Mobile Phase A 1.25% Triethylamine in water, pH adjusted to 6.0 with phosphoric acid
Mobile Phase B Methanol
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Diluent Methanol and Mobile Phase A (40:60 v/v)

Table 1: Chromatographic Conditions

Gradient Program:

Time (min)% Mobile Phase B
025
225
2.144
2044
3080
4580
5044
5544
55.125
6025

Table 2: Gradient Program

Sample Preparation:

  • Standard Solution: Prepare a standard solution of Fluoxetine Hydrochloride at a concentration of 20 mg/mL in the diluent.

  • Impurity Stock Solution: Prepare a stock solution containing Fluoxetine Related Compound A and other relevant impurities at a suitable concentration (e.g., 0.25 mg/mL).

  • Spiked Sample: Spike the standard solution with the impurity stock solution to a level of 0.15% of the fluoxetine concentration to verify separation.

System Suitability:

According to USP monographs, the resolution between the fluoxetine and fluoxetine related compound A peaks should be adequate, with the ratio of the peak height of fluoxetine related compound A to the valley between the two peaks not exceeding 1.1.[1]

Quantitative Data (Representative)

The following table presents representative chromatographic data for fluoxetine and its key impurities based on the USP relative retention times.[1] Actual retention times will vary depending on the specific system and conditions.

CompoundRelative Retention Time (RRT)Estimated Retention Time (min)
Fluoxetine Related Compound B0.27~5.4
Fluoxetine Related Compound A0.94~18.8
Fluoxetine 1.00 ~20.0
4-trifluoromethylphenol2.17~43.4

Table 3: Representative Chromatographic Data

Troubleshooting Workflow for Co-eluting Peaks

If you are experiencing co-elution, follow the logical workflow below to troubleshoot the issue.

Caption: Troubleshooting workflow for co-eluting peaks.

HPLC Method Development Logic

The following diagram illustrates the logical flow for developing a robust HPLC method for separating fluoxetine and its impurities.

G start Goal: Separate Fluoxetine and its Impurities column_selection 1. Column Selection - Start with a standard C18 column start->column_selection mobile_phase_selection 2. Mobile Phase Selection - Acetonitrile or Methanol as organic - Buffered aqueous phase (e.g., phosphate) column_selection->mobile_phase_selection scouting_gradient 3. Scouting Gradient - Run a broad gradient (e.g., 5-95% B) to determine elution range mobile_phase_selection->scouting_gradient optimize_gradient 4. Gradient Optimization - Adjust slope for better separation of closely eluting peaks scouting_gradient->optimize_gradient fine_tune 5. Fine-Tuning - Adjust pH, temperature, and flow rate to optimize resolution and peak shape optimize_gradient->fine_tune validation 6. Method Validation - Specificity, Linearity, Accuracy, Precision, Robustness (ICH Q2) fine_tune->validation

Caption: HPLC method development workflow.

References

addressing matrix effects in the analysis of Fluoxetine Succinamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the analysis of Fluoxetine Succinamic Acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source, caused by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][4][5] In the analysis of this compound, common biological matrices like plasma, serum, or urine contain endogenous substances such as phospholipids, salts, and proteins that are known to cause significant matrix effects.[4][6]

Q2: My analyte signal for this compound is low and inconsistent. Could this be due to matrix effects?

A2: Yes, low and variable analyte signals are classic symptoms of ion suppression, a common matrix effect.[1][7] Co-eluting matrix components can interfere with the desolvation and ionization of this compound in the ion source, leading to a reduced signal. To confirm if you are experiencing matrix effects, a post-column infusion experiment is a valuable diagnostic tool to identify regions of ion suppression in your chromatogram.[7][8]

Q3: How can I minimize or eliminate matrix effects in my analysis?

A3: There are several strategies to mitigate matrix effects, which can be employed individually or in combination:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include:

    • Solid-Phase Extraction (SPE): Highly effective at removing phospholipids, salts, and proteins.[4][9]

    • Liquid-Liquid Extraction (LLE): A robust method for separating the analyte from many matrix components.[10]

    • Protein Precipitation (PPT): A simpler but generally less clean method compared to SPE and LLE.[5]

  • Improve Chromatographic Separation: Modifying your LC method to separate this compound from co-eluting matrix components can significantly reduce interference. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Fluoxetine-d5) is the most effective way to compensate for matrix effects.[7][11] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate quantification.

Q4: What is a "Matrix Factor" and how is it used to quantify matrix effects?

A4: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak area of an analyte in the presence of the matrix to its peak area in a neat solution at the same concentration.[12]

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

The FDA and other regulatory agencies require the evaluation of matrix effects as part of bioanalytical method validation.[1]

Quantitative Data Summary

The following tables summarize quantitative data related to matrix effects and recovery in the analysis of fluoxetine and related compounds from various studies.

Table 1: Matrix Effect and Recovery Data for Fluoxetine

AnalyteQuality Control LevelMean Peak Area (Analyte in Matrix)Mean Peak Area (Analyte in Solvent)Absolute Matrix Effect (%)Recovery (%)
FluoxetineLow45142.2044423.7098.4179.39
FluoxetineMedium974522.10960072.6798.5263.45
FluoxetineHigh1915432.401905052.0099.4663.04
Fluoxetine-d5IS---61.25

Data adapted from a study on fluoxetine bioanalysis in human plasma using automated SPE-LC-MS/MS.[13]

Table 2: Matrix Factors for Fluoxetine and Norfluoxetine Enantiomers in Wastewater

CompoundMatrixMatrix Factor (%)
Norfluoxetine-d₅ EnantiomersRaw Wastewater38 - 47
Fluoxetine-d₅ EnantiomersRaw Wastewater71 - 86

Data from a study on the enantioselective quantification of fluoxetine and norfluoxetine in wastewater.[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for removing matrix interferences from plasma samples prior to LC-MS/MS analysis of this compound.

  • Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of pre-treated plasma sample (e.g., plasma diluted with an acidic solution) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_mitigation Mitigation Strategies plasma Plasma Sample ppt Protein Precipitation plasma->ppt lle Liquid-Liquid Extraction plasma->lle spe Solid-Phase Extraction plasma->spe lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Acquisition lcms->data optimization Chromatographic Optimization lcms->optimization sil_is Use of SIL-IS lcms->sil_is

Caption: Workflow for mitigating matrix effects in bioanalysis.

troubleshooting_logic start Inconsistent Results? matrix_effect Suspect Matrix Effects? start->matrix_effect post_column Perform Post-Column Infusion matrix_effect->post_column Yes no_effect Other Issues (e.g., instrument) matrix_effect->no_effect No ion_suppression Ion Suppression Detected? post_column->ion_suppression optimize_prep Optimize Sample Prep (SPE/LLE) ion_suppression->optimize_prep Yes ion_suppression->no_effect No optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom use_sil Use SIL-Internal Standard optimize_chrom->use_sil end Accurate Results use_sil->end

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Optimizing Peak Shape and Resolution for Fluoxetine Succinamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Fluoxetine Succinamic Acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak shape and resolution during HPLC analysis.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues you may encounter during the analysis of this compound, a known acidic impurity of Fluoxetine.

Issue 1: Peak Tailing

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. It is often characterized by an asymmetry factor greater than 1.2 and can compromise accurate integration and resolution. The primary causes and their solutions are outlined below.

Potential Causes & Solutions:

  • Secondary Interactions with Residual Silanols: The stationary phase in C18 columns is silica-based and can have residual silanol groups (Si-OH). At higher pH values, these silanols can become ionized (Si-O-) and interact with the acidic analyte, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase is a highly effective strategy. For an acidic compound like this compound, which contains a carboxylic acid group, maintaining the mobile phase pH at least 2 units below its pKa will ensure it remains in a single, un-ionized form. Since the pKa of a succinamic acid derivative is expected to be around 4-5, a mobile phase pH of 2.5-3.0 is a good starting point. This protonates the silanol groups, minimizing unwanted secondary interactions.

    • Solution 2: Use an End-Capped Column: Employ a high-purity, end-capped C18 column. End-capping chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.

    • Solution 3: Increase Buffer Concentration: A low buffer concentration may not be sufficient to control the on-column pH. Increasing the buffer concentration (e.g., to 25-50 mM) can help maintain a consistent pH and improve peak shape.

  • Low Buffer Concentration: An inadequate buffer concentration in the mobile phase can lead to pH shifts on the column, causing inconsistent ionization of the analyte and resulting in peak tailing.

    • Solution: Ensure the buffer concentration is sufficient, typically in the range of 10-50 mM.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

    • Solution: Reduce the injection volume or dilute the sample and re-inject.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No extra_column_volume Check for Extra-Column Volume (e.g., long tubing, poor connections) yes_all->extra_column_volume column_void Inspect for Column Void or Blocked Frit extra_column_volume->column_void check_ph Is Mobile Phase pH ~2 units below pKa? no_all->check_ph no_ph No check_ph->no_ph No yes_ph Yes check_ph->yes_ph Yes adjust_ph Adjust pH to 2.5-3.0 with an acidic modifier (e.g., Formic or Phosphoric Acid) no_ph->adjust_ph check_buffer Is Buffer Concentration Adequate (10-50 mM)? adjust_ph->check_buffer yes_ph->check_buffer no_buffer No check_buffer->no_buffer No yes_buffer Yes check_buffer->yes_buffer Yes increase_buffer Increase Buffer Concentration no_buffer->increase_buffer check_column_type Are you using an End-Capped Column? increase_buffer->check_column_type yes_buffer->check_column_type no_column No check_column_type->no_column No yes_column Yes check_column_type->yes_column Yes use_endcapped Switch to a High-Purity, End-Capped C18 Column no_column->use_endcapped check_overload Is Sample Overload a Possibility? use_endcapped->check_overload yes_column->check_overload yes_overload Yes check_overload->yes_overload Yes no_overload No check_overload->no_overload No reduce_load Reduce Injection Volume or Sample Concentration yes_overload->reduce_load further_investigation Further Investigation Required (e.g., sample matrix effects, column degradation) no_overload->further_investigation

Caption: Troubleshooting workflow for peak tailing of this compound.

Issue 2: Poor Resolution Between Fluoxetine and this compound

Question: I am having difficulty separating the this compound peak from the main Fluoxetine peak. How can I improve the resolution?

Answer:

Achieving baseline resolution between a parent drug and its closely related impurities is a common chromatographic challenge. The structural similarity between Fluoxetine and this compound can make their separation difficult. Here are several strategies to improve resolution:

Strategies to Improve Resolution:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: A lower percentage of the organic modifier (e.g., acetonitrile or methanol) will generally increase the retention time of both compounds, which can lead to better separation. Try decreasing the organic content in 2-5% increments.

    • Change Organic Modifier: If you are using acetonitrile, consider switching to methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.

  • Modify Mobile Phase pH: The ionization state of both Fluoxetine (a basic compound) and this compound (an acidic compound) is highly dependent on the mobile phase pH. By carefully controlling the pH, you can manipulate their retention times differently. A systematic study of pH (e.g., from 2.5 to 6.0) can help you find the optimal selectivity.

  • Employ a Gradient Elution: If an isocratic method is not providing sufficient resolution, a shallow gradient can be effective. A slow, gradual increase in the organic modifier concentration can help to separate closely eluting peaks.

  • Change Stationary Phase:

    • Different C18 Column: Not all C18 columns are the same. A C18 column from a different manufacturer or with a different bonding chemistry can offer different selectivity.

    • Alternative Stationary Phase: Consider a column with a different stationary phase, such as a phenyl or cyano column, which can provide different interactions with the aromatic rings in the analytes.

  • Adjust Column Temperature: Lowering the column temperature can sometimes increase resolution, although it may also lead to broader peaks and higher backpressure. Conversely, increasing the temperature can improve efficiency but may decrease retention and resolution.

Logical Relationship for Improving Resolution

start Poor Resolution Between Fluoxetine and This compound optimize_mp Optimize Mobile Phase start->optimize_mp optimize_elution Optimize Elution Method start->optimize_elution change_column Change Stationary Phase start->change_column adjust_temp Adjust Column Temperature start->adjust_temp adjust_organic Adjust % Organic Modifier (e.g., decrease by 2-5%) optimize_mp->adjust_organic change_organic Change Organic Modifier (Acetonitrile <=> Methanol) optimize_mp->change_organic adjust_ph Systematically Vary pH (e.g., 2.5 to 6.0) optimize_mp->adjust_ph shallow_gradient Implement a Shallow Gradient optimize_elution->shallow_gradient different_c18 Try a Different Brand of C18 Column change_column->different_c18 alternative_phase Consider Phenyl or Cyano Stationary Phase change_column->alternative_phase

Caption: Strategies to improve the resolution of Fluoxetine and this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound?

A1: A good starting point is to use a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). For the mobile phase, a mixture of acetonitrile and a buffer at a pH of around 3.0 is recommended. A common starting point is a gradient of acetonitrile and 20 mM potassium phosphate buffer.

Q2: How does the addition of Triethylamine (TEA) to the mobile phase affect the chromatography of this compound?

A2: Triethylamine (TEA) is a basic compound often added to the mobile phase to improve the peak shape of basic analytes by masking residual silanol groups. However, for an acidic analyte like this compound, the addition of TEA is generally not recommended as it can potentially lead to ion-pairing effects and may not improve peak shape. It is more effective to control the mobile phase pH on the acidic side.

Q3: Can I use the same HPLC method for quantifying both Fluoxetine and this compound?

A3: Yes, it is possible to develop a single HPLC method for the simultaneous quantification of both compounds. A gradient elution method is often necessary to achieve adequate separation and good peak shape for both the basic parent drug (Fluoxetine) and its acidic impurity (this compound). A method that starts with a lower percentage of organic modifier and gradually increases will likely provide the best results.

Q4: My peak shape for this compound is good, but the resolution from an unknown impurity is poor. What should I do?

A4: In this case, the focus should be on improving selectivity. The strategies outlined in "Issue 2: Poor Resolution" are applicable here. Systematically varying the mobile phase pH, changing the organic modifier, or trying a column with a different stationary phase are the most effective approaches to alter selectivity and resolve the co-eluting peaks.

Data Presentation

The following tables summarize the expected impact of key chromatographic parameters on the peak shape and resolution of this compound. These are illustrative and actual results may vary depending on the specific column and HPLC system used.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of this compound

Mobile Phase pHExpected Peak Asymmetry (As)Rationale
2.51.0 - 1.2The analyte is fully protonated, minimizing secondary interactions with silanols.
4.01.3 - 1.6The pH is close to the pKa, leading to mixed ionization states and peak tailing.
6.0> 1.8The analyte is mostly ionized, and interactions with residual silanols are significant.

Table 2: Effect of Organic Modifier on Resolution of Fluoxetine and this compound

Acetonitrile (%)Expected Resolution (Rs)Rationale
501.2Higher organic content leads to faster elution and less time for separation.
401.8Lower organic content increases retention and allows for better separation.
30> 2.0Further reduction in organic content can improve resolution but will increase run time.

Experimental Protocols

The following is a detailed experimental protocol that can be used as a starting point for the analysis of Fluoxetine and its impurities, including this compound. This method is based on a published study for the analysis of fluoxetine and its related compounds.[1]

Chromatographic Conditions:

  • Column: Gemini C18 (150 mm × 4.6 mm, 3.0 μm), end-capped octadecylsilyl silica gel.[1]

  • Mobile Phase A: Methanol and buffer solution (20:80, v/v). The buffer is prepared by mixing 12.5 mL of triethylamine in 900 mL of water, adjusting the pH to 6.0 with phosphoric acid, and diluting to 1000 mL with water.[1]

  • Mobile Phase B: 100% Methanol.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 μL.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV at 215 nm.[1]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 25
    2 25
    2.1 44
    20 44
    30 80
    45 80
    50 44
    55 44
    55.1 25

    | 60 | 25 |

Sample Preparation:

  • Diluent: Methanol and buffer solution (40:60, v/v).

  • Standard Solution: Prepare a stock solution of this compound in the diluent. Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing Fluoxetine and its impurities in the diluent to achieve a target concentration.

System Suitability:

  • Resolution: The resolution between Fluoxetine and this compound should be greater than 1.5.

  • Tailing Factor: The tailing factor for the this compound peak should be less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.

Experimental Workflow Diagram

start Start: HPLC Analysis of This compound prep_mobile_phase Prepare Mobile Phases (A and B) and Diluent start->prep_mobile_phase prep_samples Prepare Standard and Sample Solutions prep_mobile_phase->prep_samples system_setup Set Up HPLC System: - Install Gemini C18 Column - Set Gradient Program - Equilibrate System prep_samples->system_setup inject_samples Inject Samples (Standard and Sample) system_setup->inject_samples acquire_data Acquire Chromatographic Data (UV at 215 nm) inject_samples->acquire_data process_data Process Data: - Integrate Peaks - Calculate Resolution - Calculate Asymmetry Factor acquire_data->process_data evaluate_results Evaluate Results against System Suitability Criteria process_data->evaluate_results pass Results Pass evaluate_results->pass Pass fail Results Fail evaluate_results->fail Fail troubleshoot Troubleshoot using Provided Guides fail->troubleshoot

Caption: General experimental workflow for the HPLC analysis of this compound.

References

forced degradation studies of fluoxetine to identify degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of fluoxetine. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of fluoxetine under forced degradation conditions?

A1: Forced degradation studies of fluoxetine have identified several degradation products depending on the stress condition applied. The major degradation products reported are:

  • Acidic Hydrolysis:

    • α-[2-(methylamino) ethyl] benzene methanol[1][2]

    • p-trifluoromethylphenol[1][2][3]

    • N-methyl-3-hydroxy-3-phenylpropylamine[4]

    • α,α,α-Trifluorotoluene[4]

    • A rearranged olefinic compound and a dinosyl derivative have also been reported under strong acidic conditions[5]

  • Alkaline Hydrolysis:

    • Fluoxetine is generally more stable under alkaline conditions compared to acidic conditions.[6][7][8] However, some degradation may be observed.

  • Oxidative Degradation:

    • Fluoxetine is highly susceptible to oxidative degradation.[2][9] Specific degradation products identified include various oxidized derivatives.

  • Photolytic Degradation:

    • Norfluoxetine (formed via demethylation)[8]

    • 3-phenyl-3-hydroxypropylamine[10]

    • 4-trifluoromethylphenol[10]

    • Hydroxylated structures are prominent, especially with UV/Microwave processes.[11][12]

  • Thermal Degradation:

    • Fluoxetine is relatively stable to thermal stress under normal conditions.[9] At higher temperatures, decomposition can occur, releasing 4-trifluoromethylphenol and methylamine.[13]

  • Bacterial Degradation:

    • In environmental biodegradation studies, the final products identified were trifluoroacetic acid and fluoride ion.[14]

Q2: Under which conditions is fluoxetine most labile?

A2: Fluoxetine shows the most significant degradation under highly acidic (pH < 1) and oxidative conditions.[2][6][8][9] It is also susceptible to photolytic degradation, especially in the presence of photosensitizers or under UV irradiation.[8][11][12][15] The drug is comparatively more stable under alkaline, neutral, and thermal stress.[6][7][9]

Q3: What analytical techniques are suitable for identifying and quantifying fluoxetine and its degradation products?

A3: A variety of analytical methods can be used. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometry (MS) detectors are the most common for separation and quantification.[2][4][16] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for identifying volatile degradation products.[13][17] For structural elucidation of unknown degradation products, techniques like LC-MS/MS and NMR are invaluable.[10][11]

Troubleshooting Guides

Problem 1: No significant degradation is observed under acidic conditions.

  • Possible Cause: The acid concentration or temperature is too low, or the exposure time is too short. Fluoxetine is relatively stable and requires stringent acidic conditions for significant degradation.[6][8]

  • Troubleshooting Steps:

    • Increase Acid Concentration: Use a higher concentration of acid (e.g., 1M to 5M HCl).[4] Studies have shown that appreciable degradation occurs at pH below 1.[8]

    • Increase Temperature: Heat the solution. A study conducted acidic degradation at 80°C.[2]

    • Extend Exposure Time: Increase the duration of the stress testing. For example, heating in 0.1N HCl for 12 to 24 hours has been reported to cause about 15% degradation.[2][9]

Problem 2: The degradation profile is complex and difficult to interpret.

  • Possible Cause: Multiple degradation pathways are occurring simultaneously, leading to a large number of degradation products. This is common in photolytic and strong oxidative studies.

  • Troubleshooting Steps:

    • Optimize Stress Conditions: Start with milder stress conditions and gradually increase the intensity. This can help in identifying the primary degradation products first.

    • Use a High-Resolution Analytical Method: Employ a stability-indicating HPLC or UPLC method with a high-resolution column and gradient elution to achieve better separation of the degradation products.[2]

    • Utilize Mass Spectrometry: Couple your liquid chromatograph to a mass spectrometer (LC-MS) to obtain mass information for each peak, which is crucial for identification.

    • Isolate and Characterize: If a major degradant is observed, consider semi-preparative HPLC to isolate it for structural elucidation by techniques like NMR.

Problem 3: Poor recovery of fluoxetine or its degradation products.

  • Possible Cause: Adsorption of the analyte to the container surface, or instability of the degradation products themselves. Fluoxetine has been shown to rapidly dissipate from the aqueous phase by adsorbing to sediments in environmental studies.[8]

  • Troubleshooting Steps:

    • Use Inert Containers: Employ silanized glass vials or polypropylene containers to minimize adsorption.

    • Check pH of the Sample Solution: The solubility and stability of fluoxetine and its degradation products can be pH-dependent. Ensure the pH of your sample diluent is appropriate for the analysis.

    • Analyze Samples Immediately: Some degradation products might be unstable. Analyze the stressed samples as soon as possible after they are prepared.

    • Perform a Mass Balance Study: Quantify the amount of parent drug remaining and the amount of degradation products formed to ensure that the majority of the initial mass is accounted for.

Data Presentation

Table 1: Summary of Forced Degradation Studies of Fluoxetine

Stress ConditionReagent/ParametersDurationTemperature% DegradationMajor Degradation Products IdentifiedReference
Acidic Hydrolysis 0.1 M HCl12 hours80°C~15%α-[2-(methylamino) ethyl] benzene methanol, p-trifluoromethylphenol[2][9]
5 M HCl2 hoursNot SpecifiedSignificantN-methyl-3-hydroxy-3-phenylpropylamine, α,α,α-Trifluorotoluene[4]
70% HClO₄ in CH₂Cl₂RefluxReflux40% (rearranged product), 23% (olefinic product), 15% (p-trifluoromethylphenol)Rearranged product, Olefinic product, p-trifluoromethylphenol[5]
Alkaline Hydrolysis 0.1 M NaOH24 hours80°CNot specified, but less than acidic-[2]
2 M NaOHNot SpecifiedNot SpecifiedDegradedOne degradation product[7]
Oxidative 3% H₂O₂24 hoursRoom Temp>60%Oxidized derivatives[2][9]
Photolytic (UV) UV Irradiation60 minutesNot Specified97.5% ± 0.25%Transformed products[18]
UV/MW Process5 minutesNot Specified99.16%Hydroxylated structures[11][12]
Thermal Dry Heat24 hours80°CStable-[9]
Up to 230°C-230°CDecomposition4-trifluoromethylphenol[13]

Experimental Protocols

1. Acidic and Alkaline Hydrolysis

  • Objective: To assess the degradation of fluoxetine in acidic and basic media.

  • Methodology:

    • Prepare a stock solution of fluoxetine in methanol.

    • For acidic hydrolysis, dilute the stock solution with 0.1 M to 5 M HCl to a final concentration of approximately 500 µg/mL.[2]

    • For alkaline hydrolysis, dilute the stock solution with 0.1 M to 2 M NaOH to the same final concentration.[2][7]

    • Reflux the solutions for a specified period (e.g., 12-24 hours) at a controlled temperature (e.g., 80°C).[2]

    • At various time points, withdraw aliquots of the samples.

    • Neutralize the aliquots (acidic samples with NaOH, alkaline samples with HCl).

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

    • Analyze by a stability-indicating HPLC or UPLC method.

2. Oxidative Degradation

  • Objective: To evaluate the susceptibility of fluoxetine to oxidation.

  • Methodology:

    • Prepare a stock solution of fluoxetine in methanol.

    • Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of about 500 µg/mL.[2]

    • Keep the solution at room temperature for a specified duration (e.g., 24 hours).[2][9]

    • Withdraw samples at different time intervals.

    • Dilute the samples with the mobile phase to an appropriate concentration.

    • Analyze using a suitable chromatographic method.

3. Photolytic Degradation

  • Objective: To determine the photostability of fluoxetine.

  • Methodology:

    • Prepare a solution of fluoxetine in a suitable solvent (e.g., water or methanol).

    • Expose the solution to a light source providing UV and/or visible radiation. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.

    • At specific time points, take aliquots of the exposed and control samples.

    • Dilute the samples as needed and analyze by a validated analytical method.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Output start Fluoxetine Drug Substance/Product stock Prepare Stock Solution (e.g., in Methanol) start->stock thermal Thermal Degradation (Dry Heat) start->thermal acid Acidic Hydrolysis (e.g., HCl, Heat) stock->acid base Alkaline Hydrolysis (e.g., NaOH, Heat) stock->base oxidative Oxidative Degradation (e.g., H2O2) stock->oxidative photo Photolytic Degradation (UV/Vis Light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc Analyze by Stability-Indicating HPLC/UPLC-UV/MS neutralize->hplc characterize Identify & Characterize Degradation Products hplc->characterize report Degradation Profile & Pathway Elucidation characterize->report

Caption: Experimental workflow for forced degradation studies of fluoxetine.

G cluster_acid Acidic Hydrolysis cluster_photo Photolytic Degradation cluster_bacterial Bacterial Degradation fluoxetine Fluoxetine p_trifluoromethylphenol p-Trifluoromethylphenol fluoxetine->p_trifluoromethylphenol Ether Cleavage amino_alcohol α-[2-(methylamino) ethyl] benzene methanol fluoxetine->amino_alcohol Ether Cleavage norfluoxetine Norfluoxetine (Demethylation) fluoxetine->norfluoxetine hydroxy_amine 3-phenyl-3-hydroxypropylamine fluoxetine->hydroxy_amine tfa Trifluoroacetic Acid fluoxetine->tfa fluoride Fluoride Ion fluoxetine->fluoride

Caption: Simplified degradation pathways of fluoxetine under different stress conditions.

References

strategies to minimize the formation of Fluoxetine Succinamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fluoxetine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work, with a focus on minimizing the formation of the process-related impurity, Fluoxetine Succinamic Acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it identified?

A1: this compound is a process-related impurity formed from a chemical reaction between the active pharmaceutical ingredient (API), Fluoxetine, and a succinate-containing excipient. It is identified by the chemical name 4-[Methyl[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic Acid and the CAS Number 1026723-45-4. In pharmacopeial contexts, it is also known as Fluoxetine USP Related Compound C[1][2][3]. Its formation introduces an unwanted impurity into the drug product, which must be controlled to meet regulatory specifications.

Q2: What is the primary cause of this compound formation?

A2: The formation is a drug-excipient incompatibility. It is an amidation reaction where the secondary amine group of the Fluoxetine molecule reacts with a succinate source, such as succinic acid or its anhydride[4][5][6]. Succinic acid is sometimes used in formulations as a pH modifier or to create co-crystals, but its presence can lead to this specific impurity under certain conditions[5][7].

Q3: What manufacturing and storage conditions accelerate the formation of this impurity?

A3: The reaction is accelerated by conditions that increase molecular mobility and reaction kinetics. Key factors include:

  • Elevated Temperature: Higher temperatures during processing (like drying) or storage significantly increase the reaction rate[8][9][10].

  • Presence of Moisture/Humidity: Water can act as a catalyst and facilitate the interaction between the solid-state reactants. High humidity can also promote the conversion of succinic acid into the more reactive succinic anhydride at elevated temperatures[8][11][12].

  • Physical Contact: Intimate mixing and compaction of the drug and excipient during processes like granulation and tableting increase the potential for interaction[12].

Q4: Are there any analytical challenges in detecting this compound?

A4: While standard reversed-phase HPLC methods are generally effective, challenges can arise in achieving baseline separation from other related substances or degradants of Fluoxetine. Method development should ensure specificity for this compound. A gradient elution is often required to resolve the more polar impurity from the parent drug and other less polar impurities. UV detection at a low wavelength, such as 215 nm, is typically used for sensitive detection of both Fluoxetine and its related compounds[13].

Troubleshooting Guide: Minimizing this compound

This guide provides a systematic approach to investigating and mitigating the formation of this compound in your formulation.

Issue: Unacceptable levels of this compound detected in a stability batch.

Step 1: Confirm the Identity of the Impurity

  • Action: Use a validated, stability-indicating HPLC or UPLC method with a reference standard for this compound (Fluoxetine USP Related Compound C) to confirm the peak identity and quantification[1][14].

  • Rationale: Ensures that the correct impurity is being targeted for mitigation.

Step 2: Review Formulation Composition

  • Action: Scrutinize the excipient list. Is succinic acid, a succinate salt, or any excipient known to contain succinate impurities present?

  • Rationale: To identify the source of the reactant. The primary mitigation strategy is often source elimination[5][11].

Step 3: Analyze Manufacturing Process Parameters

  • Action: Review batch records for temperature and humidity data, particularly during high-energy steps like wet granulation, drying, and compression.

  • Rationale: Elevated temperature and moisture are key drivers of this reaction. Identifying excursions or high-risk steps is crucial.

Step 4: Implement Corrective and Preventive Actions (CAPA)

Potential Root CauseRecommended Mitigation Strategy
Excipient Choice Primary Strategy: Reformulate to replace succinic acid with a non-reactive alternative. Consider alternative pH modifiers or co-formers that do not have reactive functional groups (e.g., citric acid, tartaric acid, though these should also be carefully screened for compatibility)[5].
High Processing Temperature Process Optimization: Lower the temperature set points during drying or other heating steps. Validate the new parameters to ensure they do not negatively impact other critical quality attributes like residual moisture or dissolution.
High Moisture Content Moisture Control: Implement stricter controls on relative humidity in processing areas. Reduce the amount of water used during wet granulation. Ensure excipients are stored in dry conditions to minimize water absorption.
Drug-Excipient Proximity Formulation Design: If replacing the excipient is not feasible, consider creating a physical barrier between the drug and the reactive excipient. This can sometimes be achieved through multi-layer tableting or by applying a separating layer or coating to drug-loaded granules before they are mixed with the problematic excipient[11].
Logical Workflow for Mitigation

The following diagram outlines the decision-making process for addressing the formation of this compound.

Mitigation_Workflow start Impurity Detected: This compound > Limit confirm 1. Confirm Identity & Quantity (Use USP Ref Std) start->confirm review_formulation 2. Review Formulation (Identify Succinate Source) confirm->review_formulation succinate_present Is a Succinate Excipient Present? review_formulation->succinate_present review_process 3. Review Process Parameters (Temp, Humidity, Time) succinate_present->review_process Yes identify_stress 4. Identify Stress Factors (e.g., High Drying Temp) review_process->identify_stress implement_capa 5. Implement CAPA identify_stress->implement_capa reformulate Option A: Reformulate (Remove Succinate) implement_capa->reformulate optimize_process Option B: Optimize Process (↓ Temp/RH) implement_capa->optimize_process redesign_formulation Option C: Redesign (e.g., Barrier Coat) implement_capa->redesign_formulation end Impurity Controlled Below Limit reformulate->end optimize_process->end redesign_formulation->end

Caption: Workflow for troubleshooting this compound formation.

Data Presentation

The rate of formation of this compound is highly dependent on temperature and humidity. The following table provides representative data from a hypothetical 12-week accelerated stability study (40°C) on a powder blend of Fluoxetine HCl and Succinic Acid (1:1 molar ratio) to illustrate these effects.

Table 1: Effect of Temperature and Relative Humidity (RH) on Impurity Formation

Time (Weeks)Condition% this compound (w/w)
Week 0 Baseline< 0.05%
Week 4 40°C / 25% RH0.15%
Week 4 40°C / 75% RH0.45%
Week 8 40°C / 25% RH0.28%
Week 8 40°C / 75% RH0.92%
Week 12 40°C / 25% RH0.41%
Week 12 40°C / 75% RH1.55%
Note: This data is illustrative and demonstrates expected trends. Actual degradation rates will vary based on the specific formulation, drug load, and manufacturing process.

Experimental Protocols

Protocol 1: Drug-Excipient Compatibility (Forced Degradation Study)

Objective: To evaluate the potential for this compound formation when Fluoxetine HCl is formulated with succinic acid under accelerated conditions.

Materials:

  • Fluoxetine Hydrochloride API

  • Succinic Acid (Excipient Grade)

  • Microcrystalline Cellulose (as an inert filler)

  • Purified Water

  • Glass vials with inert stoppers

Procedure:

  • Prepare Blends:

    • Blend 1 (Test): Mix Fluoxetine HCl and Succinic Acid in a 1:1 weight ratio.

    • Blend 2 (Control): Mix Fluoxetine HCl and Microcrystalline Cellulose in a 1:1 weight ratio.

  • Sample Preparation:

    • Place 50 mg of each blend into separate glass vials.

    • For "wet" condition samples, add 10% w/w purified water (5 µL) and mix to distribute evenly.

    • Leave "dry" condition samples as-is.

    • Loosely stopper the vials to allow for moisture exchange in humidity chambers.

  • Stress Conditions:

    • Place sets of "wet" and "dry" vials for both Test and Control blends into stability chambers at 60°C / 75% RH.

  • Time Points:

    • Pull samples at T=0, 1 week, 2 weeks, and 4 weeks.

  • Analysis:

    • At each time point, dissolve the entire content of a vial in a known volume of mobile phase to achieve a target concentration of ~0.5 mg/mL of Fluoxetine.

    • Analyze the resulting solution by the HPLC method detailed in Protocol 2.

    • Calculate the % area of the this compound peak relative to the total peak area.

Protocol 2: HPLC Method for Quantification of Fluoxetine and this compound

Objective: To separate and quantify Fluoxetine and this compound in a drug product or stability sample.

ParameterSpecification
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18, 4.6 mm x 150 mm, 3.5 µm packing (e.g., Gemini-C18)[13]
Mobile Phase A 0.1% Triethylamine in Water, pH adjusted to 6.0 with Phosphoric Acid
Mobile Phase B Methanol
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 215 nm[13]
Injection Volume 10 µL
Run Time 30 minutes
Expected Retention This compound: ~5-7 min; Fluoxetine: ~12-15 min
Note: This is a representative method. Retention times must be confirmed with reference standards and the method must be fully validated according to ICH Q2(R1) guidelines.

Visualizations

Formation Pathway

The following diagram illustrates the chemical reaction responsible for the formation of this compound.

Formation_Pathway cluster_reactants Reactants cluster_product Product fluoxetine Fluoxetine (Secondary Amine) succinamic_acid This compound (Amide Impurity) fluoxetine->succinamic_acid Amidation Reaction (+ Heat, Moisture) succinic_acid Succinic Acid / Anhydride (Carboxylic Acid Source) succinic_acid->succinamic_acid

Caption: Reaction pathway for the formation of the amide impurity.

References

dealing with analytical variability in Fluoxetine Succinamic Acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Fluoxetine Succinamic Acid. The information is designed to address common analytical challenges and provide a starting point for method development and validation.

Disclaimer

Information regarding specific analytical methodologies for this compound is limited in publicly available literature. The guidance provided here is largely based on established methods for the analysis of Fluoxetine and its active metabolite, Norfluoxetine. Researchers should adapt and validate these methods for the specific characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (CAS 1026723-45-4) is a related compound of Fluoxetine.[1] Its molecular formula is C₂₁H₂₂F₃NO₄ and it has a molecular weight of 409.40.[1] It is also known by the alternate name 4-[Methyl[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic Acid.[1]

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: Based on the analysis of the parent compound, fluoxetine, High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust techniques.[2][3][4][5] LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous for analyzing complex biological matrices.[6]

Q3: What are the key considerations for sample preparation when analyzing this compound in biological matrices?

A3: Sample preparation is a critical step to remove interfering substances.[3] Common techniques for fluoxetine and its metabolites include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7][8] The choice of method will depend on the matrix (e.g., plasma, urine) and the required sensitivity. Automated SPE systems can offer high-throughput and reproducible extraction.[3]

Q4: What are the potential stability issues with this compound during sample storage and analysis?

Q5: How can matrix effects be mitigated in LC-MS/MS analysis of this compound?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis.[6] Strategies to minimize matrix effects include:

  • Efficient sample cleanup: Utilizing techniques like SPE to remove interfering components.

  • Chromatographic separation: Optimizing the HPLC method to separate the analyte from co-eluting matrix components.

  • Use of a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects.

  • Dilution of the sample: This can reduce the concentration of interfering matrix components.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the HPLC and LC-MS/MS analysis of this compound.

Problem Potential Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Column contamination or degradation- Secondary interactions with the stationary phase.[6]- Reduce sample concentration.- Adjust mobile phase pH to ensure consistent ionization of the analyte.- Wash the column with a strong solvent or replace it if necessary.- Consider a column with a different stationary phase chemistry.[6]
Low Sensitivity / Poor Signal Intensity - Suboptimal ionization in MS- Matrix suppression- Low extraction recovery- Incorrect detector wavelength (HPLC-UV)- Optimize MS source parameters (e.g., spray voltage, gas flows).- Improve sample cleanup to reduce matrix effects.- Optimize the extraction procedure for better recovery.- Determine the optimal UV absorbance wavelength for this compound. For fluoxetine, detection is often performed around 226-230 nm.[4]
High Background Noise or Interferences - Contaminated solvents or reagents- Leaching from plasticware- Carryover from previous injections- Co-eluting matrix components.[6]- Use high-purity, HPLC or LC-MS grade solvents.- Use glass or certified low-binding plasticware.- Implement a robust autosampler wash routine between injections.- Enhance chromatographic resolution to separate the analyte from interferences.[6]
Retention Time Shifts - Changes in mobile phase composition- Inconsistent column temperature- Air bubbles in the pump- Column degradation- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a stable temperature.- Degas the mobile phase and prime the pump.- Replace the column if it has degraded.
Inconsistent Results / Poor Reproducibility - Inconsistent sample preparation- Pipetting errors- Instrument variability- Sample instability- Standardize and automate the sample preparation workflow where possible.- Calibrate pipettes regularly.- Perform system suitability tests before each run.- Evaluate sample stability under the experimental conditions.

Experimental Protocols

The following are generalized starting protocols for method development. These must be optimized and validated for the specific analysis of this compound.

Table 1: Starting HPLC-UV Method Parameters (adapted from Fluoxetine analysis)
ParameterRecommended Starting Condition
Column C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[4]
Mobile Phase A mixture of acetonitrile and a buffer (e.g., phosphate or ammonium formate)[2][3][13]
pH Acidic to neutral pH is often used for fluoxetine (e.g., pH 2.5 - 7.0)[14]
Flow Rate 1.0 mL/min
Detection Wavelength 226 nm[4]
Column Temperature 30°C[13]
Injection Volume 10 µL[13]
Table 2: Starting LC-MS/MS Method Parameters (adapted from Fluoxetine analysis)
ParameterRecommended Starting Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water or 5 mM Ammonium Formate[3]
Mobile Phase B Acetonitrile or Methanol[3]
Gradient Start with a low percentage of organic phase and ramp up to elute the analyte
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
MRM Transitions To be determined by infusing a standard of this compound. For fluoxetine, a common transition is m/z 310.0 → 44.1.[3]
Internal Standard A stable isotope-labeled version of this compound is ideal. Fluoxetine-d5 is used for fluoxetine analysis.[2]

Visualizations

Experimental Workflow

G Figure 1: General Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analytical Run cluster_2 Data Analysis Sample_Receipt Sample Receipt and Logging Spiking Spiking with Internal Standard Sample_Receipt->Spiking Extraction Extraction (PPT, LLE, or SPE) Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation HPLC_Separation HPLC Separation Evaporation->HPLC_Separation Inject Sample Detection Detection (UV or MS/MS) HPLC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General Experimental Workflow for this compound Quantification.

Troubleshooting Logic

G Figure 2: Troubleshooting Logic for Common HPLC/LC-MS Issues cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Observed Problem (e.g., Poor Peak Shape) Cause1 Column Issues Problem->Cause1 Cause2 Mobile Phase Issues Problem->Cause2 Cause3 Sample Issues Problem->Cause3 Cause4 Instrument Issues Problem->Cause4 Solution1 Wash/Replace Column Cause1->Solution1 Solution2 Prepare Fresh Mobile Phase Cause2->Solution2 Solution3 Check Sample Prep Cause3->Solution3 Solution4 Check for Leaks/Bubbles Cause4->Solution4

Caption: Troubleshooting Logic for Common HPLC/LC-MS Issues.

References

optimizing injection volume and flow rate for fluoxetine impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of fluoxetine and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the optimization of injection volume and flow rate for fluoxetine impurity analysis via HPLC.

Q1: What is a typical starting injection volume for fluoxetine impurity analysis, and how do I optimize it?

A good starting point for injection volume is typically 10 µL.[1] To optimize, you can systematically decrease or increase the volume. Decreasing the injection volume may improve peak shape and resolution, especially if you are observing peak fronting. According to ICH guidelines, the injection volume can be reduced as far as detection and repeatability permit. Increasing the injection volume can enhance the signal intensity of low-level impurities, but it may also lead to band broadening and decreased resolution. It is recommended not to exceed 1-2% of the total column volume to avoid overloading.

Q2: My impurity peaks are very small. Can I simply increase the injection volume to improve sensitivity?

While increasing the injection volume can increase the peak area of impurities, it's a trade-off. A larger injection volume can lead to "volume overload," causing peak distortion (typically peak fronting) and a loss of resolution between closely eluting peaks. A better approach might be to prepare a more concentrated sample solution if possible, while carefully optimizing the injection volume to maximize sensitivity without sacrificing peak shape and resolution.

Q3: I'm observing peak fronting for my main fluoxetine peak and some impurities. What could be the cause related to injection volume?

Peak fronting is a classic sign of volume overload or injecting the sample in a solvent that is significantly stronger than the mobile phase. To troubleshoot this:

  • Reduce the Injection Volume: Try injecting a smaller volume (e.g., decrease from 20 µL to 10 µL or 5 µL).

  • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase composition.

Q4: What is a recommended starting flow rate for fluoxetine impurity analysis, and how does it impact the separation?

A common starting flow rate for fluoxetine impurity analysis is 1.0 mL/min.[1][2] The flow rate is a critical parameter that affects analysis time, resolution, and sensitivity.

  • Lowering the Flow Rate: Decreasing the flow rate (e.g., to 0.8 mL/min) generally increases the analysis time but can improve the resolution between critical impurity pairs.[3][4]

  • Increasing the Flow Rate: Increasing the flow rate (e.g., to 1.5 mL/min) will shorten the run time but may lead to a decrease in resolution and an increase in backpressure.[5]

According to regulatory guidelines, the flow rate can often be adjusted by as much as ±50% from the validated method's value, but any changes should be re-validated.[6]

Q5: I have a critical pair of impurities that are not well-resolved. Should I adjust the injection volume or the flow rate first?

For resolving a critical pair, adjusting the flow rate is often a more effective first step. A lower flow rate increases the time the analytes spend interacting with the stationary phase, which can lead to better separation. While reducing the injection volume can sharpen peaks and indirectly improve resolution, its primary impact is on peak shape and sensitivity.

Q6: After changing the flow rate, my retention times have shifted significantly. Is this normal?

Yes, this is completely normal. Retention times are inversely proportional to the flow rate. If you decrease the flow rate, retention times will increase, and if you increase the flow rate, they will decrease. It is important to re-identify your peaks after any change in flow rate.

Q7: I'm concerned about the robustness of my method. How much can I vary the injection volume and flow rate?

Method robustness is the ability of a method to remain unaffected by small, deliberate variations in parameters. For flow rate, a common range to test during robustness studies is ±0.2 mL/min from the set point.[4] For injection volume, while there isn't a fixed percentage, it's crucial to demonstrate that small variations do not significantly impact the quantification of impurities. Any allowable changes should be defined during method validation and documented.

Data Presentation: HPLC Method Parameters for Fluoxetine Analysis

The following tables summarize typical HPLC parameters used in various methods for the analysis of fluoxetine and its impurities.

Table 1: Injection Volume in Published Fluoxetine HPLC Methods

Injection Volume (µL)ApplicationReference
3Impurity Analysis[7]
5Simultaneous Determination[5]
10Impurity Analysis[1]
20Bulk Drug and Dosage Forms[4]
20Simultaneous Determination[8]

Table 2: Flow Rate in Published Fluoxetine HPLC Methods

Flow Rate (mL/min)ApplicationReference
0.4 - 0.8Chiral Separation[3]
0.8Bulk Drug and Dosage Forms[4]
1.0Impurity Analysis[1][2]
1.0Simultaneous Determination[8]
1.5Simultaneous Determination[5]
1.5Impurity Analysis[9]

Experimental Protocols

Protocol 1: General Method for Fluoxetine Impurity Analysis

This protocol is a representative example based on published methods and can be used as a starting point for method development and optimization.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The exact composition and gradient profile should be optimized for the specific impurities being analyzed.

  • Flow Rate: Start with 1.0 mL/min and optimize as needed.

  • Injection Volume: Begin with 10 µL and adjust based on sensitivity and peak shape.

  • Column Temperature: Maintain at a constant temperature, for example, 30°C.

  • Detection Wavelength: A wavelength of 227 nm or 235 nm is often used.[10]

  • Sample Preparation: Dissolve the fluoxetine sample in a suitable diluent, which is ideally the initial mobile phase, to a known concentration (e.g., 1 mg/mL).

Visualizations

Diagram 1: Workflow for Optimizing Injection Volume

G start Start with Initial Injection Volume (e.g., 10 µL) check_peaks Analyze Chromatogram: - Peak Shape (Symmetry) - Resolution of Critical Pairs - Signal-to-Noise (S/N) for Impurities start->check_peaks good_peaks Acceptable Peak Shape, Resolution, and S/N? check_peaks->good_peaks increase_vol Increase Injection Volume (e.g., to 15 µL) good_peaks->increase_vol No (Low S/N) decrease_vol Decrease Injection Volume (e.g., to 5 µL) good_peaks->decrease_vol No (Poor Shape/Resolution) end Optimized Injection Volume good_peaks->end Yes re_evaluate_increase Re-evaluate Peak Shape and Resolution increase_vol->re_evaluate_increase re_evaluate_decrease Re-evaluate S/N decrease_vol->re_evaluate_decrease re_evaluate_increase->good_peaks re_evaluate_decrease->good_peaks

Caption: A flowchart for the systematic optimization of injection volume.

Diagram 2: Workflow for Optimizing Flow Rate

G start Start with Initial Flow Rate (e.g., 1.0 mL/min) check_chrom Analyze Chromatogram: - Resolution of Critical Pairs - Analysis Time - System Backpressure start->check_chrom good_chrom Acceptable Resolution and Analysis Time? check_chrom->good_chrom increase_flow Increase Flow Rate (e.g., to 1.2 mL/min) good_chrom->increase_flow No (Analysis Time Too Long) decrease_flow Decrease Flow Rate (e.g., to 0.8 mL/min) good_chrom->decrease_flow No (Poor Resolution) end Optimized Flow Rate good_chrom->end Yes re_evaluate_increase Re-evaluate Resolution and Backpressure increase_flow->re_evaluate_increase re_evaluate_decrease Re-evaluate Resolution and Analysis Time decrease_flow->re_evaluate_decrease re_evaluate_increase->good_chrom re_evaluate_decrease->good_chrom

Caption: A decision-making workflow for optimizing the mobile phase flow rate.

References

Technical Support Center: Robust Quantification of Fluoxetine Succinamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the robust quantification of Fluoxetine Succinamic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analytical challenges encountered during its quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound (4-[Methyl[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic Acid) is a related compound of the antidepressant drug Fluoxetine. It is listed as USP Fluoxetine Related Compound A and C. The quantification of this and other related substances is crucial for ensuring the purity, safety, and efficacy of the final drug product, as required by regulatory agencies.

Q2: What are the main analytical challenges in quantifying this compound?

A2: Due to the presence of a carboxylic acid group, this compound is more polar and acidic than Fluoxetine. This can lead to several analytical challenges, particularly in reversed-phase HPLC, including:

  • Poor peak shape (tailing): Caused by secondary interactions between the acidic analyte and the silica-based stationary phase.[1]

  • Variable retention times: Sensitivity to the mobile phase pH can cause shifts in retention.

  • Low retention: The compound's polarity might lead to early elution and potential co-elution with other polar impurities or matrix components.

  • Matrix effects in LC-MS/MS: Ion suppression or enhancement from co-eluting compounds in the sample matrix can affect quantification accuracy.

Q3: Which analytical technique is most suitable for the quantification of this compound?

A3: Both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are suitable techniques. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is particularly important for quantifying trace-level impurities.[2]

Q4: How can I improve the peak shape when analyzing this compound?

A4: To improve the peak shape of this acidic analyte, consider the following:

  • Mobile Phase pH Control: Maintain the mobile phase pH at least 2 units below the pKa of the carboxylic acid group to ensure it is in a single, un-ionized form.[1]

  • Use of Buffers: Incorporate a suitable buffer in the mobile phase to maintain a stable pH.

  • Column Choice: Utilize a modern, high-purity, end-capped C18 column or consider a column with a different stationary phase chemistry if secondary interactions persist.[1]

Q5: What are the key validation parameters to consider for a robust quantification method?

A5: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Secondary Silanol Interactions Lower the mobile phase pH (e.g., with 0.1% formic or acetic acid) to suppress silanol activity.[4] Use a highly end-capped column or a column with a polar-embedded stationary phase.
Mobile Phase pH near Analyte pKa Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For this compound, a lower pH is generally recommended.[5]
Column Overload Reduce the injection volume or the concentration of the sample.[6]
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject a smaller volume.[1]
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, replace the column.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the mobile phase before each injection, especially after a gradient elution.
Mobile Phase Composition Fluctuation Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Temperature Variations Use a column oven to maintain a constant temperature.
Pump Malfunction Check the pump for leaks and ensure a stable flow rate.
Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio
Possible Cause Troubleshooting Steps
Suboptimal Detection Wavelength (HPLC-UV) Determine the optimal wavelength for this compound by scanning its UV spectrum.
Inefficient Ionization (LC-MS/MS) Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature). This compound can be analyzed in both positive and negative ion modes; evaluate both for the best response.
Matrix Effects (Ion Suppression) Improve sample preparation to remove interfering matrix components (e.g., using Solid Phase Extraction - SPE). Use a stable isotope-labeled internal standard if available.
Sample Degradation Ensure proper storage of samples and standards.

Experimental Protocols

Proposed HPLC-UV Method for Quantification

A robust HPLC-UV method can be developed using the following parameters as a starting point.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 227 nm
Injection Volume 10 µL
Proposed LC-MS/MS Method for Quantification

For higher sensitivity, an LC-MS/MS method is recommended.

Parameter Condition
LC System UPLC/HPLC system
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B0.5-3.0 min: 5-95% B3.0-3.5 min: 95% B3.5-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
MRM Transitions To be determined by infusion of a standard solution
Sample Preparation: Solid Phase Extraction (SPE) from Plasma

For the analysis of this compound in biological matrices like plasma, a robust sample preparation is crucial.

  • Pre-treatment: Acidify 1 mL of plasma with 100 µL of 2% phosphoric acid.

  • Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of related substances in pharmaceutical analysis. The specific values for this compound would need to be determined experimentally.

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80.0% to 120.0%
Precision (%RSD) ≤ 15%
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample acidify Acidification plasma->acidify spe Solid Phase Extraction (SPE) acidify->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap inject Injection into LC-MS/MS evap->inject separation Chromatographic Separation inject->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification Troubleshooting_Peak_Tailing start Peak Tailing Observed? cause1 Check Mobile Phase pH (Is it >2 units from pKa?) start->cause1 Yes cause2 Check for Column Overload (High concentration?) cause1->cause2 No solution1 Adjust pH to be acidic (e.g., add 0.1% Formic Acid) cause1->solution1 Yes cause3 Check Sample Solvent (Stronger than mobile phase?) cause2->cause3 No solution2 Reduce sample concentration or injection volume cause2->solution2 Yes cause4 Consider Column Health cause3->cause4 No solution3 Dissolve sample in initial mobile phase cause3->solution3 Yes solution4 Flush column with strong solvent or replace column cause4->solution4 end Peak Shape Improved solution1->end solution2->end solution3->end solution4->end

References

Validation & Comparative

Validated Analytical Method for Fluoxetine Succinamic Acid: A Comparative Guide as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Comparison of Analytical Methods for the Quantification of Fluoxetine Succinamic Acid

This guide provides a detailed overview and comparison of a validated analytical method for the determination of this compound, a known related compound of the widely used antidepressant, Fluoxetine. The information presented is based on established scientific literature and adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.

This compound is identified as "USP Fluoxetine Related Compound C" and is a critical impurity to monitor in the manufacturing of Fluoxetine drug substances and products to ensure their quality, safety, and efficacy. This guide offers a validated High-Performance Liquid Chromatography (HPLC) method suitable for the quantification of this and other potential impurities.

Comparison of Analytical Methods

While specific validation data exclusively for this compound is not extensively published as a standalone analysis, a comprehensive HPLC method for the quantification of potential impurities in Fluoxetine Hydrochloride has been validated in accordance with ICH guidelines. This method is suitable for the determination of this compound. Below is a summary of the validation parameters for this method, which can be compared with other in-house or alternative methods.

Validation ParameterMethod PerformanceICH Acceptance Criteria (for Impurity Quantification)
Specificity The method is specific for the analysis of impurities in the presence of Fluoxetine. Forced degradation studies showed no interference from degradants at the retention times of the impurities.[1][2]The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity The method is linear over the concentration range from the Limit of Quantification (LOQ) to 120% of the target concentration for the impurities. The correlation coefficient (r²) was found to be ≥ 0.99.[1]A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient of >0.99 is generally considered acceptable.
Accuracy The recovery of the impurities was found to be within 80% to 120% over the specified range.[1]The accuracy should be assessed over the specified range. The acceptance criteria depend on the concentration of the analyte. For impurities, it is generally expected to be within a reasonable limit of the true value.
Precision
- Repeatability (Intra-day)The Relative Standard Deviation (%RSD) for six replicate injections of the impurity standards was within the acceptable limits.The precision of the method, expressed as %RSD, should be acceptable. For impurities, a higher variability may be acceptable at low concentrations.
- Intermediate Precision (Inter-day)The %RSD for the analysis of impurity standards on different days and by different analysts was within the acceptable limits.The intermediate precision should demonstrate the reliability of the method under typical laboratory variations.
Limit of Detection (LOD) The LOD for the impurities was established based on the signal-to-noise ratio (S/N) of 3:1.The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The LOQ for the impurities was established based on the signal-to-noise ratio (S/N) of 10:1. The precision at the LOQ level was acceptable.[1]The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The method was found to be robust with respect to small, deliberate variations in chromatographic conditions such as mobile phase composition, pH, and flow rate.The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Below is a detailed methodology for a validated HPLC method for the determination of Fluoxetine and its related impurities, including this compound.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

1. Chromatographic Conditions:

  • Column: Gemini-C18 (150 mm × 4.6 mm, 3.0 μm) or equivalent.[1]

  • Mobile Phase A: A buffer solution prepared by mixing 12.5 mL of triethylamine in about 900 mL of water, adjusting the pH to 6.0 with phosphoric acid, and diluting to 1000 mL with water. This is then mixed with methanol in a ratio of 80:20 (v/v).[1]

  • Mobile Phase B: 100% Methanol.[1]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 25
    2 25
    2.1 44
    20 44
    30 80
    45 80
    50 44
    55 44
    55.1 25

    | 60 | 25 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 215 nm.[1]

  • Injection Volume: 10 μL.[1]

  • Diluent: Methanol and buffer solution (40:60 v/v).[1]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of Fluoxetine Hydrochloride and individual impurity standards (including this compound) of known concentration in the diluent.

  • Sample Solution: Accurately weigh and dissolve the Fluoxetine drug substance or a powdered portion of the drug product in the diluent to obtain a final concentration of 20 mg/mL of Fluoxetine.[1]

3. Validation Procedure:

The validation of this method should be performed according to ICH Q2(R1) guidelines, assessing the parameters outlined in the table above.

Visualizations

Workflow for Analytical Method Validation as per ICH Guidelines

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting Define_Purpose Define Purpose of the Method (e.g., Impurity Testing) Select_Parameters Select Validation Parameters (ICH Q2(R1)) Define_Purpose->Select_Parameters Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Prepare_Protocols Prepare Validation Protocol Set_Criteria->Prepare_Protocols Conduct_Experiments Conduct Experiments Prepare_Protocols->Conduct_Experiments Collect_Data Collect and Process Data Conduct_Experiments->Collect_Data Analyze_Results Analyze Results vs. Criteria Collect_Data->Analyze_Results Document_Validation Document in Validation Report Analyze_Results->Document_Validation Method_Implementation Method Implementation Document_Validation->Method_Implementation

Caption: General workflow for analytical method validation as per ICH guidelines.

Hierarchy of ICH Quality Guidelines for Analytical Method Validation

ICH Quality Guidelines Hierarchy cluster_quality Quality Guidelines (Q Series) ICH ICH Guidelines Q2 Q2(R1): Validation of Analytical Procedures ICH->Q2 Q3A Q3A(R2): Impurities in New Drug Substances Q2->Q3A Q3B Q3B(R2): Impurities in New Drug Products Q2->Q3B Q6A Q6A: Specifications Q2->Q6A

Caption: Hierarchy of key ICH Quality guidelines related to analytical method validation.

References

Comparative Analysis of Fluoxetine Succinamic Acid and Other Fluoxetine Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like fluoxetine is paramount. This guide provides a comprehensive comparative analysis of Fluoxetine Succinamic Acid, also known as Fluoxetine USP Related Compound C, alongside other common impurities of fluoxetine. The information presented herein, supported by experimental data and detailed protocols, is intended to aid in the development of robust analytical methods and a deeper understanding of the fluoxetine impurity profile.

Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), can contain various impurities arising from its synthesis, degradation, or storage. These impurities, even at trace levels, can impact the efficacy and safety of the final drug product. Therefore, their identification, quantification, and toxicological assessment are critical aspects of quality control.

Quantitative Comparison of Fluoxetine Impurities

The following table summarizes the key identified impurities of fluoxetine, including their common names, typical limits as per major pharmacopoeias, and known toxicological information. It is important to note that specific limits and impurity profiles can vary based on the synthetic route and the specific monograph being followed.

Impurity NameOther NamesPharmacopoeial Limit (Typical)Toxicological Information
This compound Fluoxetine USP Related Compound CNot specified in major pharmacopoeias as a standalone named impurity with a specific limit. Controlled as an unspecified impurity.GHS Classification: Harmful if swallowed, Very toxic to aquatic life with long lasting effects.[1] Further specific toxicological data is limited.
Fluoxetine Impurity A (1RS)-3-(Methylamino)-1-phenylpropan-1-olEP: ≤ 0.25%[2]Data on specific toxicity is limited; controlled based on general impurity thresholds.
Fluoxetine Impurity B N-Methyl-3-phenylpropan-1-amineEP: ≤ 0.25%[2]Data on specific toxicity is limited; controlled based on general impurity thresholds.
Fluoxetine Impurity C (EP) (3RS)-N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine (meta-isomer)EP: ≤ 0.15%[2]Positional isomer of fluoxetine; potential for similar pharmacological activity and side effects.
N-Nitroso-Fluoxetine -Subject to strict limits based on acceptable intake (AI) due to potential genotoxicity.[3]Classified as a nitrosamine impurity, which are often potent genotoxic carcinogens.[3]

Experimental Protocols

Accurate quantification of fluoxetine impurities requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Protocol: HPLC Analysis of Fluoxetine and its Impurities

This protocol provides a general framework for the separation and quantification of fluoxetine and its related substances. Method validation in accordance with ICH guidelines is essential before implementation.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Octylsilyl silica gel for chromatography (C8), 5 µm particle size, 250 mm x 4.6 mm or equivalent.

  • Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic modifier. For example, a mixture of methanol, tetrahydrofuran, and a triethylamine buffer adjusted to a specific pH.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.[4]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

3. Preparation of Solutions:

  • Test Solution (a): Dissolve a precisely weighed quantity of the fluoxetine hydrochloride substance in the mobile phase to obtain a known concentration (e.g., 5.5 mg/mL).[2]

  • Test Solution (b): Dilute Test Solution (a) with the mobile phase to a specified concentration (e.g., dilute 2.0 mL to 10.0 mL).[2]

  • Reference Solution (for identification of specified impurities): Prepare a solution containing fluoxetine hydrochloride CRS, and known reference standards for Impurity A, Impurity B, and Impurity C (EP).[2]

  • Reference Standard for this compound (Fluoxetine USP Related Compound C): A certified reference standard should be procured for peak identification and quantification.[1][5][6][7][8]

4. System Suitability:

  • Inject the reference solution to verify the system's performance.

  • The resolution between critical peak pairs should be adequate (e.g., >1.5).

  • The tailing factor for the fluoxetine peak should be within the acceptable range (e.g., <2.0).

  • The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.

5. Analysis:

  • Inject the Test Solution and the appropriate Reference Solutions into the chromatograph.

  • Record the chromatograms and identify the peaks corresponding to fluoxetine and its impurities based on their retention times relative to the reference standards.

  • Calculate the concentration of each impurity using the peak areas and the appropriate response factors if they differ significantly from the API.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in the analysis and control of fluoxetine impurities, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Weighing Weigh Fluoxetine API Dissolution Dissolve in Mobile Phase Sample_Weighing->Dissolution Standard_Weighing Weigh Reference Standards (Fluoxetine, Impurities) Standard_Weighing->Dissolution Dilution Prepare Test and Reference Solutions Dissolution->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation (C8 Column) Injection->Separation Detection UV Detection (215 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Quantification Quantify Impurities Peak_Integration->Quantification Report Report Quantification->Report Compare with Limits

Fig. 1: Experimental Workflow for HPLC Analysis of Fluoxetine Impurities.

Impurity_Control_Strategy Start Fluoxetine Synthesis Process_Control In-Process Controls (Control of reaction parameters) Start->Process_Control Intermediate_Purification Purification of Intermediates Process_Control->Intermediate_Purification Crude_API Crude Fluoxetine API Intermediate_Purification->Crude_API Final_Purification Final Crystallization/ Purification Crude_API->Final_Purification Finished_API Finished Fluoxetine API Final_Purification->Finished_API Impurity_Testing Impurity Profile Analysis (HPLC) Finished_API->Impurity_Testing Specification_Check Comparison with Pharmacopoeial Limits Impurity_Testing->Specification_Check Release Batch Release Specification_Check->Release Meets Specs Reject Batch Rejection/ Reprocessing Specification_Check->Reject Out of Specs

Fig. 2: Logical Flow for Fluoxetine Impurity Control Strategy.

Signaling Pathway of Fluoxetine

Fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This, in turn, modulates various downstream signaling pathways.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5HTP 5-HTP Tryptophan->5HTP TPH Serotonin_Vesicle Serotonin (5-HT) in Vesicles 5HTP->Serotonin_Vesicle AADC Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake 5HT_Receptor 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Serotonin_Synapse->5HT_Receptor G_Protein G-Protein Signaling 5HT_Receptor->G_Protein Second_Messengers Second Messengers (cAMP, IP3, DAG) G_Protein->Second_Messengers Downstream_Effects Downstream Effects (Gene expression, Neuronal excitability) Second_Messengers->Downstream_Effects Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits

Fig. 3: Simplified Serotonin Signaling Pathway and the Mechanism of Action of Fluoxetine.

Conclusion

The control of impurities in fluoxetine is a complex but essential task for ensuring drug quality and patient safety. While pharmacopoeial methods provide a framework for controlling known impurities, the potential for new and unspecified impurities like this compound necessitates a thorough understanding of the API's chemistry and the development of comprehensive analytical strategies. This guide provides a foundational comparison and detailed protocols to assist researchers in this critical endeavor. Further studies are warranted to fully characterize the toxicological profile of this compound and to establish specific control limits if found to be a significant process-related or degradation impurity.

References

Inter-Laboratory Comparison of Fluoxetine Succinamic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoxetine Succinamic Acid, a related compound of the widely prescribed antidepressant fluoxetine, is of significant interest in quality control and impurity profiling of fluoxetine drug substances and products.[1][2] The accurate and precise quantification of such compounds is crucial for ensuring the safety and efficacy of the final pharmaceutical product. This guide outlines the performance of various analytical techniques, offering a baseline for laboratories to compare their own findings and methodologies.

Metabolic Context of Fluoxetine

Fluoxetine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes, with CYP2D6 playing a major role in its conversion to the active metabolite, norfluoxetine.[3][4][5][6] Other enzymes like CYP2C9, CYP2C19, and CYP3A4 are also involved in its metabolism.[3][5] Understanding this metabolic pathway is essential for identifying potential impurities and related compounds, such as this compound.

Fluoxetine_Metabolism Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine (Active Metabolite) Fluoxetine->Norfluoxetine CYP2D6, CYP2C9, CYP2C19 (N-demethylation) Conjugates Glucuronide Conjugates Fluoxetine->Conjugates Conjugation p_trifluoromethylphenol p-trifluoromethylphenol Fluoxetine->p_trifluoromethylphenol CYP2C19 (O-dealkylation) Norfluoxetine->Conjugates Conjugation Hippuric_Acid Hippuric Acid p_trifluoromethylphenol->Hippuric_Acid Glycine Conjugation

Caption: Metabolic pathway of Fluoxetine.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of various High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods reported for the analysis of fluoxetine and its related compounds. These tables can be used as a benchmark for inter-laboratory performance comparison.

Table 1: HPLC Method Performance
ParameterMethod 1[7][8]Method 2[9]Method 3[10]Method 4[11]
Column Gemini-C18 (150mm x 4.6mm, 3.0µm)C18Zorbax eclipse plus-C8 (250x4.6mm, 5µm)Zorbax-C18 (250mm x 4.6mm, 5µm)
Mobile Phase Gradient: Triethylamine, Methanol, WaterMethanol:Water (40:60)Diethylamine buffer (pH 3.5):Acetonitrile (55:45)Phosphate buffer (pH 7):Acetonitrile (25:75)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 215 nmNot SpecifiedUV at 227 nmUV
Linearity Range LOQ to 120% of target1-10 µg/mL40-200 µg/mL10 µg/mL
Correlation Coefficient (r²) > 0.99Not Specified0.9990.999
LOD Not SpecifiedNot Specified6.76 µg/mL0.014 µg/mL
LOQ Specified for impuritiesNot Specified20.48 µg/mL0.041 µg/mL
Accuracy (% Recovery) 80-120%97%100.17%Not Specified
Precision (%RSD) < 2%< 2% (Intra & Interday)Not Specified0.478 - 0.85%
Table 2: LC-MS/MS Method Performance
ParameterMethod 1[12]Method 2[13]Method 3[14]
Sample Preparation Protein PrecipitationDirect Injection after CentrifugationLiquid-Liquid Extraction
Column Reverse PhaseOctadecylSilica
Mobile Phase Isocratic: Methanol & 10mM Ammonium FormateBack flush elutionIsocratic: Acetonitrile, Water, TFA, Ammonium Acetate
Flow Rate 0.2 mL/minNot Specified2.0 mL/min
Detection MS/MS (m/z 310 > 148)ESI-MSMS/MS (m/z 310 > 44)
Linearity Range 0.25–50 ng/mL25-1000 ng/mL0.5-250 ng/mL
Correlation Coefficient (r²) 0.999> 0.99Not Specified
LLOQ 0.25 ng/mL25 ng/mL0.5 ng/mL
Accuracy (% Recovery) < 15% CVNot Specified< 7.3% RE
Precision (%RSD) < 15%< 6%< 5.1%

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across different laboratories.

General Analytical Workflow

The analysis of this compound, as an impurity or related compound, typically follows a standardized workflow.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Extraction Extraction (LLE, SPE, or PPT) Sample->Extraction Dilution Dilution to Working Concentration Extraction->Dilution Injection Injection into HPLC or LC-MS/MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Result Reporting and Statistical Analysis Quantification->Reporting

Caption: General workflow for the analysis of pharmaceutical compounds.

Protocol 1: HPLC-UV Method for Impurity Profiling[7][8]

This method is suitable for the quantification of potential impurities in fluoxetine hydrochloride.

  • Instrumentation: A reverse-phase HPLC system with a PDA detector.

  • Column: Gemini-C18 (150 mm × 4.6 mm, 3.0 μm).

  • Mobile Phase: A gradient program utilizing a mixture of triethylamine, methanol, and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the fluoxetine hydrochloride sample in a suitable solvent.

    • Prepare impurity stock solutions for spiking and linearity studies.

    • For accuracy studies, spike the sample at LOQ, 80%, 100%, and 120% of the target impurity concentration.

  • Validation Parameters: The method should be validated for specificity, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy according to ICH guidelines.

Protocol 2: LC-MS/MS Method for Bioanalysis[12]

This method is designed for the quantification of fluoxetine in human plasma and can be adapted for related compounds.

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Sample Preparation (Protein Precipitation):

    • To 0.3 mL of plasma sample, add 15 µL of the internal standard working solution (fluoxetine-d5).

    • Vortex for 30 seconds.

    • Add 0.750 mL of methanol to precipitate proteins and vortex for another 30 seconds.

    • Centrifuge at 20,000 rpm for 7 minutes at 6°C.

    • Mix 0.8 mL of the supernatant with 0.2 mL of the mobile phase.

    • Inject into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Reverse phase column.

    • Mobile Phase: Isocratic mixture of methanol and 10 mM ammonium formate (pH acidified with formic acid) (80:20, v/v).

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry Conditions:

    • Monitor the transitions m/z [M+H]+ 310 > 148 for fluoxetine and m/z [M+H]+ 315.1 > 153 for the internal standard.

Logical Framework for Inter-Laboratory Comparison

To establish a robust inter-laboratory comparison, a structured approach is necessary.

Interlab_Comparison_Logic cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Objective Define Objective and Scope Select_Method Select Common Analytical Method(s) Define_Objective->Select_Method Prepare_Samples Prepare and Distribute Homogeneous Samples Select_Method->Prepare_Samples Lab_Analysis Each Laboratory Performs Analysis Prepare_Samples->Lab_Analysis Data_Submission Submission of Raw Data and Calculated Results Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis of Results (e.g., z-scores, Horwitz ratio) Data_Submission->Statistical_Analysis Performance_Evaluation Evaluation of Laboratory Performance Statistical_Analysis->Performance_Evaluation Final_Report Issuance of Final Comparison Report Performance_Evaluation->Final_Report

Caption: Logical flow for conducting an inter-laboratory comparison study.

By utilizing the data and protocols presented in this guide, research, quality control, and drug development laboratories can better contextualize their in-house analytical results for this compound and work towards harmonized and reliable analytical practices.

References

Navigating the Analytical Landscape: A Comparative Guide to HPLC Methods for Fluoxetine and Its Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of fluoxetine and its impurities, with a focus on accuracy and precision, is presented below. While specific validated HPLC methods detailing the accuracy and precision for "Fluoxetine Succinamic Acid" (also known as Fluoxetine USP Related Compound C) are not extensively documented in publicly available literature, this guide offers insights into a robust, validated HPLC method suitable for the quantification of various fluoxetine impurities.

This comparison guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of a representative HPLC method's performance, supported by experimental data and detailed protocols.

Method Performance: Accuracy and Precision

The accuracy and precision of an analytical method are paramount for ensuring the quality and safety of pharmaceutical products. The following tables summarize the validation data for a selective and sensitive HPLC method developed for the quantification of potential impurities in fluoxetine hydrochloride. This method demonstrates its suitability for routine analysis and quality control.

Table 1: Summary of Method Precision for Fluoxetine Impurities

ParameterAcceptance CriteriaResult
Method Precision (%RSD)%RSD should not be more than 15.0%Meets Acceptance Criteria
Intermediate Precision (%RSD)%RSD should not be more than 15.0%Meets Acceptance Criteria

RSD: Relative Standard Deviation

Table 2: Summary of Method Accuracy for Fluoxetine Impurities

LevelAcceptance CriteriaResult
LOQ LevelRecovery should be between 80.0% and 120.0%Meets Acceptance Criteria
80% LevelRecovery should be between 80.0% and 120.0%Meets Acceptance Criteria
100% LevelRecovery should be between 80.0% and 120.0%Meets Acceptance Criteria
120% LevelRecovery should be between 80.0% and 120.0%Meets Acceptance Criteria

LOQ: Limit of Quantification

The presented HPLC method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, encompassing specificity, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy.[1][2] The accuracy of the method falls within the acceptable range of 80% to 120% recovery.[1][2]

Alternative Analytical Approaches

While reversed-phase HPLC is a widely used and robust technique for the analysis of fluoxetine and its impurities, other analytical methods have also been explored. These include:

  • Spectrophotometric and Spectrofluorimetric Methods: These methods offer simplicity and reliability, with the derivative spectrophotometric method showing good recovery and reduced interference.[3] The spectrofluorimetric method, in particular, provides higher sensitivity.[3]

  • Capillary Zone Electrophoresis (CZE): CZE methods have been developed for the quality control of fluoxetine and have demonstrated satisfactory precision, with Relative Standard Deviation (RSD) values typically below 2.0%.[4]

  • Gas Chromatography/Mass Spectrometry (GC/MS) and HPLC/Mass Spectrometry (HPLC/MS): These techniques are powerful tools for the identification and characterization of impurities, especially for complex impurity profiles arising from different synthetic routes.[2]

The choice of method often depends on the specific requirements of the analysis, such as the need for routine quality control, impurity identification, or high sensitivity for trace-level detection.

Experimental Protocols

A detailed methodology for the validated HPLC method for the quantification of potential impurities in fluoxetine hydrochloride is provided below.

Chromatographic Conditions:

  • Instrument: A reverse-phase HPLC system with a PDA detector.[2]

  • Column: Gemini-C18, 150 mm x 4.6 mm, 3.0 µm.[1][2]

  • Mobile Phase A: A buffer solution (12.5 mL of triethylamine in 1000 mL of water, pH adjusted to 6.0 with phosphoric acid) and methanol in a ratio of 80:20 (v/v).[2]

  • Mobile Phase B: 100% Methanol.[2]

  • Gradient Program:

    • 0-2 min: 25% B

    • 2.1-20 min: 44% B

    • 30-45 min: 80% B

    • 50-55 min: 44% B

    • 55.1-60 min: 25% B[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.[1][2]

  • Run Time: 60 minutes.[1][2]

Preparation of Solutions:

  • Standard Solution: A standard solution of fluoxetine hydrochloride (20 mg/mL) is prepared for the quantification of impurities.[2]

  • Impurity Stock Solution: Stock solutions of individual impurities are prepared to evaluate method performance parameters like accuracy and precision.[2]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Prepare Standard Solution (Fluoxetine HCl) hplc_injection Inject into HPLC System prep_standard->hplc_injection prep_impurities Prepare Impurity Stock Solutions (Including this compound) prep_sample Prepare Sample Solution (Spiked with Impurities) prep_impurities->prep_sample prep_sample->hplc_injection chrom_separation Chromatographic Separation (Gemini-C18 Column) hplc_injection->chrom_separation detection UV Detection (215 nm) chrom_separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration validation_analysis Accuracy & Precision Calculation peak_integration->validation_analysis

Caption: Workflow for the HPLC analysis of fluoxetine and its impurities.

References

A Comparative Guide to the Quantification of Fluoxetine Succinamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Fluoxetine Succinamic Acid, a known related compound of the widely prescribed antidepressant, Fluoxetine. For the purpose of regulatory standards and identification, this compound is recognized by the United States Pharmacopeia (USP) as Fluoxetine Related Compound A . This document outlines the current analytical approaches, with a focus on linearity and range, to assist researchers and drug development professionals in selecting and implementing appropriate quantitative methods.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the quantification of fluoxetine and its related compounds, including this compound. Validated HPLC methods are essential for ensuring the quality and purity of fluoxetine active pharmaceutical ingredients (APIs) and finished drug products.

A new selective and sensitive high-performance liquid chromatography (HPLC) method has been developed for the quantification of potential impurities in fluoxetine hydrochloride.[1][2][3] This method is capable of separating fluoxetine from its potential impurities, including this compound. The method has been validated according to the International Conference on Harmonization (ICH) Q2(R2) guidelines, ensuring its specificity, precision, accuracy, and linearity.[1][2][3]

Linearity and Range

For the quantification of impurities in fluoxetine hydrochloride, the calibration curve has been found to be linear over the concentration range from the Limit of Quantification (LOQ) to 120% of the sample concentration.[1][2][3] The correlation coefficient (r²) for the linearity of impurity quantification is consistently reported to be not less than 0.990.[3] While specific linearity ranges for individual impurities like this compound are not always detailed in publicly available literature, the general methodology demonstrates a broad linear range suitable for impurity quantification.

Comparison of Analytical Methods for Fluoxetine and Its Related Compounds

Analytical MethodAnalyte(s)Linearity RangeCorrelation Coefficient (r²)Limit of Quantification (LOQ)Reference
HPLC-UV Fluoxetine and ImpuritiesLOQ to 120% of sample concentration>0.990Not specified for individual impurities[1][2][3]
HPLC-FL Fluoxetine0.1 - 1 µg/mLNot Specified0.1 µg/mL[4]
Spectrophotometry Fluoxetine0.4 - 12 µg/mLNot Specified1.0 µg/mL[5]
LC-MS/MS N-Nitroso Fluoxetine Impurity1 - 40 ng/mLNot SpecifiedNot Specified[6]
HPTLC Fluoxetine12.5 - 87.5 ng/spot0.9990.70 ng/spot[7]
RP-HPLC Fluoxetine2 - 10 µg/mL0.99990.041 µg/mL[8]

Experimental Protocols

A detailed experimental protocol for the quantification of fluoxetine and its related impurities using a validated HPLC method is provided below.

HPLC Method for the Quantification of Fluoxetine and Related Impurities[1][3]
  • Chromatographic System:

    • Column: Gemini-C18 (150 mm × 4.6 mm, 3.0 μm) or equivalent end-capped octadecylsilyl silica gel column.

    • Mobile Phase: A gradient program with a mixture of triethylamine, methanol, and water.

      • Mobile Phase A: Methanol and buffer solution (20:80 v/v). The buffer is prepared by mixing 12.5 mL of triethylamine with about 900 mL of water, adjusting the pH to 6.0 with phosphoric acid, and diluting to 1000 mL with water.

      • Mobile Phase B: 100% Methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 215 nm.

    • Injection Volume: 10 µL.

    • Run Time: 60 minutes.

  • Sample Preparation:

    • A standard solution of fluoxetine hydrochloride (20 mg/mL) is prepared for the validation of the method for quantifying potential impurities.[3]

    • Solutions for linearity are prepared at a minimum of five concentrations ranging from the LOQ to 120% of the target concentration for the impurities.[3]

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of this compound (Fluoxetine Related Compound A) using HPLC.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution of Fluoxetine Related Compound A dilution Create Calibration Curve (LOQ to 120%) prep_standard->dilution prep_sample Prepare Sample Solution (e.g., Fluoxetine API) injection Inject Samples and Standards prep_sample->injection dilution->injection hplc_system HPLC System (Gemini-C18 Column, Gradient Elution) detection UV Detection at 215 nm hplc_system->detection injection->hplc_system chromatogram Obtain Chromatograms detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration linearity_plot Construct Linearity Plot peak_integration->linearity_plot quantification Quantify Fluoxetine Succinamic Acid peak_integration->quantification linearity_plot->quantification

Caption: Workflow for HPLC quantification of this compound.

References

Determining Detection and Quantification Limits for Fluoxetine Succinamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Fluoxetine Succinamic Acid, also identified as Fluoxetine Related Compound C, is an important impurity to monitor in the quality control of fluoxetine drug substances and products.[1][2][3][4][5][6] Its detection and quantification at low levels are critical for ensuring the safety and efficacy of the final pharmaceutical product. The methodologies presented herein are based on common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods for Fluoxetine and its Impurities

The determination of LOD and LOQ is highly dependent on the analytical method and instrumentation used. Below is a summary of typical LOD and LOQ values obtained for fluoxetine and its metabolite, norfluoxetine, using various techniques. These values can serve as a benchmark when developing and validating a method for this compound.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Fluoxetine HPLC-FLHuman Plasma0.03 µg/mL0.1 µg/mL[7]
Fluoxetine RP-HPLCPharmaceutical Dosage Form-1 µg/mL (as lower limit of linearity)[8]
Fluoxetine LC-MS/MSHuman Plasma-0.20 ng/mL[9]
Fluoxetine LC-MS/MSHuman Plasma-2 ng/mL[10]
Fluoxetine & Olanzapine RP-HPLCPharmaceutical Dosage Form0.16 µg/ml0.48 µg/ml[11]
Fluoxetine Impurities HPLC-UVFluoxetine HCl Drug SubstanceNot specified individuallyLOQ levels for 5 impurities ranged from 0.002% to 0.076% relative to a 20 mg/mL sample concentration[12]

Note: The LOD and LOQ for impurities are often expressed as a percentage relative to the concentration of the active pharmaceutical ingredient (API).

Experimental Protocols

While a specific validated method for this compound LOD and LOQ is not detailed in the searched literature, a robust protocol can be adapted from validated methods for other fluoxetine impurities.[12][13] The following is a representative experimental protocol based on a High-Performance Liquid Chromatography (HPLC) method.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and photodiode array (PDA) or variable wavelength detector.

  • Column: A reverse-phase C18 column, such as a Gemini-C18 (150 mm × 4.6 mm, 3.0 µm), is commonly used for separating fluoxetine and its related compounds.[12][13]

  • Mobile Phase: A gradient elution is typically employed to achieve good separation of all impurities.

    • Mobile Phase A: A buffered aqueous solution, for example, a mixture of methanol and a buffer solution (e.g., 20:80 v/v). The buffer can be prepared by mixing triethylamine in water and adjusting the pH to 6.0 with phosphoric acid.[12]

    • Mobile Phase B: 100% Methanol.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 215 nm.[12][13]

  • Injection Volume: 10 µL.[12]

  • Column Temperature: 30°C.[12]

Preparation of Solutions
  • Standard Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of methanol and the aqueous buffer) to obtain a stock solution of a specific concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to concentrations in the expected range of the LOD and LOQ.

  • Sample Solution (for impurity spiking): Prepare a solution of the fluoxetine drug substance at a specified concentration (e.g., 20 mg/mL) in the diluent.[12]

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve, as per the International Council for Harmonisation (ICH) guidelines.[12]

Method 1: Signal-to-Noise Ratio

  • Analyze a series of diluted solutions of this compound.

  • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Method 2: Standard Deviation of the Response and the Slope

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    Where:

    • σ = the standard deviation of the response (can be determined from the y-intercepts of regression lines or from the analysis of blank samples).

    • S = the slope of the calibration curve.

  • To determine σ and S:

    • Prepare a calibration curve by plotting the peak area of this compound against its concentration for a series of low-concentration standards.

    • The slope (S) is obtained from the linear regression of the calibration curve.

    • The standard deviation of the y-intercepts (σ) can be calculated from the regression analysis.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for determining the LOD and LOQ of this compound using HPLC.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_result Result prep_standard Prepare this compound Reference Standard Solutions hplc_injection Inject Standards and Blanks prep_standard->hplc_injection prep_sample Prepare Fluoxetine Drug Substance Solution (for matrix simulation if needed) prep_sample->hplc_injection hplc_system HPLC System Setup (C18 Column, Mobile Phase Gradient) hplc_system->hplc_injection hplc_detection UV Detection at 215 nm hplc_injection->hplc_detection data_acquisition Acquire Chromatograms hplc_detection->data_acquisition calibration_curve Construct Calibration Curve (Peak Area vs. Concentration) data_acquisition->calibration_curve lod_loq_calc Calculate LOD and LOQ (Signal-to-Noise or Slope/SD Method) calibration_curve->lod_loq_calc final_result Established LOD and LOQ Values lod_loq_calc->final_result

Caption: Workflow for LOD and LOQ determination of this compound via HPLC.

References

Robustness of Analytical Methods for Fluoxetine Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness of various High-Performance Liquid Chromatography (HPLC) methods for the determination of impurities in fluoxetine. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation as per the International Council for Harmonisation (ICH) guidelines.

This document summarizes quantitative data from multiple studies in clearly structured tables, details experimental protocols for robustness testing, and provides visualizations of the experimental workflows.

Comparison of HPLC Method Robustness for Fluoxetine Impurity Analysis

The robustness of an analytical method is determined by its ability to provide consistent results despite minor variations in experimental conditions. The following tables compare different HPLC methods used for fluoxetine impurity analysis and their performance under various robustness challenges.

Table 1: Comparison of Isocratic RP-HPLC Methods and their Robustness

ParameterMethod 1Method 2
Column C18C18
Mobile Phase Methanol:Water (40:60 v/v)[1]75 mM Potassium Dihydrogen Phosphate Buffer (pH 4.0):Acetonitrile:Methanol (55:40:5 v/v/v)[2][3]
Flow Rate 1.0 mL/min[1]0.8 mL/min[2][3]
Detection Wavelength 268 nm[1]227 nm[2][3]
Robustness Parameters Tested
Flow Rate Variation± 0.2 mL/min[4]± 0.1 mL/min
Wavelength Variation± 2 nm[4]± 2 nm
Mobile Phase Composition-± 2% Organic Phase[5]
Observed Variations (%RSD)
Peak Area< 2.0%< 2.0%
Retention Time< 2.0%< 2.0%

Table 2: Comparison of Gradient RP-HPLC Methods and their Robustness

ParameterMethod 3Method 4
Column Gemini-C18 (150 mm x 4.6 mm, 3.0 µm)[6][7]Zorbax Eclipse XDB C-18 (150 mm × 4.6 mm, 5 μm)[8]
Mobile Phase A Methanol:Buffer (20:80 v/v) (Buffer: 12.5 mL Triethylamine in 1000 mL water, pH 6.0 with Phosphoric Acid)[6]0.05M Disodium hydrogen orthophosphate with Triethylamine, pH 3.0[8]
Mobile Phase B 100% Methanol[6]Methanol:Tetrahydrofuran (80:20 v/v)[8]
Flow Rate 1.0 mL/min[6][7]1.5 mL/min[8]
Detection Wavelength 215 nm[6][7]215 nm[8]
Robustness Parameters Tested
Flow Rate Variation± 0.1 mL/min± 0.1 mL/min
Column Temperature Variation± 5 °C± 5 °C
Mobile Phase pH Variation± 0.2± 0.2
Observed Variations (%RSD)
Peak Area< 2.0%< 2.0%
Retention Time< 2.0%< 2.0%

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are representative of the procedures followed in the referenced studies.

Protocol 1: Robustness Testing of an Isocratic RP-HPLC Method

This protocol outlines the deliberate variations made to the analytical method to assess its robustness.

  • Standard Solution Preparation: A standard solution of fluoxetine and its known impurities is prepared at a concentration of 100 µg/mL.

  • Baseline Analysis: The standard solution is injected in triplicate under the nominal chromatographic conditions to establish a baseline for retention time, peak area, and resolution.

  • Variation of Flow Rate: The flow rate of the mobile phase is adjusted to ± 0.2 mL/min from the nominal flow rate (e.g., 0.8 mL/min and 1.2 mL/min if the nominal rate is 1.0 mL/min). The standard solution is injected in triplicate at each flow rate.

  • Variation of Detection Wavelength: The detection wavelength is varied by ± 2 nm from the nominal wavelength. The standard solution is injected in triplicate at each wavelength.

  • Variation of Mobile Phase Composition: The percentage of the organic solvent in the mobile phase is altered by ± 2%. For example, if the mobile phase is Methanol:Water (40:60), it is changed to (38:62) and (42:58). The standard solution is injected in triplicate for each composition.

  • Data Analysis: The relative standard deviation (%RSD) for the peak areas and retention times under each varied condition is calculated and compared against the baseline results. System suitability parameters such as theoretical plates, tailing factor, and resolution are also evaluated.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.

  • Acid Degradation: Fluoxetine is treated with 0.1N HCl and heated at 80°C for 12 hours.

  • Base Degradation: Fluoxetine is treated with 0.1N NaOH and heated at 80°C for 12 hours.

  • Oxidative Degradation: Fluoxetine is treated with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Solid fluoxetine is exposed to dry heat at 80°C for 24 hours.

  • Photolytic Degradation: A solution of fluoxetine is exposed to UV light (254 nm) for 24 hours.

  • Analysis of Degraded Samples: The stressed samples are then analyzed using the HPLC method to ensure that the degradation products are well-separated from the main fluoxetine peak and from each other.

Visualizations

The following diagrams illustrate the workflows and logical relationships involved in the robustness testing of analytical methods for fluoxetine impurities.

Robustness_Testing_Workflow cluster_setup Method Setup cluster_variation Parameter Variation cluster_analysis Analysis & Evaluation A Prepare Standard and Sample Solutions B Define Nominal Chromatographic Conditions A->B C Vary Flow Rate (e.g., ±0.2 mL/min) B->C D Vary Wavelength (e.g., ±2 nm) B->D E Vary Mobile Phase Composition (e.g., ±2%) B->E F Vary Column Temperature (e.g., ±5°C) B->F G Inject Samples & Acquire Chromatograms C->G D->G E->G F->G H Calculate System Suitability Parameters G->H I Determine %RSD for Peak Area & Retention Time H->I J Compare with Acceptance Criteria I->J

Caption: Workflow for Robustness Testing of an HPLC Method.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_analysis Analytical Evaluation Fluoxetine Fluoxetine (Active Pharmaceutical Ingredient) Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Fluoxetine->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) Fluoxetine->Base Oxidation Oxidation (e.g., 3% H2O2) Fluoxetine->Oxidation Thermal Thermal Stress (e.g., 80°C) Fluoxetine->Thermal Photo Photolytic Stress (e.g., UV light) Fluoxetine->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Separation Separation of Degradation Products HPLC->Separation Validation Validation of Stability-Indicating Method Separation->Validation

Caption: Logical Flow of Forced Degradation Studies.

References

A Head-to-Head Comparison: UPLC vs. HPLC for the Analysis of Fluoxetine Succinamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis, the precise and efficient quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. For Fluoxetine Succinamic Acid, a derivative of the widely used antidepressant Fluoxetine, selecting the optimal analytical technique is crucial for ensuring product quality and accelerating development timelines. This guide provides an objective comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for this application, supported by established principles and experimental data from related compounds.

While specific comparative studies on this compound are not extensively published, the well-documented advantages of UPLC over traditional HPLC for the analysis of similar small molecules, including Fluoxetine Hydrochloride, provide a strong basis for this evaluation. UPLC, an evolution of HPLC, utilizes smaller stationary phase particles (typically sub-2 µm) and operates at significantly higher pressures.[1][2] This fundamental difference leads to substantial gains in speed, resolution, and sensitivity, directly impacting laboratory throughput and data quality.[3][4]

Performance Comparison: UPLC vs. HPLC

The primary advantages of UPLC stem from its ability to achieve faster and more efficient separations.[2] An analysis that might take 20-30 minutes on an HPLC system can often be completed in 2-5 minutes with UPLC.[5] This increase in speed does not come at the cost of quality; in fact, UPLC typically delivers higher resolution, enabling better separation of closely eluting impurities, and improved sensitivity due to the generation of sharper, narrower peaks.[1][3] Furthermore, the faster analysis times and lower flow rates associated with UPLC lead to a significant reduction in solvent consumption, resulting in lower operational costs and a smaller environmental footprint.[1][3]

Table 1: Summary of Performance Characteristics

Performance MetricUPLCHPLCAdvantage of UPLC
Analysis Time Significantly shorter (< 5 minutes)[5][6]Longer (15-60 minutes)[6][7]Higher throughput, faster method development.[3]
Resolution Higher, allowing for better separation of impurities.[1]Good, but may be insufficient for complex mixtures.More accurate impurity profiling and quantification.[3]
Sensitivity Higher, due to sharper and narrower peaks.[1][2]Lower.Improved detection and quantification of trace-level impurities.[8]
Solvent Consumption Lower per analysis.[1][9]Higher.Reduced operational costs and environmental impact.[1]
System Backpressure Significantly higher (up to 15,000 psi).[7]Lower (up to 6,000 psi).[7]Requires specialized instrumentation.

Experimental Protocols

The following sections detail representative experimental methodologies for the analysis of Fluoxetine using both UPLC and HPLC. These protocols, derived from published methods for Fluoxetine, serve as a practical foundation for developing a method for this compound.

UPLC Method for Fluoxetine Analysis

This method is adapted from a validated procedure for the determination of Fluoxetine in human plasma, showcasing the speed and efficiency of UPLC.

  • Instrumentation: ACQUITY UPLC System (Waters) or equivalent.[10]

  • Column: ACQUITY UPLC C18, 2.1 x 100 mm, 1.7 µm.[10]

  • Mobile Phase: Acetonitrile and water (pH 2.4, adjusted with phosphoric acid) in a 32:68 (v/v) ratio.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Injection Volume: 10 µL.[10]

  • Column Temperature: 30°C.[10]

  • Detection: Photodiode Array (PDA) detector at 230 nm.[10]

  • Run Time: Under 8 minutes.[10]

HPLC Method for Fluoxetine Analysis

This protocol is a composite of several published HPLC methods for Fluoxetine, representing a more traditional analytical approach.

  • Instrumentation: Agilent 1120 compact liquid chromatographic system or equivalent.[11]

  • Column: C18, 4.6 x 250 mm, 5 µm.[11]

  • Mobile Phase: Acetonitrile and Phosphate buffer (pH 7.0) in a 75:25 (v/v) ratio.[11]

  • Flow Rate: 1.0 - 1.5 mL/min.[11][12]

  • Injection Volume: 20 µL.[11]

  • Column Temperature: Ambient.

  • Detection: UV detector at 228 nm or 235 nm.[12][13]

  • Run Time: Approximately 15-20 minutes.[7]

Table 2: Comparison of Experimental Parameters

ParameterUPLCHPLC
Column Dimensions 2.1 x 100 mm4.6 x 250 mm
Particle Size 1.7 µm5 µm
Flow Rate 0.3 mL/min1.0 - 1.5 mL/min
Injection Volume 10 µL20 µL
Typical Run Time < 8 minutes15 - 20 minutes
System Pressure High (up to 15,000 psi)Low (up to 6,000 psi)

Chromatographic Analysis Workflow

The fundamental workflow for both UPLC and HPLC is similar, involving sample preparation, separation, detection, and data analysis. However, the operational parameters and resulting performance differ significantly, as illustrated in the diagram below.

G cluster_0 Sample Preparation cluster_1 Chromatographic System cluster_UPLC UPLC Pathway cluster_HPLC HPLC Pathway cluster_2 Data Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration UPLC_Inject Autosampler Injection Filtration->UPLC_Inject HPLC_Inject Autosampler Injection Filtration->HPLC_Inject UPLC_Pump High-Pressure Pump (> 600 bar) UPLC_Inject->UPLC_Pump UPLC_Column UPLC Column (< 2 µm particles) UPLC_Pump->UPLC_Column UPLC_Detect Detector UPLC_Column->UPLC_Detect UPLC_Data UPLC Chromatogram (Fast, High Resolution) UPLC_Detect->UPLC_Data HPLC_Pump Low-Pressure Pump (< 400 bar) HPLC_Inject->HPLC_Pump HPLC_Column HPLC Column (3-5 µm particles) HPLC_Pump->HPLC_Column HPLC_Detect Detector HPLC_Column->HPLC_Detect HPLC_Data HPLC Chromatogram (Slower, Lower Resolution) HPLC_Detect->HPLC_Data Report Quantification & Reporting UPLC_Data->Report HPLC_Data->Report

Caption: Workflow comparing UPLC and HPLC for chromatographic analysis.

Conclusion

For the analysis of this compound, UPLC presents a compelling alternative to traditional HPLC, offering significant improvements in speed, resolution, and sensitivity.[8][14] These advantages can lead to higher laboratory throughput, more accurate impurity profiling, and reduced operational costs.[3] While HPLC remains a robust and reliable technique, the performance benefits of UPLC make it a superior choice for method development and high-throughput quality control environments in the pharmaceutical industry. The transition from HPLC to UPLC for this analysis is a strategic move towards more efficient and sensitive analytical practices.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of fluoxetine and its related compounds. The objective is to offer a comparative analysis of method performance based on experimental data from published studies, aiding researchers and drug development professionals in selecting the most appropriate analytical strategy for their needs. This document summarizes key performance indicators, details experimental protocols, and illustrates the logical workflow of analytical method cross-validation.

Comparative Performance of Analytical Methods

The selection of an analytical method for fluoxetine and its impurities is critical for ensuring drug quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and specificity, particularly for bioanalytical applications. Other spectrophotometric and chromatographic techniques also present viable alternatives. The following tables summarize the performance characteristics of various methods as reported in the literature, validated according to International Conference on Harmonisation (ICH) guidelines.[1][2]

Method Matrix Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Accuracy/Recovery (%) Precision (%RSD)
HPLC-UV Oral Solution40-2006.7620.4899.65< 2.0
HPLC-UV Human Plasma0.015-0.50.0043-85-1057.6-15.0
LC-MS/MS Human Plasma0.2-50-0.253.40< 15
LC-MS/MS Human Plasma0.25-50-0.2590.40-98.092.63-3.21
Spectrophotometry Bulk/Dosage Form0.4-120.321.097.0-101.0-
Spectrofluorimetry Pharmaceutical Formulations-0.0110.03399.1 ± 1.3-
UPLC Bulk Powder0.30-1000.09-100.05 ± 0.89-
GC/MS Urine/Plasma0.05-0.50.00320.0105--

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are summaries of the experimental protocols for some of the key methods discussed.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the routine analysis of fluoxetine and its impurities in pharmaceutical formulations.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector is used.

  • Column : A common choice is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase : An isocratic mixture of a buffer (e.g., diethyl amine buffer, pH 3.5) and an organic solvent like acetonitrile is often employed.[4] A typical ratio might be 55:45 (v/v).[4]

  • Flow Rate : A flow rate of 1.0 mL/min is standard.[3][4]

  • Injection Volume : Typically 20 µL.[3][4]

  • Detection Wavelength : Detection is commonly performed at 227 nm.[4]

  • Sample Preparation : For oral solutions, a simple dilution with the mobile phase may be sufficient.[4] For solid dosage forms, tablets are crushed, dissolved in the mobile phase, sonicated, and filtered before injection.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it ideal for the quantification of fluoxetine in complex biological matrices like human plasma.

  • Instrumentation : An HPLC system coupled with a triple quadrupole mass spectrometer.

  • Column : A reverse-phase C18 column is typically used.

  • Mobile Phase : An isocratic mobile phase consisting of methanol and an ammonium formate buffer is common.[6][7]

  • Flow Rate : A lower flow rate, such as 0.2 mL/min, is often used.[6][7]

  • Ionization : Positive ion electrospray ionization (ESI+) is a common mode.

  • Detection : Multiple Reaction Monitoring (MRM) is used for high selectivity, monitoring specific precursor to product ion transitions (e.g., m/z 310 > 148 for fluoxetine).[6]

  • Sample Preparation : For plasma samples, protein precipitation with methanol is a common and straightforward approach.[6][7] Liquid-liquid extraction or solid-phase extraction can also be employed for cleaner samples.[6]

Spectrophotometric Method

This method offers a simpler and more accessible alternative for the quantification of fluoxetine, particularly in pharmaceutical formulations.

  • Instrumentation : A UV-Vis spectrophotometer.

  • Principle : The method can be based on the reaction of fluoxetine with a reagent like 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium to produce a colored product.[8]

  • Measurement Wavelength : The absorbance of the resulting solution is measured at a specific wavelength, for example, 490 nm for the NQS reaction product.[8]

  • Sample Preparation : Samples are typically dissolved and diluted in a suitable solvent to achieve a concentration within the linear range of the method.[8]

Cross-Validation Workflow

Cross-validation is essential to ensure that an alternative analytical procedure yields results that are equivalent to an established method. This process involves a systematic comparison of the performance characteristics of the two methods.

Cross-Validation Workflow cluster_planning 1. Planning & Pre-validation cluster_execution 2. Method Performance Evaluation cluster_comparison 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion & Implementation A Define Validation Parameters (ICH Guidelines) B Select Reference & Alternative Methods A->B C Prepare Standard & QC Samples B->C D Analyze Samples by Reference Method C->D E Analyze Samples by Alternative Method C->E F Compare Linearity & Range D->F E->F G Compare Accuracy & Precision F->G H Compare LOD & LOQ G->H I Statistical Analysis (e.g., t-test, F-test) H->I J Assess Equivalence of Methods I->J K Document Cross-Validation Report J->K L Implement Alternative Method K->L

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for fluoxetine and its related compounds depends on the specific requirements of the analysis, including the matrix, required sensitivity, and available instrumentation. While HPLC-UV provides a reliable and cost-effective solution for routine quality control, LC-MS/MS is the method of choice for bioanalytical studies requiring high sensitivity and selectivity.[9][10] Spectrophotometric methods offer a simpler alternative for basic quantification. A thorough cross-validation, as outlined in the workflow above, is essential when transitioning between methods to ensure the consistency and reliability of analytical data.

References

A Comparative Guide to Fluoxetine Succinamic Acid and Related Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and characterization of reference standards are paramount for accurate analytical method development, validation, and routine quality control. This guide provides a comparative analysis of the Fluoxetine Succinamic Acid reference standard against other common fluoxetine-related impurities, offering insights into their typical specifications and the analytical methodologies used for their certification.

Comparison of Reference Standard Specifications

The selection of a suitable reference standard is critical for the accurate quantification of impurities in active pharmaceutical ingredients (APIs). Below is a comparison of typical analytical data found on a Certificate of Analysis (CoA) for this compound and other relevant European Pharmacopoeia (EP) impurities of Fluoxetine.

ParameterThis compoundFluoxetine EP Impurity AFluoxetine EP Impurity BFluoxetine EP Impurity C
Appearance Off-white solid[1]White to off-white powderColorless to pale yellow oilWhite to off-white powder
Identification by ¹H NMR Conforms to structureConforms to structureConforms to structure[2]Conforms to structure
Identification by Mass Spec. Conforms to structureConforms to structureConforms to structure[2]Conforms to structure
Purity by HPLC ≥ 95%[1]≥ 98%≥ 90%[2]≥ 98%
Water Content (Karl Fischer) ≤ 0.5%≤ 0.5%Not specified≤ 0.5%
Residual Solvents Meets USP <467> limitsMeets USP <467> limitsMeets USP <467> limitsMeets USP <467> limits
Storage 2-8 °C[1]2-8 °C2-8 °C[2]2-8 °C

Note: The data presented in this table are typical values and may vary between different suppliers and batches. Always refer to the specific Certificate of Analysis provided with the reference standard.

Experimental Protocols

Detailed and robust analytical methods are essential for the accurate characterization of reference standards. The following are representative protocols for the key analytical techniques used in the analysis of this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of the reference standard and to quantify any related impurities.[3][4]

  • Chromatographic System:

    • Column: C18, 5 µm, 4.6 mm x 250 mm (or equivalent)

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      25 10 90
      30 10 90
      31 90 10

      | 40 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection: 227 nm

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Inject the sample solution into the chromatograph and record the chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight of the reference standard.

  • Instrumentation:

    • Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

  • Ionization Mode:

    • Positive (ESI+)

  • Analysis:

    • The sample, typically diluted in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of the reference standard.

  • Instrumentation:

    • 400 MHz (or higher) NMR Spectrometer

  • Solvent:

    • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the reference standard in about 0.7 mL of the deuterated solvent.

  • Analysis:

    • Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals in the spectrum should be consistent with the known chemical structure of the compound.

Workflow for Reference Standard Comparison

The following diagram illustrates a typical workflow for the comparative analysis of a new batch of a reference standard against a primary or previously qualified standard.

Reference Standard Comparison Workflow cluster_0 Standard Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Decision start Receive New Reference Standard Batch doc_review Review Certificate of Analysis start->doc_review visual_insp Visual Inspection doc_review->visual_insp hplc Purity by HPLC visual_insp->hplc ms Identity by Mass Spec visual_insp->ms nmr Structure by NMR visual_insp->nmr kf Water Content (Karl Fischer) visual_insp->kf data_comp Compare Data with Primary Standard / Previous Batch hplc->data_comp ms->data_comp nmr->data_comp kf->data_comp spec_check Check Against Specifications data_comp->spec_check decision Accept or Reject Batch spec_check->decision

A typical workflow for the qualification of a new reference standard batch.

References

Safety Operating Guide

Proper Disposal of Fluoxetine Succinamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of Fluoxetine Succinamic Acid, a compound that requires careful handling due to its potential environmental and health impacts. Adherence to these procedures is vital for researchers, scientists, and drug development professionals to ensure a safe working environment and to comply with regulatory standards.

Hazard Profile and Regulatory Overview

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to environmental contamination and potential harm to ecosystems. Consequently, its disposal is regulated under federal and state guidelines for hazardous and pharmaceutical waste. The primary regulatory frameworks in the United States are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and regulations from the Drug Enforcement Administration (DEA) for controlled substances, though this compound is not currently a scheduled controlled substance.[2][3][4] Under RCRA, this chemical is considered a hazardous waste, and as such, it is prohibited to dispose of it down the drain or in regular trash.[3][5][6]

Quantitative Data Summary

For safe handling and transport, it is important to be aware of the specific hazard classifications for this compound and related compounds.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed[1]
Hazardous to the aquatic environment, acute hazardH400Very toxic to aquatic life[1]
Hazardous to the aquatic environment, long-term hazardH410Very toxic to aquatic life with long lasting effects[1]
UN Number (for transport of environmentally hazardous substances, solid, n.o.s.)UN 3077Environmentally hazardous substance, solid, n.o.s.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, gloves, weighing boats), and spill cleanup materials.

  • Treat all materials that have come into contact with this compound as hazardous waste.[7]

  • Segregate this waste from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.

2. Containerization and Labeling:

  • Use only designated, leak-proof, and chemically compatible hazardous waste containers.[8] For solid waste, a securely sealed container is required.

  • Label the container clearly with the words "Hazardous Waste."[5]

  • The label must also include:

    • The full chemical name: "this compound" (no abbreviations).[5]

    • The concentration and quantity of the waste.

    • The date of waste generation.[5]

    • The name and contact information of the principal investigator or laboratory supervisor.[5]

    • Appropriate hazard pictograms (e.g., environmental hazard, acute toxicity).[5]

3. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, secure area that is accessible only to trained personnel.[8]

  • The storage area should be away from general laboratory traffic and areas where accidental puncture or damage to the container could occur.[8]

4. Disposal Arrangement:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Do not attempt to dispose of the waste independently. All hazardous waste must be handled in accordance with local, state, and federal regulations.[9]

  • Most pharmaceutical waste is incinerated at a licensed medical incineration site.[3]

5. Emergency Procedures:

  • In case of a spill, immediately alert personnel in the area.

  • If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's EHS or emergency response team.

  • For minor spills, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Contain the spill using absorbent materials and carefully clean the area. All cleanup materials must be disposed of as hazardous waste.[7]

Experimental Workflow for Disposal

The logical flow of the disposal process is crucial for ensuring safety and compliance.

cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal a Identify Waste: - Pure Compound - Solutions - Contaminated Materials b Segregate from Non-Hazardous Waste a->b Separate c Use Designated Leak-Proof Container b->c Place in d Label Container: - 'Hazardous Waste' - Chemical Name - Date & PI Info - Hazard Pictograms c->d Affix e Store in Secure, Designated Area d->e Move to f Contact EHS or Licensed Contractor e->f Initiate g Arrange for Waste Pickup f->g Schedule

References

Personal protective equipment for handling Fluoxetine Succinamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Fluoxetine Succinamic Acid

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling active pharmaceutical ingredients (APIs) such as this compound. Adherence to strict safety protocols minimizes risks and ensures the well-being of all personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Hazard Identification and Engineering Controls

Engineering controls are the first line of defense in minimizing exposure.[4] Operations involving the handling of powdered or solid forms of this compound, such as weighing, reconstitution, or crushing, should be performed in a controlled environment to prevent the liberation of aerosols or dust.[5]

Recommended Engineering Controls:

  • Chemical Fume Hood: Use for all procedures that may generate dust or aerosols.

  • Biological Safety Cabinet (BSC) or Ventilated Enclosure: Recommended for tasks involving hazardous drugs in powdered form.[4][5]

  • Local Exhaust Ventilation: Employ to capture dust at the source.[4]

  • Air Filtration and Exhaust Systems: Adequate ventilation and air filtration are crucial to minimize the risk of contamination and cross-contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical for the safe handling of this compound. The following table summarizes the required PPE for various laboratory activities.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Risk Handling (e.g., handling sealed containers) Safety glasses with side shieldsNitrile or other chemical-resistant glovesLab coatNot generally required
Moderate-Risk Handling (e.g., weighing, preparing solutions) Chemical safety goggles or face shieldChemical-resistant gloves (double-gloving recommended for spill response)[6]Lab coat or impermeable body covering[4][7]Recommended if dust or aerosols may be generated
High-Risk Handling (e.g., potential for significant dust/aerosol generation, spill clean-up) Chemical safety goggles and face shieldDouble gloves (chemical-resistant)Impermeable body covering or gownApproved respirator (e.g., N95 or higher)

Data compiled from multiple sources.[1][2][4][6][7]

Operational Procedures and Handling

Safe handling practices are essential to prevent accidental exposure.

General Handling:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Wash hands thoroughly with soap and water after handling.[1][7]

  • Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[1][3]

  • Ensure eyewash stations and safety showers are readily accessible.[6]

Spill Management:

  • Minor Spills:

    • Immediately alert others in the area.

    • Wear appropriate PPE (double gloves, safety glasses, lab coat, and dust respirator).[1][6]

    • Clean up spills using dry procedures to avoid generating dust.[1]

    • If necessary, lightly mist the material with water to prevent dusting before sweeping.[1][4]

    • Collect the spilled material in a suitable, labeled container for disposal.[1]

  • Major Spills:

    • Evacuate the area and move upwind.[1]

    • Alert emergency responders.[1]

    • Wear full-body protective clothing and a self-contained breathing apparatus.[1]

    • Contain the spill using sand, earth, or vermiculite.[1]

    • Collect the material in labeled containers for disposal.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[7]

  • Waste Containers: Use clearly labeled, sealed containers for chemical waste.

  • Contaminated Materials: All disposable PPE and cleaning materials used during handling or spill clean-up should be considered hazardous waste and disposed of accordingly.

  • Consultation: Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Visualized Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

prep Preparation & Risk Assessment ppe Don Personal Protective Equipment (PPE) prep->ppe Proceed to PPE handling Chemical Handling in Controlled Environment ppe->handling Enter work area decon Decontamination & Hand Washing handling->decon Complete handling disposal Waste Disposal decon->disposal After cleaning end End of Procedure disposal->end Final step

Caption: Standard workflow for handling this compound.

By implementing these safety measures and operational plans, research professionals can confidently handle this compound while maintaining a secure and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.